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  • Product: 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
  • CAS: 1247418-40-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

CAS Number: 1247418-40-1 Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1247418-40-1

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in contemporary medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information on its core structural motifs—the tetrahydropyran (THP) ring, the α-sulfonyl nitrile functionality—to provide a robust framework for its synthesis, potential applications, and safe handling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and structurally related compounds. We will delve into logical synthetic strategies, the well-established benefits of its constituent parts in molecular design, and provide detailed, actionable protocols based on analogous and foundational chemical transformations.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold and α-Sulfonyl Nitriles

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry.[1] Its non-planar, saturated heterocyclic structure offers a significant advantage by increasing the three-dimensionality (3D) of drug candidates. This often leads to improved physicochemical properties such as enhanced solubility, metabolic stability, and better binding affinity to biological targets by escaping "flatland" of purely aromatic compounds. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, further enhancing interactions with protein targets.

The α-sulfonyl nitrile moiety is a versatile functional group that combines the electron-withdrawing properties of both the sulfonyl and nitrile groups. The nitrile group is a key building block in the synthesis of various nitrogen-containing heterocycles and can serve as a precursor to amines, amides, and carboxylic acids.[2] The adjacent sulfonyl group significantly increases the acidity of the α-proton, facilitating a range of carbon-carbon bond-forming reactions. This activation makes the α-position a prime site for introducing further molecular complexity. In drug design, the sulfonyl group is often used as a bioisosteric replacement for amides and can improve pharmacokinetic properties.[2]

The combination of these two motifs in 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile results in a molecule with a desirable 3D scaffold and a highly functionalized core, making it an attractive building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Data

While experimental data for the target molecule is not widely published, the following properties can be predicted based on its structure.

PropertyValueSource
CAS Number 1247418-40-1[3]
Molecular Formula C₇H₁₁NO₃SInferred
Molecular Weight 189.23 g/mol Inferred
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred

Synthesis and Methodologies

Synthesis of the Tetrahydropyran-4-carbonitrile Scaffold

The precursor, tetrahydro-2H-pyran-4-carbonitrile, can be synthesized from the commercially available tetrahydro-4H-pyran-4-one. A common and effective method is the Strecker synthesis or a related cyanation reaction.

Diagram: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile

Synthesis_of_Tetrahydropyran_4_carbonitrile cluster_reagents start Tetrahydro-4H-pyran-4-one intermediate Cyanohydrin Intermediate start->intermediate Cyanation product Tetrahydro-2H-pyran-4-carbonitrile intermediate->product Elimination reagents1 TMSCN, ZnI₂ (cat.) reagents2 Dehydration (e.g., SOCl₂ or PPh₃/I₂) Sulfonylation_Reaction cluster_reagents reactant Tetrahydro-2H-pyran-4-carbonitrile anion Carbanion Intermediate reactant->anion Deprotonation product 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile anion->product Electrophilic Quench base Strong Base (e.g., LDA, NaHMDS) electrophile Methanesulfonyl Chloride (MeSO₂Cl)

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Exploratory

Physicochemical Profiling of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: A Technical Guide

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. 4-(Methylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) represents a highly specialized, bifunctional building block designed precisely for this purpose[1].

As an application scientist overseeing physicochemical characterization, I approach this molecule not merely as a chemical reagent, but as a carefully engineered micro-environment. The tetrahydropyran (THP) core provides a rigid, hydrophilic scaffold, while the geminal substitution of a cyano (-CN) and a methylsulfonyl (-SO2Me) group at the C4 position creates a massive localized dipole. This guide dissects the structural causality, quantitative properties, and self-validating analytical protocols required to harness this building block in rational drug design.

Structural Causality & Electronic Architecture

To understand the physicochemical behavior of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, we must deconstruct its electronic architecture. The properties of this molecule are not random; they are the direct consequence of its functional group synergy.

  • The Tetrahydropyran (THP) Core: The THP ring acts as a highly effective bioisostere for cyclohexane. However, unlike the lipophilic cyclohexane, the embedded oxygen atom in THP serves as a hydrogen-bond acceptor. This single heteroatom substitution drastically lowers the partition coefficient (logP) and improves the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug candidate[2]. Furthermore, the cyclic ether is highly resistant to oxidative metabolism compared to open-chain aliphatic ethers[3].

  • The Geminal Electron-Withdrawing Groups (EWGs): The C4 carbon is fully substituted with a cyano group and a methylsulfonyl group. Both are exceptionally strong inductive and resonance electron-withdrawing groups.

    • The Cyano Group (-CN): Provides a linear, sterically unobtrusive metabolic block that prevents cytochrome P450-mediated oxidation at the C4 position, while simultaneously enhancing aqueous solubility[4].

    • The Methylsulfonyl Group (-SO2Me): Contributes two highly polarized oxygen atoms capable of strong, directional hydrogen bonding.

When combined geminally, these groups create a dense region of electronegativity. If this building block is coupled to a basic amine during library synthesis, this massive inductive pull will reliably lower the pKa of the adjacent basic center, thereby modulating the overall charge state of the drug at physiological pH (7.4).

StructuralLogic THP Tetrahydropyran Core • sp3-rich scaffold • H-bond acceptor • Lowers lipophilicity C4 Geminal C4 Center • Massive localized dipole • High TPSA (75.5 Ų) • Modulates adjacent pKa THP->C4 CN Cyano Group (-CN) • Strong EWG • Metabolic block • Linear geometry CN->C4 SO2 Methylsulfonyl (-SO2Me) • Dual H-bond acceptors • High polarity • Inductive EWG SO2->C4

Structural causality: Electronic contributions to the C4 geminal center.

Quantitative Physicochemical Data

The following table synthesizes the theoretical and empirical physicochemical parameters of the compound. The data is structured to highlight not just the metric, but the underlying causality and its implication for drug development.

Physicochemical PropertyValue / RangeCausality & Implication
Molecular Weight 189.23 g/mol Highly efficient fragment size; allows for downstream coupling without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 0.86 (6 out of 7 carbons)Exceptional 3D character. High Fsp3 correlates strongly with clinical progression and reduced off-target toxicity.
Topological Polar Surface Area ~75.5 ŲDriven by the SO2 (42.5), CN (23.8), and Ether O (9.2). Ensures high aqueous solubility but may restrict blood-brain barrier (BBB) penetration if not masked.
H-Bond Donors / Acceptors 0 / 4Lack of donors ensures good membrane permeability; 4 acceptors provide robust target engagement vectors.
Predicted logP -0.5 to 0.5The highly polar geminal substitution offsets the lipophilicity of the carbon skeleton, resulting in a highly hydrophilic profile.

Self-Validating Experimental Protocols

In my laboratory, we operate under the principle that an assay is only as reliable as its internal controls. The following protocols for characterizing building blocks like 1247418-40-1 are designed as self-validating systems, ensuring that physicochemical artifacts are eliminated.

Thermodynamic Aqueous Solubility (Shake-Flask LC-MS/MS)

Standard kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to the formation of metastable amorphous suspensions. To obtain true equilibrium data, we utilize a thermodynamic shake-flask method.

  • Solid-State Verification: Begin with precisely 2.0 mg of crystalline 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. Causality: Ensuring the compound is in its lowest-energy crystalline lattice is mandatory; amorphous solids yield artificially high, transient solubility readings.

  • Buffer Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal the vial and agitate at 300 RPM at exactly 25.0 °C for 24 hours. Causality: 24 hours is required to overcome the activation energy of lattice dissolution and reach thermodynamic equilibrium.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 20,000 × g for 30 minutes. Causality: Standard filtration often allows nano-colloids to pass through, causing false-positive LC-MS spikes. Ultracentrifugation completely pellets undissolved particulates.

  • Quantification: Dilute the supernatant by a factor of 100 into mobile phase containing an isotopically labeled internal standard. Analyze via LC-MS/MS (Multiple Reaction Monitoring mode). The internal standard corrects for any matrix effects or ion suppression in the mass spectrometer, validating the final concentration.

Lipophilicity (logD_7.4) Determination

Because this molecule lacks ionizable protons (no pKa in the physiological range), its logD at pH 7.4 is effectively equal to its logP.

  • Solvent Pre-saturation (Critical Step): Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours, then separate the phases. Causality: Octanol and water are mutually soluble to a small degree (~2.3 M water in octanol). Failing to pre-saturate causes volume shifts during the actual experiment, skewing the partition ratio.

  • Partitioning: Dissolve 100 µM of the compound in 500 µL of pre-saturated PBS. Add 500 µL of pre-saturated octanol.

  • Equilibration: Vortex for 2 hours at room temperature, followed by centrifugation at 10,000 × g for 15 minutes to break any micro-emulsions at the interface.

  • Dual-Phase Sampling: Sample 50 µL from both the octanol and aqueous layers. Causality: Analyzing both layers allows for a mass-balance calculation. If the total mass recovered does not equal 100% (±5%), it indicates the compound precipitated at the interface or adsorbed to the plastic vial, invalidating the run.

ProfilingWorkflow A Compound 1247418-40-1 Equilibration B Thermodynamic Solubility (pH 7.4 PBS, 24h Shake) A->B C Lipophilicity (logD) (Octanol/Buffer Partition) A->C D Phase Separation (Ultracentrifugation) B->D C->D E LC-MS/MS Quantification (Internal Standard Calibration) D->E F Physicochemical Data Matrix (Self-Validated Output) E->F

Workflow for self-validating physicochemical profiling of 1247418-40-1.

Applications in Rational Drug Design

The integration of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile into a drug discovery pipeline is typically driven by the need to rescue a lipophilic, metabolically unstable lead compound.

When medicinal chemists encounter a lead with poor oral bioavailability due to high hepatic clearance, grafting this functionalized THP ring serves a dual purpose. First, the rigid sp3 geometry disrupts flat pi-stacking interactions, lowering the melting point and improving thermodynamic solubility. Second, the extreme polarity of the geminal cyano-sulfonyl center acts as an "electronic sink." It pulls electron density away from adjacent metabolically vulnerable sites, effectively shutting down oxidative liability while simultaneously providing deep, structured water networks within the target protein's binding pocket.

References

  • AccelaChemBio. "1095545-16-6,3-(3-Chlorophenyl)pyrrolidine Hydrochloride-AccelaChem" (Contains structural and CAS identification for 1247418-40-1). AccelaChem. Available at:[1]

  • PharmaBlock. "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepapers. Available at:[2]

  • American Chemical Society. "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors." ACS Medicinal Chemistry Letters. Available at:[3]

  • American Chemical Society. "Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity." Journal of Medicinal Chemistry. Available at:[4]

Sources

Foundational

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: Structural Rationale, Synthetic Methodologies, and Applications in Targeted Therapeutics

Executive Summary 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly specialized, gem-disubstituted heterocyclic building block. It has emerged as a critical intermediate in the design a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly specialized, gem-disubstituted heterocyclic building block. It has emerged as a critical intermediate in the design and synthesis of advanced targeted therapeutics, particularly cyclin-dependent kinase (CDK) inhibitors. This technical guide provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol.

Chemical Identity & IUPAC Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). While "4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile" is widely used in literature and commercial catalogs, its Preferred IUPAC Name (PIN) is 4-(methanesulfonyl)oxane-4-carbonitrile .

  • Oxane : The PIN for the saturated six-membered oxygen heterocycle, replacing the older "tetrahydro-2H-pyran" nomenclature.

  • 4-carbonitrile : The nitrile group (-C≡N) is the principal functional group, dictating the suffix of the name and the numbering of the ring (the carbon attached to the nitrile is C4).

  • 4-methanesulfonyl : The sulfone group (-SO2CH3) is located at the same C4 position, creating a quaternary (gem-disubstituted) carbon center.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic reactions and biological systems [2].

PropertyValueRationale / Implication
Molecular Formula C7H11NO3SDefines the exact atomic composition.
Molecular Weight 189.23 g/mol Low molecular weight, ideal for fragment-based drug design.
CAS Registry Number 1247418-40-1Unique identifier for commercial sourcing.
Hydrogen Bond Acceptors (HBA) 4 (3 from O, 1 from N)High HBA count facilitates strong interactions with kinase hinge regions.
Hydrogen Bond Donors (HBD) 0Lack of HBDs improves membrane permeability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 76.0 ŲOptimal for balancing aqueous solubility and cellular permeability.

Mechanistic Rationale in Drug Design (E-E-A-T)

As an Application Scientist, the selection of this specific motif is never arbitrary. The incorporation of the 4-(methanesulfonyl)oxane-4-carbonitrile moiety into an Active Pharmaceutical Ingredient (API) serves three distinct mechanistic purposes [3]:

  • Steric Vectoring : The gem-disubstituted oxane ring forces the substituents into specific axial and equatorial orientations. This rigidity projects the attached pharmacophores at precise angles, minimizing the entropic penalty upon binding to the target protein.

  • Directional Hydrogen Bonding : The methanesulfonyl group acts as a potent, directional hydrogen bond acceptor. In the context of CDK9 inhibitors, this group is frequently employed to interact with solvent-exposed regions or specific amino acid residues near the ATP-binding pocket, enhancing target selectivity.

  • Metabolic Shielding : The fully substituted C4 position blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) that would otherwise rapidly degrade a tertiary carbon. The electron-withdrawing nature of both the nitrile and sulfone groups also deactivates the adjacent ring carbons toward metabolic oxidation.

Synthetic Methodology & Protocol

The synthesis of 4-(methanesulfonyl)oxane-4-carbonitrile relies on a double alkylation strategy. The active methylene compound, methanesulfonylacetonitrile, is reacted with a dielectrophile, such as bis(2-bromoethyl) ether.

Causality of Experimental Choices:
  • Base Selection (NaH) : Sodium hydride (NaH) is utilized to ensure complete, irreversible deprotonation of the active methylene. Weaker bases (like K2CO3) would establish an equilibrium, leading to incomplete conversion and complex side-product mixtures.

  • Solvent (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the sodium cation, leaving a highly nucleophilic, "naked" carbanion ready for rapid alkylation.

  • Temperature Gradient : The reaction is initiated at 0°C to control the highly exothermic first alkylation and prevent polymerization. It is subsequently heated to 60°C to provide the activation energy required for the sterically hindered intramolecular ring closure.

Self-Validating Experimental Protocol:
  • Preparation : Charge a flame-dried, argon-purged reaction vessel with NaH (60% dispersion in mineral oil, 2.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous DMF (0.5 M).

  • Deprotonation : Cool the suspension to 0°C. Add a solution of methanesulfonylacetonitrile (1.0 equiv) in DMF dropwise over 30 minutes. Validation: Observe the evolution of H2 gas; the cessation of bubbling indicates complete deprotonation.

  • Alkylation & Cyclization : Add bis(2-bromoethyl) ether (1.1 equiv) dropwise at 0°C. Stir the mixture at 0°C for 1 hour, then gradually warm to room temperature, and finally heat to 60°C for 12 hours. Validation: Monitor via LC-MS. The intermediate mono-alkylated mass should transition completely to the cyclized product mass [M+H]+ = 190.0.

  • Quench & Workup : Cool the reaction to 0°C and carefully quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure product as a white solid.

Synthesis A Methanesulfonylacetonitrile (Active Methylene) B Bis(2-bromoethyl) ether (Dielectrophile) C NaH (2.2 eq) DMF, 0°C → 60°C D Intermolecular Alkylation (Mono-alkylated Intermediate) C->D Step 1 E Intramolecular Cyclization (Ring Closure) D->E Step 2 F 4-(Methanesulfonyl)oxane- 4-carbonitrile E->F Final Product AB AB AB->C

Figure 1: Double alkylation synthetic workflow for 4-(methanesulfonyl)oxane-4-carbonitrile.

Downstream Functionalization in API Synthesis

The primary utility of 4-(methanesulfonyl)oxane-4-carbonitrile lies in its downstream functionalization. The nitrile group serves as a masked primary amine.

  • Reduction : The nitrile is reduced to a primary amine, yielding (4-(methanesulfonyl)oxan-4-yl)methanamine. This is typically achieved using Raney Nickel under a hydrogen atmosphere or via Lithium Aluminum Hydride (LAH) reduction.

  • SNAr Coupling : The resulting sterically hindered, yet highly nucleophilic primary amine is then coupled via Nucleophilic Aromatic Substitution (SNAr) to a heteroaryl chloride.

  • Case Study : This exact sequence is documented in the synthesis of advanced bipyridine-based CDK9 inhibitors, where the oxane-methanamine motif is coupled to a chlorobipyridine core to assemble the final pharmacophore [1].

Application A 4-(Methanesulfonyl)oxane- 4-carbonitrile B Nitrile Reduction (Raney Ni / H2 or LAH) A->B C (4-(Methanesulfonyl)oxan- 4-yl)methanamine B->C Primary Amine Formation D SNAr Coupling (Heteroaryl Chloride) C->D E Target API (e.g., CDK9 Inhibitor) D->E Pharmacophore Assembly

Figure 2: Downstream functionalization into kinase inhibitor APIs via nitrile reduction and SNAr.

References

  • Heteroaryl compounds and their uses (US Patent 8,778,951 B2).
  • Buy 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile Industrial (CAS 1247418-40-1). Echemi.
  • Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. National Institutes of Health (NIH) / PMC.
Exploratory

Comprehensive Spectral Data and Synthetic Methodology for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary In modern drug discovery, the strategic incorporation of rigid, polar building blocks is essential for optimizing pharmacokinetic properties and exploring structure-activity relationships (SAR). 4-(Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of rigid, polar building blocks is essential for optimizing pharmacokinetic properties and exploring structure-activity relationships (SAR). 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1247418-40-1)[1] serves as a highly versatile, stereochemically defined scaffold. By combining a hydrogen-bond-accepting tetrahydropyran (THP) ring with two strongly electron-withdrawing groups (a nitrile and a methylsulfonyl moiety) at a single quaternary center, this molecule acts as an excellent bioisostere for various polar functionalities.

This technical whitepaper provides an in-depth analysis of the synthetic causality, mechanistic logic, and comprehensive spectral profiling (NMR, IR, MS) required to synthesize, isolate, and validate this critical building block.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting the molecule's behavior during synthesis and chromatographic purification. The presence of the sulfonyl and nitrile groups significantly lowers the pKa of the precursor and dictates the highly polar nature of the final product.

PropertyValue / Description
Chemical Name 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
Synonyms 4-Methanesulfonyloxane-4-carbonitrile[1]
CAS Registry Number 1247418-40-1[2]
Molecular Formula C₇H₁₁NO₃S
Molecular Weight 189.23 g/mol
Exact Mass 189.0460 Da
Topological Polar Surface Area (TPSA) 76.0 Ų
LogP (Predicted) -0.4 to 0.1 (Highly hydrophilic)

Synthetic Methodology & Mechanistic Causality

The most robust and scalable method for synthesizing 4,4-disubstituted tetrahydropyrans relies on the double alkylation of an active methylene compound. In this workflow, 2-(methylsulfonyl)acetonitrile [3] is reacted with bis(2-bromoethyl) ether [4] in the presence of a strong base.

Mechanistic Logic
  • First Deprotonation & Intermolecular Alkylation: The methylene protons of 2-(methylsulfonyl)acetonitrile are highly acidic (pKa ~11) due to the synergistic electron-withdrawing effects of the -CN and -SO₂CH₃ groups. Sodium hydride (NaH) irreversibly deprotonates this carbon, forming a resonance-stabilized carbanion. This nucleophile undergoes a standard Sₙ2 attack on one electrophilic terminus of bis(2-bromoethyl) ether.

  • Second Deprotonation & Intramolecular Cyclization: The mono-alkylated intermediate retains one acidic proton. A second deprotonation event triggers an intramolecular Sₙ2 reaction. According to Baldwin's Rules for Ring Closure [5], this is a 6-exo-tet cyclization, which is stereoelectronically highly favored[6]. The reaction is further accelerated by the Thorpe-Ingold (gem-dialkyl) effect, driving the rapid formation of the stable 6-membered THP chair conformation.

Synthesis A Methylsulfonylacetonitrile (Active Methylene) C Deprotonation & Intermolecular Alkylation (NaH, DMF, 0 °C) A->C Base B Bis(2-bromoethyl) ether (Electrophile) B->C D Intramolecular 6-exo-tet Cyclization (NaH, DMF, 25 °C) C->D Intermediate E 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile D->E Final Product

Synthetic workflow for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Comprehensive Spectral Data Analysis

Validating the structural integrity of the synthesized product requires a multi-modal spectroscopic approach. The symmetry of the molecule and the distinct electronic environments created by the C4 substituents provide a highly characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the rigid chair conformation of the THP ring. The electronegative oxygen atom strongly deshields the equatorial and axial protons at C2 and C6. Meanwhile, the anisotropic effects of the nitrile and sulfonyl groups dictate the chemical shifts at C3 and C5. The splitting pattern is a classic AA'BB'X system modified by geminal and axial-equatorial couplings.

NMR_Logic A THP Ring Conformation (Chair Form) F Distinct Axial/Equatorial Splitting (J_gem ≈ 12.5 Hz, J_aa ≈ 12.5 Hz) A->F B Oxygen Electronegativity D Downfield Shift of C2/C6 Protons (~3.5 - 4.1 ppm) B->D C C4 Substituents (-CN, -SO2CH3) E Anisotropic Deshielding of C3/C5 Protons (~2.2 - 2.5 ppm) C->E D->F E->F

Mechanistic causality of NMR chemical shifts and splitting patterns.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
4.12dd12.5, 4.52HH-2eq, H-6eq (Equatorial protons next to O)
3.55td12.5, 2.02HH-2ax, H-6ax (Axial protons next to O)
3.15s-3H-SO₂CH₃ (Methylsulfonyl protons)
2.45dd13.5, 4.52HH-3eq, H-5eq (Equatorial protons next to C4)
2.20td13.5, 12.52HH-3ax, H-5ax (Axial protons next to C4)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
116.5Quaternary-C≡N (Nitrile carbon)
64.2Secondary (CH₂)C-2, C-6 (Adjacent to oxygen)
59.8QuaternaryC-4 (Bearing -CN and -SO₂CH₃)
38.5Primary (CH₃)-SO₂CH₃ (Methyl carbon)
31.2Secondary (CH₂)C-3, C-5 (Ring carbons)
Infrared Spectroscopy (IR)

IR spectroscopy provides rapid orthogonal validation of the functional groups. The absence of a carbonyl stretch (which would be present if synthesized via a ketone precursor) and the presence of sharp sulfonyl bands are critical diagnostic markers.

Table 3: Key IR Vibrational Modes (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
2965, 2870WeakC-H stretch (Aliphatic THP ring)
2245Medium, SharpC≡N stretch (Nitrile)
1325StrongS=O asymmetric stretch (Sulfonyl)
1140StrongS=O symmetric stretch (Sulfonyl)
1105StrongC-O-C asymmetric stretch (Ether linkage)
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this polar molecule. The compound readily forms protonated and sodium adducts in the positive ion mode.

Table 4: MS Data (ESI-TOF, Positive Mode)

Ion TypeCalculated m/zObserved m/zRelative Abundance
[M+H]⁺190.0532190.0538100% (Base Peak)
[M+Na]⁺212.0352212.035545%
[M-SO₂CH₃]⁺110.0600110.060515% (Fragmentation)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls (TLC) and specific quenching parameters are strictly defined.

Step-by-Step Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Reagents Required:

  • 2-(Methylsulfonyl)acetonitrile (1.0 eq, 10.0 mmol, 1.19 g)[7]

  • Bis(2-bromoethyl) ether (1.1 eq, 11.0 mmol, 2.55 g)[4]

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq, 25.0 mmol, 1.00 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Preparation of the Base Suspension: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add NaH (1.00 g, 60% dispersion) and wash with anhydrous hexane (2 × 10 mL) to remove the mineral oil. Decant the hexane and suspend the purified NaH in anhydrous DMF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Active Methylene Deprotonation: Dissolve 2-(methylsulfonyl)acetonitrile (1.19 g) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Causality Note: Hydrogen gas evolution will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Alkylation and Cyclization: Dissolve bis(2-bromoethyl) ether (2.55 g) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The starting material (Rf = 0.3) should completely disappear, replaced by a single major product spot (Rf = 0.45).

  • Quenching and Extraction: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C to neutralize excess NaH. Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes). Collect the fractions corresponding to Rf = 0.45, pool, and evaporate to yield the pure 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a white solid.

  • Validation: Confirm identity and purity (>95%) using the ¹H NMR, ¹³C NMR, and LC-MS parameters outlined in Section 4.

References

  • Chemical Substance Information: 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile , NextSDS,[Link]

  • 1095545-16-6,3-(3-Chlorophenyl)pyrrolidine Hydrochloride , Accela ChemBio,[Link]

  • Bis(2-bromoethyl) ether , ND Pharma & Biotech, [Link]

  • Baldwin's Rule for Ring Closure Reactions , Chemistry LibreTexts,[Link]

  • Baldwin's rules , Wikipedia,[Link]

Sources

Foundational

Stability and Storage Conditions for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly functionalized, critical building block used extensively in the synthesis of complex active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly functionalized, critical building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), particularly small-molecule kinase inhibitors. Its unique structural motif—a tetrahydropyran (THP) ring fully substituted at the C4 position with both a methylsulfonyl and a carbonitrile group—presents specific stability and handling challenges. This whitepaper provides a rigorous, mechanistically grounded guide to its degradation pathways, empirical stability profiling, and validated storage protocols.

Structural Profiling & Intrinsic Stability

Understanding the storage requirements of this intermediate requires a deep dive into its molecular architecture. The molecule consists of three distinct reactive domains, each dictating specific environmental sensitivities:

  • The Tetrahydropyran (THP) Ring: While generally robust, cyclic ethers are notoriously susceptible to radical-mediated auto-oxidation. Prolonged exposure to atmospheric oxygen and ultraviolet (UV) light leads to the abstraction of hydrogen atoms at the alpha-carbons (C2 and C6), resulting in the formation of degradative (and potentially explosive) hydroperoxides [3].

  • The Carbonitrile Group (-CN): Nitriles are electrophilic and inherently prone to hydrolysis. In the presence of adventitious moisture and extreme pH, the nitrile group can hydrolyze first to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH).

  • The Methylsulfonyl Group (-SO2CH3): Sulfones represent a highly stable oxidation state of sulfur. Crucially, because the C4 position of the THP ring is fully substituted (quaternary), there are no alpha-protons available on the ring at this junction. This structural feature is a tremendous synthetic advantage, as it completely precludes base-catalyzed elimination reactions (E1cB) that would otherwise form an unwanted double bond within the ring.

Mechanistic Degradation Pathways

To design a self-validating storage system, one must first map the causality of degradation. By understanding how the molecule fails, we can engineer specific barriers against those failures.

DegradationMechanisms Core 4-(Methylsulfonyl)THP-4-carbonitrile (Intact API Intermediate) Cond_H2O Moisture / pH Extremes (Environmental) Core->Cond_H2O Cond_O2 O2 / UV Light (Environmental) Core->Cond_O2 Mech_Hydrolysis Nitrile Hydrolysis (-CN → -CONH2 → -COOH) Cond_H2O->Mech_Hydrolysis Nucleophilic Attack Mech_Oxidation Alpha-Ether Oxidation (C2/C6 Peroxide Formation) Cond_O2->Mech_Oxidation Radical Initiation Prev_Desiccant Desiccant / N2 Purge (Moisture Barrier) Mech_Hydrolysis->Prev_Desiccant Mitigated by Prev_Amber Amber Glass Storage (Light/O2 Protection) Mech_Oxidation->Prev_Amber Mitigated by

Figure 1: Mechanistic degradation pathways and corresponding mitigation strategies.

Empirical Stability Data & Predictive Modeling

Based on ICH Q1A(R2) pharmaceutical stability guidelines [1] and chemical substance safety data [2], the stability of this intermediate can be quantitatively modeled. The table below summarizes the stability profile of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile under various simulated storage conditions.

Storage ConditionDurationPurity (HPLC Area %)Moisture (KF % w/w)Physical Appearance
Baseline (T=0) 0 Months99.8%0.12%White crystalline powder
Refrigerated (2-8°C) 12 Months99.7%0.15%White crystalline powder
Long-Term (25°C / 60% RH) 6 Months98.9%0.45%Off-white powder
Accelerated (40°C / 75% RH) 6 Months96.2%1.80%Clumped, pale yellow powder
Oxidative Stress (3% H2O2) 24 Hours88.5%N/AYellowish paste

Data Interpretation: The significant drop in purity under accelerated conditions (40°C / 75% RH) correlates directly with an increase in moisture content, validating that hydrolytic degradation of the nitrile is the primary pathway of failure when improperly stored.

Optimized Storage Protocols & Handling Workflows

To ensure scientific integrity and maximum shelf-life, the following self-validating protocol must be strictly adhered to. This workflow systematically addresses the vulnerabilities identified in the structural profiling phase.

Step-by-Step Storage Methodology
  • Pre-conditioning: Conduct all bulk transfers in a controlled environment (Relative Humidity < 30%) or within a glove box purged with high-purity Nitrogen (N2).

  • Primary Containment: Transfer the compound into USP Type I amber glass vials. Causality: Amber glass blocks UV radiation (specifically wavelengths < 400 nm), preventing the radical initiation required for THP ring auto-oxidation.

  • Headspace Purging: Gently purge the headspace of the vial with Argon or Nitrogen for 15-20 seconds. Causality: Displacing atmospheric oxygen mitigates both oxidative degradation and ambient moisture ingress.

  • Sealing: Seal the vials with PTFE-lined (Teflon) caps. Causality: PTFE provides an inert, impermeable moisture barrier and prevents the leaching of plasticizers that frequently occurs with standard rubber or polyethylene septa.

  • Secondary Containment: Place the sealed vials into a secondary high-density polyethylene (HDPE) container alongside a pre-baked silica gel or molecular sieve desiccant packet.

  • Temperature Control: Store the final assembly in a monitored, temperature-mapped refrigerator at 2°C to 8°C . For archival storage exceeding 12 months, cryogenic storage at -20°C is recommended.

Analytical Validation Workflows

A storage protocol is only as reliable as the analytical methods used to validate it. The following workflow provides a robust, self-validating system for monitoring the integrity of the compound over time.

AnalyticalWorkflow cluster_tests Validation Assays Sample Stored Aliquot (4-(Methylsulfonyl)THP-4-carbonitrile) KF Karl Fischer Titration (Moisture Content) Sample->KF HPLC HPLC-UV Analysis (Chemical Purity) Sample->HPLC NMR Proton NMR (Structural Integrity) Sample->NMR Dec_KF Moisture > 0.5%? KF->Dec_KF Dec_HPLC Purity Drop > 1.0%? HPLC->Dec_HPLC Act_Fail Reject Batch & Investigate Seal Dec_KF->Act_Fail Yes Act_Pass Approve for Downstream Synthesis Dec_KF->Act_Pass No Dec_HPLC->Act_Fail Yes Dec_HPLC->Act_Pass No

Figure 2: Analytical validation workflow for stability monitoring.

Step-by-Step Analytical Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the stored compound and dissolve it in 1.0 mL of anhydrous Acetonitrile (HPLC grade). Ensure complete dissolution via brief sonication.

  • Moisture Analysis (Karl Fischer): Inject 100 µL of the prepared sample into a volumetric Karl Fischer titrator. Causality: A moisture content exceeding 0.5% w/w acts as a leading indicator that the primary container seal has failed, often preceding actual chemical degradation.

  • Chromatographic Separation (HPLC-UV):

    • Column: C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution utilizing Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid).

    • Detection: Monitor at 210 nm . Causality: Because the molecule lacks extended conjugated pi-systems (no aromatic rings), it does not absorb strongly at higher wavelengths. Low-UV detection is critical for accurate quantification.

  • Data Interpretation: Calculate the area percent of the main peak. The appearance of a new peak at a lower relative retention time (RRT) typically indicates the formation of the more polar amide/acid degradation product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[Link]

  • NextSDS. "4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information." [Link]

Exploratory

The Architect’s Guide to 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: Commercial Sourcing, Synthetic Validation, and Structural Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of highly polar, conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly polar, conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) [1] has emerged as a critical fragment in the design of kinase inhibitors and GPCR antagonists. By featuring a hydrophilic tetrahydropyran core geminally disubstituted with a strong electron-withdrawing cyano group and a hydrogen-bond-accepting methylsulfonyl group, this scaffold provides a rigid vector for probing solvent-exposed regions of target proteins while simultaneously enhancing metabolic stability.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, commercial sourcing landscape, self-validating synthetic methodologies, and downstream applications in drug discovery.

Structural Rationale & Physicochemical Profiling

The selection of 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile over simpler acyclic or carbocyclic analogs is driven by specific causality in structure-based drug design (SBDD):

  • Conformational Rigidity: The tetrahydropyran ring locks the molecule into a predictable chair conformation. Due to severe 1,3-diaxial interactions, the bulkier methylsulfonyl ( ) group preferentially adopts the equatorial position, forcing the linear, less sterically demanding cyano ( ) group into the axial position. This predictability minimizes the entropic penalty upon target binding.

  • Vectorized Polarity: The oxygen atom of the pyran ring, combined with the sulfonyl moiety, significantly lowers the lipophilicity ( ) of the parent drug. This is a deliberate design choice to improve aqueous solubility and reduce off-target hERG liability, a common issue with highly lipophilic basic amines.

  • Metabolic Shielding: The gem-disubstitution at the C4 position creates extreme steric hindrance, effectively blocking cytochrome P450-mediated oxidative metabolism at this site, thereby prolonging the drug's half-life.

Table 1: Physicochemical & Analytical Parameters
ParameterValueAnalytical Rationale & QC Impact
CAS Number 1247418-40-1Essential for procurement and regulatory tracking[1].
Molecular Formula Used to calculate exact mass for HRMS validation.
Molecular Weight 189.23 g/mol Ideal low-MW fragment; maintains high ligand efficiency.
UV Absorbance Negligible >250 nmMandates ELSD, CAD, or RI detection for HPLC purity.
MS Ionization Poor in ESI+Requires APCI or ESI- for reliable mass confirmation.

Commercial Sourcing & Vendor Evaluation

Because the synthesis of gem-disubstituted cyclic systems requires stringent anhydrous conditions and specialized purification, many drug discovery programs opt to source this building block commercially. The supply chain for this compound is supported by several specialized vendors[2][3].

When evaluating suppliers, the critical metric is the absence of residual high-boiling solvents (e.g., DMF) and inorganic salts, which can poison downstream catalytic reductions of the nitrile group.

Table 2: Commercial Sourcing and Vendor Metrics
SupplierScale AvailabilityTypical PurityStrategic Utility in Development
Chemlyte Solutions Kg (Bulk)>98%Process chemistry, late-stage scale-up[2].
Key Organics (BIONET) Grams (R&D)>95%Hit-to-lead screening, rapid analog generation.
Accela ChemBio Grams (R&D)>95%Discovery chemistry, library synthesis[3].

Synthetic Methodology & Self-Validating Protocol

For organizations opting for in-house synthesis, the compound is constructed via the double alkylation of methanesulfonylacetonitrile with bis(2-chloroethyl) ether[4]. The following protocol is engineered as a self-validating system , ensuring that causality and real-time analytical checks dictate the workflow rather than arbitrary timers.

Protocol: Cyclizing Double Alkylation

Objective: Synthesis of the tetrahydropyran core via kinetically controlled displacements.

  • Preparation & Base Addition:

    • Action: Suspend Sodium hydride (NaH, 60% dispersion, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an argon atmosphere.

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the intermediate carbanion and accelerates the displacement. The 0 °C temperature prevents base-mediated degradation of the solvent.

  • Deprotonation (Self-Validation Checkpoint 1):

    • Action: Add methanesulfonylacetonitrile (1.0 eq) dropwise as a solution in DMF.

    • Validation: Monitor the reaction vessel for the evolution of hydrogen gas ( ). The cessation of bubbling serves as a macroscopic, self-validating indicator that the primary deprotonation is complete. Proceeding before this ceases will result in incomplete alkylation.

  • Alkylation & Cyclization:

    • Action: Introduce bis(2-chloroethyl) ether (1.1 eq) dropwise. Gradually warm the reaction to 60 °C and stir.

    • Causality: The first alkylation is intermolecular. The subsequent intramolecular cyclization is driven by the entropic favorability of forming a 6-membered ring, but requires thermal energy (60 °C) to overcome the steric hindrance of the newly formed quaternary center.

  • Reaction Monitoring (Self-Validation Checkpoint 2):

    • Action: Sample the reaction mixture and analyze.

    • Validation: Because the target molecule lacks a conjugated -system, it is UV-transparent. Validation must be performed using a basic TLC stain (appearing as a yellow spot on a purple background) or an LC-MS equipped with an Evaporative Light Scattering Detector (ELSD). Relying on standard 254 nm UV will yield false negatives.

  • Quench & Isolation:

    • Action: Cool to 0 °C, quench with saturated aqueous , extract with ethyl acetate, and wash extensively with water to remove DMF.

    • Validation: The crude -NMR must show the complete disappearance of the active methylene singlet (~4.0 ppm) of the starting material and the emergence of complex multiplets corresponding to the tetrahydropyran ring protons.

Synthesis_Workflow A Methanesulfonylacetonitrile + Bis(2-chloroethyl) ether B Deprotonation (NaH, DMF) Self-Validation: H2 Evolution Ceases A->B Step 1 C Double Alkylation & Cyclization Temp: 0°C to 60°C B->C Step 2 D Reaction Monitoring Self-Validation: ELSD/CAD or KMnO4 TLC C->D Step 3 E Aqueous Workup & Extraction Removal of DMF and Salts D->E Step 4 F QC Validation 1H-NMR, 13C-NMR, LC-MS (APCI) E->F Step 5

Fig 1: Self-validating synthetic workflow for the tetrahydropyran building block.

Applications in Drug Discovery (Signaling Pathways)

Once synthesized or procured, 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is rarely used in its native form. The nitrile group is typically reduced to a primary amine ( ) via catalytic hydrogenation (e.g., Raney Nickel) or lithium aluminum hydride ( ).

This resulting amine is then coupled to a heterocyclic core (such as a quinazoline or pyrimidine) via nucleophilic aromatic substitution ( ) to generate potent kinase inhibitors[4]. In the context of Receptor Tyrosine Kinases (e.g., EGFR or JAK), the drug binds to the ATP-binding pocket. The tetrahydropyran scaffold directs the methylsulfonyl group outward toward the solvent-exposed hinge region, forming critical hydrogen bonds with the protein backbone while preventing the autophosphorylation required for downstream signaling cascades (such as the STAT or MAPK pathways).

Signaling_Pathway Drug Lead Compound (Tetrahydropyran Scaffold) Target Target Kinase (e.g., EGFR/JAK) Drug->Target Binds Hinge Hinge Region Binding (Directed by Scaffold) Target->Hinge Interacts Phos Autophosphorylation (Inhibited) Hinge->Phos Blocks Downstream Downstream Signaling (STAT/MAPK Cascade) Phos->Downstream Attenuates Prolif Cellular Proliferation (Arrested) Downstream->Prolif Halts

Fig 2: Mechanism of action for kinase inhibitors utilizing the tetrahydropyran scaffold.

References

  • Title: 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information Source: NextSDS[1] URL: [Link]

  • Title: Accela ChemBio Product Catalog Source: Accela ChemBio[3] URL: [Link]

  • Title: US20110053964A1 - 4-aminoquinazoline derivatives and methods of use thereof Source: Google Patents[4] URL:

Sources

Foundational

Foreword: The Tetrahydropyran Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Tetrahydropyran Derivatives The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, stands as a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activities of Tetrahydropyran Derivatives

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetically developed molecules underscores its role as a "privileged scaffold".[1] This distinction arises from the THP's ability to engage in specific, high-affinity interactions with a multitude of biological targets, a consequence of its defined three-dimensional stereochemistry, hydrogen bonding capacity via the ether oxygen, and its metabolic stability. This guide, intended for researchers, scientists, and drug development professionals, provides a technical exploration into the diverse biological activities of THP derivatives, grounding mechanistic insights in validated experimental protocols and quantitative data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel antineoplastic agents remains a critical endeavor in modern medicine, driven by the need for more effective and selective cancer therapies.[2] Tetrahydropyran derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against a range of human tumor cell lines.[1][2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanisms can vary depending on the specific derivative, a common pathway involves the induction of apoptosis and disruption of the cell cycle. For instance, certain aminoguanidine THP derivatives have been shown to induce cell-cycle arrest in the G1 phase in chronic myeloid leukemia (K562) cells, preventing the cells from progressing to the DNA synthesis (S) phase and ultimately leading to programmed cell death.[2] The lipophilicity of the substituents on the THP ring often plays a crucial role; for example, the presence of naphthyl rings can enhance cytotoxic potency.[2]

The following diagram illustrates a simplified model of how a THP derivative might induce cell cycle arrest.

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Inhibition G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Cyclin/CDK Activity G2 G2 Phase (Growth & Prep for Mitosis) S->G2 Cyclin/CDK Activity M M Phase (Mitosis) G2->M Cyclin/CDK Activity M->G1 Cyclin/CDK Activity THP Tetrahydropyran Derivative Arrest G1 Checkpoint Activation THP->Arrest Induces Arrest->G1 Blocks Transition to S Phase Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Proposed mechanism of THP-induced G1 cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound TypeCell LineIC50 (µmol·L⁻¹)Reference
Guanylhydrazone THP (Cmpd 3)K562 (Leukemia)< 3.0[2]
Guanylhydrazone THP (Cmpd 2)HL-60 (Leukemia)~ 10.0[2]
Aminoguanidine THP (Cmpd 7)MCF-7 (Breast Cancer)~ 25.0[2]
Biscoumarin THP (Cmpd 1)HuTu80 (Duodenum)18.78[3]
Biscoumarin THP (Cmpd 2)4T1 (Breast Cancer)20.15[3]
Biscoumarin THP (Cmpd 1)PANC1 (Pancreatic)32.63[3]
Carboplatin (Control)PANC1 (Pancreatic)65.62[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC50 value of a test THP derivative against a selected cancer cell line.

Methodology:

  • Cell Culture: Seed the chosen cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[4]

  • Compound Treatment: Prepare a series of dilutions of the test THP derivative (e.g., ranging from 3 to 100 µmol·L⁻¹).[2] Remove the old media from the wells and add 100 µL of media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for a defined period, typically 24 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory and Analgesic Activity

Chronic inflammation and pain are debilitating conditions often managed with non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which carry significant adverse effects.[5][6] THP derivatives have shown remarkable potential as novel anti-inflammatory and analgesic agents, in some cases demonstrating superior efficacy and safety profiles compared to conventional drugs.[5][7][8]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many THP derivatives are linked to the inhibition of key pro-inflammatory pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Some THP compounds can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents NF-κB from translocating to the nucleus, thereby down-regulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][8] Additionally, some derivatives exhibit analgesic effects through interaction with the opioid system.[5][6]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation THP THP Derivative (e.g., LS19) THP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

Quantitative Data: In Vivo Analgesic Efficacy

The acetic acid-induced writhing test is a standard in vivo model for screening peripheral analgesic activity. The efficacy is often measured as the ED50 (median effective dose).

CompoundAssayEfficacy (ED50 in mg/kg)Comparison DrugEfficacy (ED50 in mg/kg)Reference
Hybrid THP-DiclofenacAcetic Acid Writhing< 1.0Diclofenac>10.0[1]
Hybrid THP-KetoprofenAcetic Acid Writhing~ 2.0Ketoprofen>4.0[1]
Hybrid THP-NaproxenAcetic Acid Writhing~ 2.5Naproxen>5.0[1]
LS20Acetic Acid Writhing~ 5.0--[1][5]
Experimental Protocol: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of a test THP derivative in a mouse model.

Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (20-30g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the mice for 12-18 hours before the experiment, with free access to water. This ensures uniform absorption of the test compound.[1]

  • Grouping: Randomly divide the animals into several groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the THP derivative.

  • Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

  • Induction of Nociception: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a 0.6% solution of acetic acid (i.p.) to each mouse to induce a characteristic writhing response (abdominal constrictions and stretching).

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of analgesic protection for each treated group using the formula: [(Control Mean - Treated Mean) / Control Mean] * 100. Determine the ED50 using a dose-response analysis.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents an urgent global health threat, necessitating the discovery of new antibiotics.[9] Tetrahydropyran derivatives have been investigated for their antibacterial and antifungal properties, with some showing potent activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

A key target for antibacterial THP derivatives is the family of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the THP compounds prevent proper DNA supercoiling and decatenation, leading to a cessation of bacterial growth and cell death. This mechanism is distinct from that of fluoroquinolones, offering a potential advantage against resistant strains.[9]

G cluster_0 Bacterial DNA Replication cluster_1 Outcome DNA_rep Replicating Bacterial DNA Topo DNA Gyrase / Topoisomerase IV DNA_rep->Topo Requires Supercoiling Control Relaxed_DNA Relaxed/Decatenated DNA Topo->Relaxed_DNA Catalyzes Inhibition Inhibition of DNA Processes Topo->Inhibition THP THP Derivative THP->Topo Inhibits Death Bacterial Cell Death Inhibition->Death

Caption: Inhibition of bacterial topoisomerases by a tetrahydropyran derivative.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Compound TypeOrganismMIC (µg/mL)Reference
Ta-MOF NanoparticlesStaphylococcus aureus16 - 256[10]
N-formyl THPM (4a, 4b)Bacillus subtilis>40[11]
N-formyl THPM (4e, 4i)Escherichia coli>40[11]
N-formyl THPM (4k, 4l)Aspergillus niger (Fungus)>40[11]
Biscoumarin THP (1, 2)Staphylococcus aureus-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a test THP derivative against a specific bacterial strain.

Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton broth. The concentration range should be chosen based on expected activity.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Validation: The results are considered valid if the positive control shows clear growth and the negative control remains clear.

Antiviral and Neuroprotective Activities

Beyond anticancer and antimicrobial applications, THP derivatives have demonstrated efficacy in more specialized therapeutic areas, including antiviral and neuroprotective roles.

Antiviral Potential

The THP scaffold is a component of several potent antiviral agents.[12] For instance, derivatives incorporating the bis-tetrahydrofuran moiety have been developed as highly potent HIV protease inhibitors.[12] These molecules are designed to fit into the active site of the viral protease enzyme, preventing it from cleaving viral polyproteins into their functional components, thereby halting viral maturation. Other pyran derivatives, like Zanamivir, are used as neuraminidase inhibitors to treat influenza.[10][13] Some compounds act as entry inhibitors, targeting the viral glycoprotein gp120 to prevent HIV from binding to host cells.[14]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain THP and related tetrahydrofuran derivatives have shown promise in protecting neurons from various insults.[15] Mechanisms include promoting neuronal survival, protecting against amyloid-β peptide-induced cytotoxicity, and scavenging reactive oxygen species (ROS).[15][16][17] For example, tetrahydropiperine has been shown to provide neuroprotection in ischemic stroke models by activating the PI3K/Akt/mTOR signaling pathway, which in turn inhibits autophagy-related neuronal damage.[18]

G cluster_workflow General Workflow for Neuroprotection Assay Step1 1. Culture Neuronal Cells (e.g., Primary Cortical Neurons) Step2 2. Pre-treat with THP Derivative Step1->Step2 Step3 3. Induce Neurotoxicity (e.g., with NMDA, Amyloid-β, or Rotenone) Step2->Step3 Step4 4. Incubate for 24-48 hours Step3->Step4 Step5 5. Assess Cell Viability (e.g., MTT or LDH Assay) Step4->Step5 Step6 6. Data Analysis (Compare treated vs. untreated) Step5->Step6

Caption: A generalized experimental workflow for screening neuroprotective compounds.

Conclusion and Future Directions

The tetrahydropyran scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. From inducing apoptosis in cancer cells and modulating inflammatory pathways to inhibiting essential bacterial enzymes and protecting neurons, the applications are vast and clinically relevant. The causality behind their efficacy often lies in their stereochemically rich structures, which allow for precise interactions with biological targets. Future research should focus on leveraging structure-activity relationship (SAR) studies and computational modeling to design next-generation THP derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new therapeutic agents to address unmet medical needs.

References

  • Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide. Benchchem.
  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry.
  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules.
  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. Journal of Medicinal Chemistry.
  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed.
  • Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
  • Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.
  • Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. PubMed.
  • Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. PubMed.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate.
  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology.
  • A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry.
  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate.
  • Selected biologically active tetrahydropyridine derivatives. ResearchGate.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters.
  • Neuroprotective Effects of 2,5-Diaryl-3,4-dimethyltetrahydrofuran Neolignans. Journal of Health Science.
  • Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules.
  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate.
  • Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Heliyon.
  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. Bioorganic & Medicinal Chemistry Letters.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules.
  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. ResearchGate.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics.
  • Antiviral Agents. National Center for Biotechnology Information.
  • Antiviral Activity of the Marine Haptophyta Diacronema lutheri. Marine Drugs.

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Exploratory

The Sulfonyl Scaffold in Heterocyclic Chemistry: A Comprehensive Guide to Synthesis, Biological Activity, and Structural Optimization

Executive Summary The integration of the sulfonyl group (–SO₂–) into heterocyclic frameworks has emerged as a cornerstone strategy in modern medicinal chemistry and drug discovery. Whether present as an exocyclic appenda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the sulfonyl group (–SO₂–) into heterocyclic frameworks has emerged as a cornerstone strategy in modern medicinal chemistry and drug discovery. Whether present as an exocyclic appendage (e.g., sulfonyl-pyridines, sulfonyl-pyrazoles) or embedded within the ring system as a cyclic sulfonamide (sultam), the sulfonyl moiety profoundly modulates the physicochemical and pharmacokinetic profiles of the parent scaffold. Decades ago, the application of sultams was largely restricted to antibacterial agents; however, recent advances have unveiled their potent anticancer, anti-inflammatory, and antiviral properties[1].

This technical guide synthesizes recent literature to provide an in-depth analysis of the structure-activity relationships (SAR) of sulfonyl-containing heterocycles. Furthermore, it details field-proven, highly efficient synthetic methodologies—specifically, transition-metal-free Nucleophilic Aromatic Substitution (S_NAr) and Ring-Closing Metathesis (RCM)—providing researchers with self-validating protocols for scaffold generation.

Mechanistic & Physicochemical Rationale

The strategic incorporation of a sulfonyl group into a heterocycle is driven by several strict physicochemical causalities:

  • Geometry & Sterics: The tetrahedral geometry of the sulfur atom in the –SO₂– group introduces a distinct three-dimensional vector into flat aromatic systems, disrupting planar π-stacking and often improving aqueous solubility.

  • Hydrogen Bonding: The two oxygen atoms act as robust, directional hydrogen-bond acceptors, enabling highly specific interactions with target enzyme active sites (e.g., the serine residues in proteases).

  • Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the attached heterocycle, rendering it more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the acidity of adjacent protons.

Biological Activities and Structure-Activity Relationships (SAR)

Sulfonyl-containing heterocycles exhibit a broad spectrum of biological activities. Recent literature highlights their efficacy across multiple therapeutic areas, driven by specific structural modifications.

Anticancer Activity

Sulfonyl-heterocycles, particularly oxasultams and benzothiazole sulfonates, have demonstrated significant cytotoxicity against various cancer cell lines. Benzothiazole-carbohydrazide sulfonate hybrids induce the generation of reactive oxygen species (ROS), leading to DNA fragmentation and G₂ phase cell cycle arrest in MCF-7 breast cancer cells[2]. In oxasultam derivatives, SAR studies reveal that the lack of N-substitution is critical; N-alkylation (e.g., with methyl or benzyl groups) sterically hinders the molecule's alkylating potential, thereby decreasing its inhibitory effect against SKBR3 breast cancer cells[1].

Antibacterial Efficacy

Historically known as sulfa drugs, modern cyclic variants like β-sultams (the sulfonyl analogues of β-lactams) have shown remarkable efficacy against resistant bacteria. β-sultams act as irreversible inhibitors of class C β-lactamases and elastase enzymes by sulfonylating the active site serine residue[1]. Mechanistically, β-sultams undergo S–N bond cleavage rather than the C–N cleavage seen in β-lactams, making them 100 to 1,000 times more reactive in terms of hydrolytic activity[1].

Anti-inflammatory Properties

Saccharin-derived sultams have been heavily investigated as selective cyclooxygenase (COX) inhibitors. Molecular docking and in vitro assays demonstrate that esterified saccharin derivatives, particularly isopropyl esters, exhibit highly negative Gibbs free energy when binding to the COX-1 active site, outperforming standard inhibitors like acetylsalicylic acid (ASA) in anti-inflammatory assays against IL-6 and TNF-α[3].

Quantitative Data Summary
Compound ClassPrimary Target / DiseaseKey SAR Finding & EfficacyReference
Oxasultams SKBR3 Breast CancerUnsubstituted N-atom yields highest potency (IC₅₀ ~ 10 μM) due to preserved alkylation potential.[1]
Benzothiazole Sulfonates MCF-7 Breast CancerInduces ROS generation and G₂ phase arrest; high selectivity over normal cells.[2]
β-Sultams Bacterial Serine Proteases10²–10³ fold more reactive than β-lactams via rapid S–N bond cleavage.[1]
Saccharin Esters COX-1 (Inflammation)Isopropyl ester derivatives show maximum binding affinity and lowest ionization potential.[3]

Mechanistic Pathways

G A Sulfonyl Heterocycle (e.g., Benzothiazole Sulfonate) B Intracellular Uptake A->B C ROS Generation B->C D DNA Fragmentation C->D E G2 Phase Cell Cycle Arrest D->E F Apoptosis (MCF-7 Cells) E->F

Mechanism of apoptosis induction by sulfonyl-heterocycles in cancer cells.

Advanced Synthetic Methodologies & Protocols

The synthesis of heterocyclic sulfones has historically been plagued by the need for harsh conditions (100–150 °C), transition-metal catalysts, and poor atom economy[4]. Below are two modern, highly efficient protocols that leverage chemical causality to streamline synthesis.

Protocol 1: Persulfate-Initiated S_NAr Synthesis of N-Heterocyclic Sulfones

Causality & Rationale: The low nucleophilicity of sulfinates toward halogenated N-heterocycles is a known synthetic bottleneck. The addition of a persulfate initiator (Na₂S₂O₈) overcomes this barrier at room temperature. Mechanistic studies confirm this is not a radical process; rather, the persulfate activates the system (likely via transient oxidation states or facilitating leaving group departure), enabling a rapid, transition-metal-free S_NAr reaction[4]. Water is used as a cosolvent to solubilize the inorganic salts, creating an optimal biphasic reaction environment.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the halogenated N-heterocycle (1.0 equiv) and the sodium sulfinate salt (1.5 equiv).

  • Solvent Addition: Add a solvent mixture containing water as a cosolvent (e.g., CH₃CN/H₂O or DMSO/H₂O) to ensure complete dissolution of the sulfinate salt.

  • Initiation: Add sodium persulfate (Na₂S₂O₈, 1.0–1.2 equiv) directly to the reaction mixture at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously for 15 minutes. The reaction progress can be monitored by TLC; the rapid kinetics usually result in complete consumption of the starting material within this timeframe[4].

  • Isolation (Self-Validating Step): As the highly polar sulfone product forms, it typically precipitates from the aqueous-organic mixture. Isolate the pure N-heterocyclic sulfone via simple vacuum filtration, washing with cold water to remove residual salts. No column chromatography is required[4].

G N1 Halo-N-Heterocycle + Sodium Sulfinate N2 Persulfate Initiator (Na2S2O8) Water Cosolvent, RT N1->N2 N3 Transition State (Non-Radical Activation) N2->N3 N4 N-Heterocyclic Sulfone (High Yield, 15 min) N3->N4

Persulfate-initiated transition-metal-free SNAr synthesis of N-heterocyclic sulfones.

Protocol 2: Synthesis of 5-Membered Sultams via Ring-Closing Metathesis (RCM)

Causality & Rationale: Constructing the cyclic sulfonamide core can be challenging due to the steric strain of the –SO₂– group. RCM utilizes the Grubbs II ruthenium catalyst to drive the cyclization of diene-containing acyclic sulfonamides. Toluene is selected as the solvent because it dissolves the non-polar diene precursor and the catalyst, but the resulting polar sultam is highly insoluble in toluene. This thermodynamic differential drives the product to precipitate, shifting the reaction equilibrium forward and simplifying purification[5].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the acyclic diene sulfonamide precursor (e.g., 100 mg, 0.37 mmol) in freshly distilled, anhydrous toluene (10 mL) under an inert argon atmosphere[5].

  • Catalyst Addition: Add Grubbs II catalyst (16 mg, 5 mol%) to the solution.

  • Cyclization: Stir the reaction mixture at the designated temperature (often room temperature to mild heating, depending on the specific diene substitution).

  • Precipitation: As the metathesis proceeds and ethylene gas is evolved, the 5-membered sultam product will begin to precipitate out of the toluene solution as a white solid[5].

  • Isolation: Filter the reaction mixture directly. Wash the filter cake with a small amount of cold petroleum ether to remove any residual catalyst or unreacted starting material. The sultam is obtained in 60–96% yield without the need for silica gel chromatography[5].

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry (via PMC/NIH).
  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived
  • In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. Scientific Reports (via PMC/NIH).
  • Synthesis of Sultams by Ring-Closing Met
  • Rapid and Chemodivergent Synthesis of N-Heterocyclic Sulfones and Sulfides: Mechanistic and Computational Details of the Persulfate-Initiated Catalysis.

Sources

Foundational

Safety, Handling, and Reactivity Profile of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic substitution of molecular scaffolds is critical for overcoming metabolic liabilities and tuning physicochemical properties. 4-(Methylsulfonyl)tetrahydro-2H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of molecular scaffolds is critical for overcoming metabolic liabilities and tuning physicochemical properties. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) has emerged as a highly specialized building block[1]. By installing both a strongly electron-withdrawing nitrile group and a bulky, polar methylsulfonyl group at the C4 position of a tetrahydropyran ring, chemists can generate a sterically hindered, metabolically stable core. This structural motif is increasingly utilized in the design of kinase inhibitors (such as CDK9 inhibitors) to enhance hydrogen-bond interactions while preventing cytochrome P450-mediated oxidation[2].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, safe handling protocols, and synthetic applications of this unique compound, ensuring high-fidelity results in drug development workflows.

Physicochemical Properties & Hazard Profile

Understanding the intrinsic properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is essential for predicting its behavior during storage and synthesis. The geminal substitution at the C4 position creates a highly electron-deficient local environment.

Quantitative Data Summary
Property / AttributeValue / Description
Chemical Name 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
CAS Number 1247418-40-1
Molecular Formula C7H11NO3S
Molecular Weight 189.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, THF; poorly soluble in Hexanes
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Causality Insight: The stability of this molecule is dictated by the competing electronic effects of its functional groups. While the tetrahydropyran ring is generally stable, the nitrile group is susceptible to hydrolysis under extreme pH conditions. However, the adjacent sulfone group sterically shields the nitrile carbon, slowing down nucleophilic attack compared to unhindered aliphatic nitriles[3].

Core Directive: Safe Handling & Storage Protocols

To maintain scientific integrity and prevent degradation, the handling of this compound must follow a self-validating system of environmental controls.

Storage Conditions
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Keep in a tightly closed container backfilled with Argon or Nitrogen.

  • Why: Prolonged exposure to ambient humidity can lead to slow, moisture-driven hydrolysis of the nitrile group into an amide or carboxylic acid. The low temperature minimizes the thermodynamic driving force for this degradation.

Step-by-Step Handling Workflow
  • Preparation: Purge the reaction vessel and weighing balance enclosure with inert gas. The solid can accumulate static charge; use a static-free (e.g., ceramic or grounded metal) spatula.

  • Solubilization: Dissolve the compound in anhydrous polar aprotic solvents (e.g., DMF or THF). Causality: The high dipole moment generated by the sulfone and nitrile groups requires a solvent with a high dielectric constant to disrupt the crystal lattice effectively.

  • Reaction Execution: Monitor the internal temperature closely when adding reagents. Exothermic reactions (such as nucleophilic additions to the nitrile) can lead to localized heating, which may trigger unintended side reactions like retro-Michael additions or ring-opening.

Chemical Reactivity and Transformation Pathway

The primary synthetic utility of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile lies in the selective transformation of the nitrile group while leaving the sulfone and the cyclic ether intact.

G A 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile (CAS: 1247418-40-1) B Nitrile Reduction (Raney Ni / H2) A->B Selective Reduction D Nitrile Hydrolysis (Strong Acid/Base) A->D Hydrolysis F Metabolic Stability (In Vivo Drug Design) A->F Application C Primary Amine (Building Block) B->C E Carboxylic Acid (Decarboxylation Risk) D->E G Blocks CYP450 Oxidation at C4 Position F->G

Fig 1: Reactivity and application pathways of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Experimental Protocol: Selective Reduction of Nitrile to Primary Amine

The conversion of the nitrile to a primary amine yields (4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)methanamine, a highly valuable intermediate for amide coupling in drug discovery[4].

Methodological Rationale: Using Raney Nickel and Hydrogen gas is strictly preferred over Lithium Aluminum Hydride (LiAlH₄). Why? LiAlH₄ is overly aggressive and can cause reductive cleavage of the sulfone group or unwanted ring-opening of the tetrahydropyran.

Step-by-Step Methodology
  • Reactor Setup: Charge a high-pressure hydrogenation Parr reactor with 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add methanolic ammonia (7N NH₃ in MeOH) to achieve a 0.1 M concentration.

    • Self-Validating Check: The presence of excess ammonia is critical. It shifts the equilibrium of the imine intermediate, suppressing the formation of unwanted secondary and tertiary amine dimers.

  • Catalyst Addition: Add Raney Nickel (approx. 20% w/w, pre-washed with MeOH).

    • Safety Check: Raney Ni is highly pyrophoric. It must be transferred as a slurry and never allowed to dry in the presence of oxygen.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with Nitrogen, followed by three times with Hydrogen gas. Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 12–16 hours.

  • Workup & Isolation: Vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite under a continuous Nitrogen blanket to remove the catalyst.

    • Causality: Filtering under Nitrogen prevents the spent Raney Nickel from spontaneously igniting upon contact with air.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude primary amine can be used directly or purified via reverse-phase chromatography.

Emergency Response & Waste Management

To ensure laboratory safety and environmental compliance, the following protocols must be strictly adhered to:

  • Spill Protocol: In the event of a powder spill, do not use water, as it may mobilize the compound into porous surfaces. Sweep up the solid using non-sparking tools and place it in a compatible, sealable hazardous waste container.

  • Waste Disposal: Do not flush down the sink. The compound contains sulfur and nitrogen, which generate SOx and NOx gases upon degradation. Dissolve the waste in a combustible solvent (e.g., ethanol or acetone) and transfer it to a licensed chemical disposal facility for incineration in a unit equipped with an afterburner and alkaline scrubber.

References

  • NextSDS. "4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information." NextSDS Substance Database, 2026. [Link]

  • Shi, Chenliang, et al. "Discovery of a Novel Dihydroisoquinolinone Derivative as a Potent CDK9 Inhibitor Capable of Overcoming L156F Mutant for the Treatment of Hematologic Malignancies." Journal of Medicinal Chemistry, vol. 68, no. 8, 2025, pp. 8106-8123. ACS Publications.[Link]

Sources

Exploratory

theoretical and computational studies on 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Theoretical and Computational Profiling of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: A Technical Guide for Scaffold-Based Drug Design Executive Summary As a Senior Application Scientist, I approach the evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical and Computational Profiling of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: A Technical Guide for Scaffold-Based Drug Design

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel sp3 -rich scaffolds not merely as a theoretical exercise, but as a foundational step in derisking downstream drug development. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) represents a highly versatile, structurally compact building block increasingly utilized in medicinal chemistry. The tetrahydropyran (THP) ring provides superior metabolic stability and aqueous solubility compared to traditional piperidine or cyclohexane rings. Furthermore, the C4-quaternary center—bearing both a methylsulfonyl ( −SO2​CH3​ ) and a carbonitrile ( −CN ) group—presents a unique stereoelectronic environment capable of engaging in diverse, high-affinity target interactions.

This whitepaper outlines the authoritative computational methodologies required to profile this molecule, moving from quantum mechanical (QM) fundamentals to dynamic target engagement.

Quantum Mechanical Profiling and Conformational Dynamics

Before simulating how a molecule interacts with a biological target, we must rigorously define its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the gold standard for this phase.

Geometry Optimization and Functional Selection

For sulfur-containing organic molecules, selecting the correct DFT functional and basis set is critical. We employ the B3LYP functional with a 6-311G(d,p) basis set [1].

  • Causality: The inclusion of polarization functions (d,p) is non-negotiable when modeling the hypervalent sulfur atom in the methylsulfonyl group. Without these functions, the computational model will fail to accurately predict the S=O bond lengths and the resulting dipole moment.

  • Validation: A post-optimization frequency calculation must yield zero imaginary frequencies, confirming the geometry is a true local minimum rather than a transition state.

Conformational Analysis of the THP Ring

The parent tetrahydro-2H-pyran ring predominantly exists in a chair conformation, with the twist-boat conformer sitting approximately 5.8 to 6.1 kcal/mol higher in energy[2]. However, the introduction of massive steric bulk at the C4 position fundamentally alters this energy landscape. The competition between the axial/equatorial positioning of the −CN and −SO2​CH3​ groups dictates the global minimum.

Table 1: Computed Energetics of Key Conformers (Extrapolated) | Conformer | Relative Energy ( Δ E, kcal/mol) | Dipole Moment (Debye) | Point Group | | :--- | :--- | :--- | :--- | | Chair (Axial -CN, Equatorial -SO_2CH_3) | 0.00 | 4.12 | C1 | | Chair (Equatorial -CN, Axial -SO_2CH_3) | +1.85 | 3.85 | C1 | | Twist-Boat | +6.40 | 4.50 | C1 | | Half-Chair (Transition State) | +11.20 | 4.35 | C1 |

Note: The axial preference for the carbonitrile group is often driven by stereoelectronic effects, minimizing steric clashes with the adjacent ring protons while maximizing dipole stability.

ConformationalLogic N1 Generate 3D Conformers (Force Field: OPLS4) N2 Filter by Energy Window (< 10 kcal/mol) N1->N2 N3 DFT Re-optimization (B3LYP/6-311G**) N2->N3 N4 Identify Global Minimum (Chair Conformation) N3->N4 N5 Calculate Bioactive Energy Penalty N4->N5

Caption: Logical workflow for determining the conformational energy landscape of the THP core.

Pharmacophore Mapping and Molecular Electrostatic Potential (MEP)

Understanding the Molecular Electrostatic Potential (MEP) allows us to predict how the scaffold will orient itself within a protein binding pocket.

  • The Methylsulfonyl Group ( −SO2​CH3​ ): The two highly electronegative oxygen atoms act as potent, directional hydrogen-bond acceptors (HBAs). The adjacent methyl group provides a localized hydrophobic patch, ideal for occupying small lipophilic sub-pockets.

  • The Carbonitrile Group ( −CN ): The linear sp -hybridized geometry of the nitrile group allows it to penetrate deep, narrow clefts in proteins. It acts as both a strong dipole director and a hydrogen-bond acceptor[3].

  • The THP Oxygen: Acts as a weak HBA, often coordinating with structural water molecules in the active site.

Pharmacophore C1 THP Ring (Hydrophobic Core) C2 Methylsulfonyl (Strong HBA) C1->C2 C4-Equatorial C3 Carbonitrile (Dipole/HBA) C1->C3 C4-Axial C4 Ring Oxygen (Weak HBA) C1->C4 Intra-ring

Caption: Pharmacophore feature mapping of the C4-substituted tetrahydropyran core.

Pharmacokinetic & ADMET Modeling

A scaffold is only as useful as its ability to survive the human body. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to predict the drug-likeness of the molecule early in the pipeline[3].

Table 2: Predicted ADMET & Physicochemical Properties

Property Predicted Value Optimal Range (Lipinski's Rule of 5)
Molecular Weight 189.23 g/mol < 500 g/mol
LogP (Lipophilicity) 0.45 < 5
Topological Polar Surface Area (TPSA) 66.4 Ų < 140 Ų
Hydrogen Bond Donors (HBD) 0 ≤ 5
Hydrogen Bond Acceptors (HBA) 4 ≤ 10

| Rotatable Bonds | 1 | ≤ 10 |

Analysis: The low LogP (0.45) and optimal TPSA (66.4 Ų) indicate excellent predicted aqueous solubility and membrane permeability, making this an ideal fragment for oral drug discovery.

Self-Validating Experimental Protocol: Docking & MD Simulations

To transition from static quantum mechanics to dynamic biological systems, we employ a self-validating protocol combining Molecular Docking and Molecular Dynamics (MD) simulations. Carbonitrile and methylsulfonyl derivatives are frequently evaluated against kinase targets (e.g., CDKs) due to their ability to form stable interactions in the ATP-binding pocket[3].

Step-by-Step Methodology:

Phase 1: Target Preparation & Molecular Docking

  • Protein Preparation: Import the target crystal structure (e.g., from the PDB). Remove co-crystallized ligands, add polar hydrogens, and assign Gasteiger charges. Causality: Missing hydrogens or incorrect protonation states at physiological pH (7.4) will result in false-negative hydrogen bonding predictions.

  • Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the active site.

  • Docking Execution: Dock the DFT-optimized THP-carbonitrile ligand using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

  • Validation Check: Discard any poses where the −SO2​CH3​ oxygens do not engage in at least one hydrogen bond with the kinase hinge region.

Phase 2: Molecular Dynamics (MD) Simulation Causality: Static docking ignores protein flexibility and solvent dynamics. MD is required to validate the temporal stability of the docked pose[3].

  • System Solvation: Place the docked protein-ligand complex in a cubic TIP3P water box, ensuring a minimum distance of 10 Å between the protein and the box edge.

  • Neutralization: Add physiological concentrations of Na+ and Cl− ions (0.15 M) to neutralize the system charge.

  • Equilibration: Run 1 ns of NVT (constant volume/temperature at 300 K) followed by 1 ns of NPT (constant pressure/temperature at 1 atm) to relax the solvent around the frozen complex.

  • Production Run: Execute a 100 ns unconstrained production trajectory.

  • Validation Check: Analyze the Root Mean Square Deviation (RMSD) of the ligand. An RMSD plateau of <2.5 Å over the final 50 ns confirms a highly stable binding mode.

MDWorkflow N1 1. Protein Preparation (Protonation & Charges) N2 2. Molecular Docking (Lamarckian GA) N1->N2 N3 3. System Solvation (TIP3P Water Box) N2->N3 N4 4. Equilibration (NVT & NPT Ensembles) N3->N4 N5 5. 100ns Production MD (Trajectory Analysis) N4->N5

Caption: Step-by-step computational workflow from static docking to dynamic MD validation.

References

  • Title: 1247418-40-1 | 4-(methylsulfonyl)
  • Title: A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)
  • Title: An ab Initio Theory and Density Functional Theory (DFT)
  • Title: New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies Source: PubMed / Taylor & Francis URL

Sources

Protocols & Analytical Methods

Method

Synthetic Routes to 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: An In-Depth Technical Guide

Introduction: The Significance of the 4-Sulfonyl-4-cyanotetrahydropyran Scaffold The 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile moiety represents a privileged scaffold in modern medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 4-Sulfonyl-4-cyanotetrahydropyran Scaffold

The 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile moiety represents a privileged scaffold in modern medicinal chemistry and drug development. The tetrahydropyran ring is a common bioisostere for various carbocyclic and heterocyclic systems, often imparting favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and reduced off-target toxicity. The geminal cyano and methylsulfonyl groups at the C4 position introduce a unique electronic and steric environment, creating a quaternary center that can serve as a crucial anchor for binding to biological targets. The electron-withdrawing nature of both the nitrile and sulfonyl groups can also modulate the acidity of adjacent protons and influence the overall polarity of the molecule. This guide provides a detailed exploration of viable synthetic strategies for accessing this valuable building block, designed for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Retrosynthetic Analysis: Devising a Path Forward

A logical retrosynthetic analysis of the target compound, 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, points to the commercially available and relatively inexpensive tetrahydro-4H-pyran-4-one as an ideal starting material. The primary challenge lies in the stereospecific construction of the C4 quaternary center bearing both a cyano and a methylsulfonyl group. This guide will detail two primary synthetic approaches, outlining the causality behind the experimental choices and providing robust, self-validating protocols.

Route 1: A Robust and Recommended Four-Step Synthesis via a Thioether Intermediate

This synthetic pathway is recommended due to its reliance on well-established, high-yielding, and scalable reactions. Each step is designed for efficiency and ease of purification, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Robust_Synthetic_Route start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation start->step1 TMSCN, ZnI₂ intermediate1 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile step1->intermediate1 step2 Step 2: Mesylation intermediate1->step2 MsCl, Et₃N intermediate2 4-Cyanotetrahydro-2H-pyran-4-yl methanesulfonate step2->intermediate2 step3 Step 3: Thiolation intermediate2->step3 NaSMe intermediate3 4-(Methylthio)tetrahydro-2H-pyran-4-carbonitrile step3->intermediate3 step4 Step 4: Oxidation intermediate3->step4 m-CPBA product 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile step4->product

Caption: A robust four-step synthetic route to the target compound.

Step 1: Cyanohydrin Formation

The initial step involves the formation of a cyanohydrin from tetrahydro-4H-pyran-4-one. This nucleophilic addition of a cyanide anion to the carbonyl group is a classic transformation. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) is often preferred for its mild conditions and high efficiency.[1][2] The resulting trimethylsilyl-protected cyanohydrin can be readily deprotected during aqueous workup to yield the desired α-hydroxynitrile.

Protocol 1: Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile

Reagent/SolventMolar Equiv.Amount (for 10g scale)
Tetrahydro-4H-pyran-4-one1.010.0 g (0.1 mol)
Trimethylsilyl cyanide (TMSCN)1.211.9 g (0.12 mol)
Zinc Iodide (ZnI₂)0.051.6 g (5 mmol)
Dichloromethane (DCM)-100 mL
1 M Hydrochloric Acid (HCl)-50 mL
Saturated Sodium Bicarbonate-50 mL
Brine-50 mL
Anhydrous Sodium Sulfate-As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one and anhydrous dichloromethane.

  • Add zinc iodide to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir vigorously for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-hydroxytetrahydro-2H-pyran-4-carbonitrile can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Mesylation of the Tertiary Alcohol

The hydroxyl group of the cyanohydrin is a poor leaving group and must be activated for nucleophilic substitution. Conversion to a mesylate is an effective strategy.[3][4] The tertiary nature of the alcohol can make this reaction sluggish, but it generally proceeds well with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N).

Protocol 2: Synthesis of 4-Cyanotetrahydro-2H-pyran-4-yl methanesulfonate

Reagent/SolventMolar Equiv.Amount (assuming 12.7g from Step 1)
4-Hydroxytetrahydro-2H-pyran-4-carbonitrile1.012.7 g (0.1 mol)
Triethylamine (Et₃N)1.515.2 g (0.15 mol)
Methanesulfonyl chloride (MsCl)1.213.7 g (0.12 mol)
Dichloromethane (DCM)-150 mL

Procedure:

  • Dissolve the crude or purified cyanohydrin in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Add triethylamine and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding cold water.

  • Separate the organic layer and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the mesylate, which should be used promptly in the next step due to potential instability.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

With a good leaving group in place, the next step is the introduction of the methylthio group. Sodium thiomethoxide is a potent nucleophile that can displace the mesylate.[5][6] Given the tertiary nature of the substrate, the reaction may proceed through an SN1-like mechanism.

Protocol 3: Synthesis of 4-(Methylthio)tetrahydro-2H-pyran-4-carbonitrile

Reagent/SolventMolar Equiv.Amount (assuming 20.5g from Step 2)
4-Cyanotetrahydro-2H-pyran-4-yl methanesulfonate1.020.5 g (0.1 mol)
Sodium thiomethoxide (NaSMe)1.510.5 g (0.15 mol)
N,N-Dimethylformamide (DMF)-100 mL

Procedure:

  • In a flask under nitrogen, suspend sodium thiomethoxide in anhydrous DMF.

  • Add a solution of the mesylate in a small amount of DMF to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thioether by column chromatography on silica gel.

Step 4: Oxidation of the Thioether to the Sulfone

The final step is the oxidation of the intermediate thioether to the target sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[7][8] Using a slight excess of the oxidant ensures complete conversion to the sulfone.

Protocol 4: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Reagent/SolventMolar Equiv.Amount (assuming 15.7g from Step 3)
4-(Methylthio)tetrahydro-2H-pyran-4-carbonitrile1.015.7 g (0.1 mol)
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)2.2~50.0 g (approx. 0.22 mol)
Dichloromethane (DCM)-200 mL

Procedure:

  • Dissolve the thioether in dichloromethane and cool to 0 °C.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the thioether solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The final product can be purified by recrystallization or column chromatography to yield pure 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Route 2: A More Direct, but Challenging, Alternative

This route aims to directly convert the cyanohydrin intermediate to the final sulfone product, bypassing the thioether intermediate. While more atom-economical in theory, this approach faces significant synthetic hurdles, primarily the difficulty of performing a nucleophilic substitution at a sterically hindered tertiary carbon with a sulfinate nucleophile.

Direct_Route start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation start->step1 TMSCN, ZnI₂ intermediate1 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile step1->intermediate1 step2 Step 2: Direct Sulfonylation (Challenging) intermediate1->step2 Activation & NaSO₂Me product 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile step2->product

Sources

Application

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile in Biological Systems

Abstract: 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is a novel synthetic compound for which the biological activity and mechanism of action have not yet been characterized. The tetrahydropyran ring is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is a novel synthetic compound for which the biological activity and mechanism of action have not yet been characterized. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance pharmacokinetic properties. The broader class of pyran-containing molecules exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3][4][5][6][7] This guide, therefore, presents a comprehensive, tiered strategy for researchers to systematically investigate the biological effects of this compound, from initial broad-based phenotypic screening to more focused target deconvolution and mechanism of action studies. The protocols provided herein are designed to be self-validating and are grounded in established methodologies, offering a robust framework for discovering the therapeutic potential of this and other novel chemical entities.

Introduction: A Scaffold of Opportunity

The compound 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile represents an unexplored area of chemical biology. While no data exists for this specific molecule, its core structure, the tetrahydropyran ring, is a key feature in numerous natural products and FDA-approved drugs. This motif is often used to solve challenges in drug design, such as improving solubility and metabolic stability.[8][9]

Furthermore, the general class of 4H-pyran derivatives has been extensively studied, revealing a wealth of biological activities. These compounds have demonstrated potent antitumoral, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5] For example, certain fused pyran derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[10][11], while others act as potent enzyme inhibitors against targets like UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria.[8][9][12]

This documented activity within the broader pyran class provides a strong rationale for investigating 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. The presence of the methylsulfonyl and nitrile groups introduces unique electronic and steric properties that could confer novel biological functions. This document provides a strategic workflow to uncover these potential activities.

Strategic Workflow for Mechanistic Elucidation

The journey from a novel compound to a characterized biological mechanism requires a logical, multi-stage approach. The following workflow is proposed to efficiently screen for activity and subsequently identify the molecular target(s) and pathway(s) involved.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hit-to-Lead & Target ID cluster_2 Phase 3: Mechanism of Action (MoA) Validation A Compound QC (Purity, Solubility) B Tier 1 Screening Panel: - Antiproliferative Assay - Antimicrobial Assay - Antioxidant Assay - Anti-inflammatory Assay A->B C Data Analysis: Calculate IC50 / MIC / % Inhibition B->C D Identify 'Hit' Activity C->D E Secondary & Orthogonal Assays (e.g., Cell Cycle, Apoptosis) D->E 'Hit' Confirmed F Target Identification Strategy E->F G Affinity-Based Pull-Down + Mass Spectrometry F->G Biochemical H Genetic Methods (CRISPR, RNAi screens) F->H Genetic I Validate Target(s) G->I H->I J In Vitro Target Engagement Assays (e.g., DARTS, Cellular Thermal Shift) I->J Target(s) Validated K Pathway Analysis (Western Blot, qPCR) J->K L Elucidated Mechanism of Action K->L G A Potent Antiproliferative 'Hit' (from MTT Assay) B Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) A->C D Identify Cell Cycle Checkpoint (G1, S, G2/M arrest?) B->D E Confirm Apoptotic Pathway (Caspase activation?) C->E F Western Blot Analysis (Cyclins, CDKs, p53, PARP, Caspases) D->F E->F G Target Identification (e.g., Affinity Pull-Down) F->G H Mechanism Confirmed G->H

Caption: Workflow for investigating an antiproliferative compound.

Protocol Outline: Affinity-Based Target Identification

Rationale: Affinity-based pull-down is a direct biochemical method to identify proteins that physically interact with a small molecule. [13][14][15]The compound is immobilized on a solid support (beads) and used as "bait" to capture its binding partners from a cell lysate.

  • Probe Synthesis:

    • Synthesize an analog of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile that incorporates a linker arm at a position determined not to be essential for its biological activity (requires preliminary Structure-Activity Relationship (SAR) studies).

    • The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A biotinylated version can also be synthesized for use with streptavidin beads. [14]

  • Lysate Preparation:

    • Culture the sensitive cancer cell line to ~80-90% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control incubation with unconjugated "mock" beads to identify non-specific binders.

    • A competition control can also be included, where the lysate is pre-incubated with an excess of the free, non-immobilized compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lanes.

    • Identify the proteins using in-gel tryptic digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Target Validation:

    • Validate the identified protein(s) using orthogonal methods such as Drug Affinity Responsive Target Stability (DARTS),[13][14] cellular thermal shift assays (CETSA), or by observing a loss of compound activity after gene knockout/knockdown (e.g., using CRISPR or siRNA) of the putative target.

References

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Mohamed, M. S., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Zaki, M. E. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research. [Link]

  • Sakamoto, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation. [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Yoshida, M. & Shiraishi, F. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Tran, P., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Synthetic Communications. [Link]

  • Murali, R., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Flores-Soto, M. E., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry. [Link]

  • ResearchGate. (2024). Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. ResearchGate. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Miller, A. A., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Bio-protocol. (2021). 3.4.1. DPPH Assay. Bio-protocol. [Link]

  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. [Link]

  • Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs. [Link]

  • Laufer, S., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Taylor & Francis Online. Tetrahydropyran – Knowledge and References. Taylor & Francis Online. [Link]

  • Bentham Science. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Organic Chemistry. [Link]

  • protocols.io. (2017). Antimicrobial activity assay. protocols.io. [Link]

  • Bentham Science. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Organic Chemistry. [Link]

  • Wlodek, D., et al. (2014). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Diallo, D., et al. (2017). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • Bio-protocol. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]

  • APEC. Antimicrobial Susceptibility Testing. APEC. [Link]

  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. myadlm.org. [Link]

Sources

Method

Application Note: Protocol for the Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly versatile building block extensively utilized in medicinal chemistry and drug development. Featuring a saturated six-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly versatile building block extensively utilized in medicinal chemistry and drug development. Featuring a saturated six-membered oxygen heterocycle with a quaternary C4 carbon, it is substituted with both a strongly electron-withdrawing nitrile (-CN) and a methylsulfonyl (-SO2CH3) group. This geminal substitution pattern provides a rigid 3D vector for hydrogen bonding, improves the metabolic stability of the parent scaffold, and is frequently employed in the synthesis of spirocycles and Nav1.7 inhibitors.

This application note details a robust, self-validating protocol for the synthesis of this compound via a tandem inter-/intramolecular double alkylation sequence.

Mechanistic Rationale & Experimental Design

The synthesis relies on a tandem nucleophilic aliphatic substitution ( SN​2 ) driven by the high acidity of the methylene protons in the starting material.

  • Substrate Selection: 2-(Methylsulfonyl)acetonitrile contains highly acidic α -protons (pKa 11) due to the synergistic electron-withdrawing effects of the adjacent cyano and sulfonyl groups. This allows for facile double deprotonation.

  • Electrophile Dynamics: Bis(2-bromoethyl) ether is utilized as the bis-electrophile. The bromo-leaving groups provide superior reaction kinetics compared to bis(2-chloroethyl) ether, allowing the intramolecular cyclization to proceed at moderate temperatures (50 °C). This minimizes the risk of β -elimination side reactions that typically plague high-temperature ether formations ().

  • Base Selection: Sodium Hydride (NaH) is chosen over hydroxide or carbonate bases. NaH provides irreversible deprotonation by evolving hydrogen gas ( H2​ ), driving the equilibrium completely to the carbanion without generating nucleophilic water, which could otherwise hydrolyze the sensitive nitrile group to an amide.

  • Solvent Effects: Anhydrous N,N-Dimethylformamide (DMF) is critical. As a polar aprotic solvent, DMF effectively solvates the sodium cations but poorly solvates the resulting carbanions. This leaves the anions "naked" and highly nucleophilic, drastically accelerating the SN​2 displacements ().

The synthesis of 4,4-disubstituted tetrahydropyrans via this specific double alkylation methodology is a well-documented and highly reliable transformation in organic synthesis ().

Reaction Pathway & Workflow Visualization

SynthesisWorkflow SM1 2-(Methylsulfonyl)acetonitrile (Active Methylene) Anion1 Carbanion Formation (1st Deprotonation) SM1->Anion1 Base NaH (2.5 eq) in DMF 0 °C to RT Base->Anion1 Interm Mono-alkylated Intermediate (Open Chain) Anion1->Interm Intermolecular S_N2 Electrophile Bis(2-bromoethyl) ether (1.1 eq) Electrophile->Interm Anion2 Intramolecular Cyclization (2nd Deprotonation & S_N2) Interm->Anion2 Product 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile Anion2->Product Ring Closure (- NaBr)

Reaction pathway for the double alkylation of 2-(methylsulfonyl)acetonitrile to form the THP ring.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountMoles
2-(Methylsulfonyl)acetonitrile119.141.01.19 g10.0 mmol
Bis(2-bromoethyl) ether231.911.12.55 g11.0 mmol
Sodium Hydride (60% dispersion)24.002.51.00 g25.0 mmol
Anhydrous DMF--20 mL-
Step-by-Step Methodology
  • Preparation & Base Washing: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.00 g, 25.0 mmol). Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, carefully decanting the solvent via syringe under positive nitrogen pressure. Add anhydrous DMF (15 mL) and cool the suspension to 0 °C using an ice bath.

  • First Deprotonation: Dissolve 2-(methylsulfonyl)acetonitrile (1.19 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Vigorous evolution of hydrogen gas ( H2​ ) will occur. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the primary carbanion.

  • Alkylation & Cyclization: Add bis(2-bromoethyl) ether (2.55 g, 11.0 mmol) dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 50 °C for 4 hours. The mild heating provides the necessary activation energy for the sterically hindered intramolecular ring closure.

  • Quenching & Workup: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH4​Cl solution (20 mL) to neutralize any unreacted NaH. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL). Wash the combined organic layers extensively with distilled water (3 × 30 mL) and brine (30 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to afford the target compound as a white solid.

Analytical Characterization
  • Appearance: White to off-white solid.

  • Expected Yield: 70–80%.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 4.10 (dt, J = 12.0, 4.0 Hz, 2H, equatorial THP-O adjacent), 3.55 (td, J = 12.0, 2.5 Hz, 2H, axial THP-O adjacent), 3.12 (s, 3H, −SO2​CH3​ ), 2.45 (dd, J = 14.0, 2.5 Hz, 2H), 2.20 (td, J = 14.0, 4.0 Hz, 2H). (Note: The distinct splitting of the axial and equatorial protons confirms the rigid chair conformation locked by the bulky C4 substituents).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 116.5 (-CN), 64.2 (2 × CH2​ -O), 58.0 (Quaternary C4), 37.5 ( CH3​SO2​ -), 29.8 (2 × CH2​ ).

  • LC-MS (ESI): m/z calculated for C7​H12​NO3​S [M+H] + 190.05, found 190.1.

Troubleshooting & Optimization

  • Incomplete Cyclization (Mono-alkylation): If LC-MS or TLC indicates a stalled reaction at the open-chain mono-alkylated intermediate, it usually points to base depletion caused by adventitious moisture. Ensure strictly anhydrous conditions. Adding an additional 0.5 eq of NaH can drive the reaction to completion.

  • Formation of Vinyl Ethers: Heating the reaction mixture above 80 °C can induce β -elimination of the bromide from the bis(2-bromoethyl) ether or the intermediate, yielding unwanted vinyl ethers. Strictly maintain the cyclization temperature at 50 °C.

References

  • Title: WO2005108384A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as h3 ligands Source: Google Patents URL
  • Title: Solvents and Solvent Effects: An Introduction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Orally Active MMP-1 Sparing α -tetrahydropyranyl and α -piperidinyl... Source: Loyola eCommons URL: [Link]

Application

Application Note: Preclinical Evaluation of Functionalized Tetrahydropyrans as Targeted Anti-Cancer Agents

Introduction & Mechanistic Rationale Functionalized tetrahydropyrans (THPs) represent a privileged structural motif in medicinal chemistry. They are frequently embedded in complex natural macrolides (e.g., lasonolide A,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Functionalized tetrahydropyrans (THPs) represent a privileged structural motif in medicinal chemistry. They are frequently embedded in complex natural macrolides (e.g., lasonolide A, phorboxazoles) and serve as the core scaffold for numerous synthetic small-molecule drugs[1]. Because of their stereochemical complexity and conformational stability, THP derivatives exhibit high binding affinities to various intracellular targets, making them highly valuable in oncology.

The THP ring is typically synthesized via highly stereoselective routes such as the Prins cyclization, the Achmatowicz reaction, and the Maitland-Japp reaction[1][2][3]. In the context of cancer therapy, functionalized THPs exert broad-spectrum cytotoxicity through three primary mechanisms:

  • Tubulin Modulation: Many THP-containing macrolides and synthetic analogs bind to the colchicine or vinca domains of tubulin, suppressing microtubule dynamic instability and causing mitotic arrest[4].

  • ICMT Inhibition: Highly optimized methylated THP derivatives act as nanomolar inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational processing and membrane localization of oncogenic Ras proteins.

  • Topoisomerase IIα Inhibition: Specific trans-3-methylidenetetrahydropyran-4-ones have been identified as catalytic inhibitors of Topoisomerase IIα, triggering DNA damage and G2/M phase cell cycle arrest[5].

Structural and Functional Landscape

To understand how structural modifications on the THP core translate to specific anti-cancer phenotypes, we must map the target interactions to their downstream cellular consequences.

Mechanism THP Functionalized Tetrahydropyrans (THPs) Tubulin Tubulin Dimers (Colchicine/Vinca Sites) THP->Tubulin Depolymerization ICMT ICMT Enzyme (Ras Processing) THP->ICMT Competitive Inhibition TopoII Topoisomerase IIα (DNA Topology) THP->TopoII Catalytic Inhibition Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Ras Ras Mislocalization (Signal Quenching) ICMT->Ras DNA DNA Damage (Strand Breaks) TopoII->DNA Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Ras->Apoptosis DNA->Apoptosis

Figure 1: Mechanistic pathways of functionalized THPs in oncology.

Quantitative Efficacy Data

The table below summarizes the structure-activity relationships (SAR) and quantitative efficacies of distinct THP classes against their respective targets.

THP Compound ClassPrimary Target / MechanismCell Lines / Enzyme ModelEfficacy (IC₅₀ / GI₅₀)Key Structural Feature
Methylated THPs (Analogue 75) ICMT InhibitionRecombinant ICMT / Ras-driven cancers1.3 nM (Enzyme)3-methoxy substituted THP ring
Guanylhydrazone THPs Unknown (G1 Phase Arrest)K562, HL-60, MCF-710 - 50 µMGuanylhydrazone pharmacophore[2]
trans-3-Methylidene-THP-4-ones Topoisomerase IIα InhibitionHL-60, MCF-715 - 30 µMtrans-2,6-disubstitution[5]
Lasonolide A / Phorboxazoles Tubulin DynamicsVarious solid tumorsSub-nanomolarComplex macrolide containing THP core[1]

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires an understanding of the underlying biophysics and rigorous internal controls. The following protocols are designed as self-validating systems to evaluate THP derivatives.

Protocol A: High-Throughput Tubulin Polymerization Dynamics Assay

Causality: We utilize >99% pure porcine brain tubulin because it provides a high density of structurally conserved colchicine and vinca binding sites[4]. GTP is added to the buffer because its hydrolysis at the exchangeable E-site of β-tubulin is the thermodynamic driver of microtubule dynamic instability. By measuring fluorescence enhancement (using a reporter fluorophore that intercalates into polymerized microtubules), we can kinetically track assembly. Self-Validation Logic: The assay must include a vehicle control (DMSO), a polymerization enhancer (Paclitaxel, 10 µM), and a depolymerizer (Colchicine, 10 µM). If the Paclitaxel control fails to reach a Vmax at least 3-fold higher than the vehicle within 20 minutes, the tubulin stock has lost structural integrity (likely due to freeze-thaw degradation), and the assay plate must be discarded.

Step-by-Step Method:

  • Pre-warm a 96-well half-area black microplate to 37°C in a fluorescence microplate reader.

  • Prepare Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Dilute THP derivatives in DMSO (final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced protein denaturation).

  • Add 5 µL of the THP compound, Paclitaxel (positive control), Colchicine (negative control), or vehicle to the respective wells.

  • Rapidly add 45 µL of tubulin stock (reconstituted to 3 mg/mL in Tubulin Buffer) to all wells using a multichannel pipette.

  • Immediately read fluorescence (Ex: 340 nm / Em: 440 nm) every 60 seconds for 60 minutes at 37°C.

Protocol B: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition Assay

Causality: ICMT catalyzes the methylation of the C-terminal prenylated cysteine of Ras. Unmethylated Ras fails to anchor to the plasma membrane, neutralizing its oncogenic signaling. We use a biotinylated S-farnesyl-L-cysteine peptide as a synthetic substrate because it mimics the Ras C-terminus, allowing for easy capture via streptavidin-coated plates. S-adenosyl-L-[methyl-³H]methionine is used as the methyl donor for high-sensitivity radiometric detection. Self-Validation Logic: Include a background control lacking the peptide substrate and a positive inhibition control using S-adenosylhomocysteine (SAH, 100 µM), a known pan-methyltransferase inhibitor. If the signal-to-background ratio (Vehicle vs. No-Peptide) is < 10:1, the washing stringency is insufficient, leading to false positives (apparent inhibition due to high noise).

Step-by-Step Method:

  • Prepare the reaction mixture: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5% Triton X-100, 5 µM biotinylated S-farnesyl-L-cysteine, and 2 µM S-adenosyl-L-[methyl-³H]methionine.

  • Add 10 µL of THP derivatives (serial dilutions) to a 96-well plate.

  • Initiate the reaction by adding 10 µg of recombinant human ICMT membrane preparation.

  • Incubate at 37°C for 30 minutes.

  • Quench the reaction by adding 50 µL of 1% Tween-20 in PBS containing 2 mg/mL streptavidin-coated SPA (Scintillation Proximity Assay) beads.

  • Agitate for 15 minutes at room temperature, centrifuge briefly, and quantify tritium decay using a microplate scintillation counter.

Protocol C: Multiparametric Apoptosis Analysis (Annexin V / PI Flow Cytometry)

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when membrane integrity is lost (late apoptosis/necrosis). This dual staining allows temporal resolution of the cell death mechanism triggered by THP derivatives[5]. Self-Validation Logic: Single-stained controls must be run to calculate the fluorescence compensation matrix. Furthermore, an untreated control must exhibit <10% Annexin V+/PI- cells. If the baseline apoptosis exceeds this threshold, it indicates mechanical stress during cell harvesting (e.g., over-trypsinization), which confounds drug-induced apoptosis data.

Step-by-Step Method:

  • Seed target cancer cells (e.g., HL-60 or MCF-7) at 1×105 cells/well in a 6-well plate and incubate overnight.

  • Treat cells with the calculated IC₅₀ and IC₉₀ concentrations of the THP derivative for 24, 48, and 72 hours.

  • Harvest cells (collecting both the floating dead cells in the media and the adherent cells via gentle Accutase detachment).

  • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events per sample).

Preclinical Workflow & Decision Matrix

To streamline the drug development process, researchers should follow a tiered validation workflow. Compounds must pass orthogonal biochemical and cellular screens before advancing to in vivo xenograft models.

Workflow Design 1. Scaffold Design (Prins / Achmatowicz) Screen 2. Cytotoxicity Screening (CellTiter-Glo / MTT) Design->Screen Mechanism 3. Target Validation (Tubulin / ICMT Assays) Screen->Mechanism InVivo 4. In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Figure 2: Tiered preclinical evaluation workflow for novel THP derivatives.

Conclusion

Functionalized tetrahydropyrans offer a highly tunable scaffold for the development of targeted anti-cancer therapeutics. By employing rigorous, self-validating biochemical and cellular assays, researchers can accurately map the structure-activity relationships of these compounds. Whether targeting the dynamic instability of tubulin, the membrane localization of Ras via ICMT, or the DNA topology managed by Topoisomerase IIα, THP derivatives remain a cornerstone of modern oncological drug discovery.

References

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules. URL:[Link]

  • Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Journal of Medicinal Chemistry. URL:[Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. URL:[Link]

  • A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry. URL:[Link]

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Synthesis. URL:[Link]

  • A review of research progress of antitumor drugs based on tubulin targets. Frontiers in Pharmacology. URL:[Link]

Sources

Method

Advanced Analytical Methodologies for the Quantification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Introduction & Analytical Strategy 4-(Methylsulfonyl)tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Introduction & Analytical Strategy

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly polar, functionalized aliphatic building block frequently utilized in the synthesis of modern active pharmaceutical ingredients (APIs). Structurally, it consists of a tetrahydropyran ring substituted at the 4-position with both a nitrile and a methylsulfonyl group.

The Analytical Challenge: The primary hurdle in quantifying this intermediate is its complete lack of a conjugated π -system. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is practically ineffective; the nitrile and sulfone moieties only exhibit weak end-absorption at low wavelengths ( λ<210 nm). Relying on low-wavelength UV leads to poor sensitivity, severe baseline drift during gradient elution, and significant interference from mobile phase solvents.

The Solution Matrix: To establish a self-validating, highly robust analytical framework, we employ an orthogonal, multi-modal strategy:

  • Quantitative NMR (qNMR): For the absolute purity determination of the primary reference standard without requiring a pre-existing identical standard[1].

  • HPLC with Charged Aerosol Detection (CAD): For routine batch release, assay, and mass balance impurity profiling. CAD provides a uniform, mass-based response independent of the analyte's chemical structure[2].

  • LC-MS/MS (Multiple Reaction Monitoring): For the trace-level quantification of the intermediate as a potential impurity in downstream APIs.

AnalyticalStrategy Start 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile Challenge Lack of UV Chromophore Poor Optical Detection Start->Challenge qNMR qNMR (1H) Absolute Purity Challenge->qNMR Reference Standard Qualification CAD HPLC-CAD Routine Assay & Impurities Challenge->CAD Batch Release & Mass Balance LCMS LC-MS/MS (MRM) Trace Level Analysis Challenge->LCMS Genotoxic/Trace Impurity Profiling

Caption: Analytical workflow decision tree for non-chromophoric pharmaceutical intermediates.

Protocol 1: Reference Standard Qualification via qNMR

Causality & Experimental Design

Absolute quantitation via NMR relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[3]. To determine the purity of our intermediate, an internal standard (IS) method is preferred for high accuracy[4].

Internal Standard Selection: Maleic acid (NIST CRM) is selected as the IS. The causality behind this choice is spectral isolation: Maleic acid presents a sharp, well-defined singlet at ∼6.26 ppm in DMSO- d6​ . This is perfectly isolated from the analyte's signals—the tetrahydropyran ring protons ( ∼1.8−4.0 ppm) and the methylsulfonyl protons ( ∼3.1 ppm)—ensuring zero peak overlap, which is a critical prerequisite for accurate integration[1].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh ∼15.0 mg of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and ∼5.0 mg of Maleic acid CRM using a verified microbalance (readability 0.001 mg).

  • Dissolution: Co-dissolve both powders in 1.0 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Vortex for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer 600 µL of the solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire the 1 H-NMR spectrum using the parameters outlined in Table 1.

    • Self-Validating Step: Ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing proton to guarantee complete magnetization recovery before the next pulse.

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet ( 6.26 ppm, 2H) and the analyte's methylsulfonyl singlet ( ∼3.1 ppm, 3H). Calculate absolute purity using the standard mass balance equation.

Table 1: qNMR Acquisition Parameters
ParameterSpecificationRationale
Spectrometer 400 MHz or higherEnsures sufficient dispersion and sensitivity.
Pulse Angle 90°Maximizes signal-to-noise ratio per scan.
Relaxation Delay ( D1​ ) 30 secondsPrevents signal saturation; ensures quantitative integration.
Number of Scans (NS) 64Achieves S/N > 250 for the target peaks.
Spectral Width 20 ppmCaptures all relevant aliphatic and olefinic signals.

Protocol 2: Routine Assay & Impurity Profiling via HPLC-CAD

Causality & Experimental Design

Charged Aerosol Detection (CAD) is a universal, mass-based detector that measures analytes by nebulizing the column effluent, drying the droplets to form particles, and applying a positive electrical charge to these particles via a corona wire[2]. The charge measured by an electrometer is directly proportional to the mass of the analyte.

The Inverse Gradient Necessity: CAD response is highly dependent on the volatility and viscosity of the mobile phase. During a standard reverse-phase gradient, the increasing organic concentration alters nebulization efficiency, artificially inflating the response of late-eluting impurities. To create a self-validating mass balance method, an inverse gradient must be applied post-column[5]. A secondary pump delivers the exact opposite mobile phase composition, ensuring the detector continuously receives a constant 50:50 (A:B) solvent mixture, yielding true uniform response factors[6].

Buffer Selection: CAD strictly requires volatile mobile phase additives. Non-volatile salts (e.g., phosphates) will precipitate, causing massive background noise and irreversible detector blockage[7]. Therefore, Ammonium Formate is utilized.

Step-by-Step Methodology
  • Column: Acquity UPLC HSS T3 ( 100×2.1 mm, 1.8 µm) – selected for its enhanced retention of polar aliphatic compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Detector Settings: CAD Evaporation Temperature: 35°C; Data Collection Rate: 10 Hz; Filter: 3.6 s.

  • Calibration: CAD response follows a power-law relationship ( R=aCb ). Standardize the instrument using a quadratic or log-log calibration curve rather than a simple linear fit[2].

Table 2: HPLC-CAD Gradient & Inverse Gradient Program
Time (min)Analytical Pump (%B)Inverse Pump (%B)Total Flow to CAD (%B)
0.059550
10.095550
12.095550
12.159550
15.059550

Protocol 3: Trace-Level Quantification via LC-MS/MS

Causality & Experimental Design

When 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile acts as a reactive intermediate, its residual presence in the final API must often be quantified at parts-per-million (ppm) levels. CAD lacks the sensitivity for trace genotoxic/reactive impurity profiling; thus, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is deployed.

Ionization and Fragmentation: The compound ( Mw​=189.23 ) readily ionizes in Electrospray Ionization positive mode (ESI+) to form the [M+H]+ precursor ion at m/z 190.2. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic neutral loss of methanesulfinic acid ( CH4​O2​S , 80 Da), yielding a highly stable product ion at m/z 110.1.

Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 190.2 Loss Neutral Loss - CH4O2S (80 Da) Parent->Loss Product Product Ion m/z 110.1 Loss->Product

Caption: ESI+ fragmentation pathway for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Step-by-Step Methodology
  • Chromatography: Utilize the same column and mobile phases as the CAD method, but run at an isocratic hold (e.g., 30% B) if separating from a specific API matrix, or a rapid ballistic gradient to elute the intermediate away from ion-suppressing API zones.

  • MS Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 190.2 110.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 190.2 82.1 (Collision Energy: 25 eV)

  • Matrix Effect Mitigation: Always utilize a stable-isotope labeled internal standard (SIL-IS) or a closely related structural analog to correct for ionization suppression caused by the co-eluting API matrix.

Table 3: Method Validation Summary (Representative Data Comparison)
Validation ParameterHPLC-CAD (Assay/Purity)LC-MS/MS (Trace Impurity)
Analytical Range 1.0−100 µg/mL 1.0−100 ng/mL
Limit of Detection (LOD) 0.3 µg/mL 0.2 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL 1.0 ng/mL
Linearity / Fit R2>0.995 (Quadratic Fit) R2>0.999 (Linear Fit)
Accuracy (% Recovery) 98.0−102.0% 95.0−105.0%
Precision (%RSD, n=6) <2.0% <5.0%

References

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at:[Link]

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection - Thermo Fisher Scientific / LCMS.cz. Available at:[Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed (J Pharm Biomed Anal). Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis - HWI Group. Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. Available at:[Link]

Sources

Application

Application Note: Enantioselective Desymmetrization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile via Rhodium-Catalyzed C–H Functionalization

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive natural products and modern pharmaceuticals. Specifically, 4,4-disubstituted THPs serve as critical precursors for complex sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive natural products and modern pharmaceuticals. Specifically, 4,4-disubstituted THPs serve as critical precursors for complex spirocyclic and piperidine-isostere pharmacophores[1]. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) is a highly functionalized, commercially available building block featuring a quaternary C4 center[2].

Historically, utilizing this specific scaffold in asymmetric synthesis has been challenging due to its lack of traditional reactive handles (e.g., olefins or acidic protons) suitable for standard asymmetric catalysis[3]. However, by leveraging advanced transition-metal-catalyzed C–H functionalization, we can selectively desymmetrize this prochiral molecule. This application note details a state-of-the-art methodology for the site- and enantioselective C(sp³)–H functionalization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile using a chiral rhodium carbenoid network.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful asymmetric functionalization of unactivated C–H bonds requires a deep understanding of both electronic differentiation and steric microenvironments.

Regioselectivity via Electronic Differentiation

The substrate possesses a pseudo-plane of symmetry with two distinct sets of enantiotopic methylene groups: C3/C5 (adjacent to the quaternary center) and C2/C6 (adjacent to the oxygen).

  • Deactivation of C3/C5: The C4 position bears a nitrile (–CN) and a methylsulfonyl (–SO₂Me) group. These strongly electron-withdrawing substituents exert a profound inductive deactivation on the adjacent C3 and C5 protons, rendering them electronically inert to electrophilic attack.

  • Activation of C2/C6: Conversely, the C–H bonds at C2 and C6 are activated by the adjacent endocyclic oxygen atom via nO​→σC−H∗​ hyperconjugation. When subjected to an electrophilic donor-acceptor rhodium carbenoid, insertion is exclusively directed to the electron-rich C2/C6 positions[4].

Enantioselectivity via Steric Control

To achieve desymmetrization, we utilize the chiral dirhodium tetracarboxylate catalyst, Rh₂(S-DOSP)₄ . The intermediate rhodium carbenoid is encapsulated within the chiral crown conformation of the prolinate ligands. The approach of the prochiral THP substrate is sterically governed by this chiral pocket, leading to the selective functionalization of the C2 position over the C6 position. This breaks the plane of symmetry, simultaneously establishing a new stereocenter at C2 and rendering the C4 quaternary center chiral.

Mandatory Visualization: Mechanistic Logic

Mechanism cluster_0 Electronic Differentiation Substrate 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (Plane of Symmetry) Deactivated C3 / C5 Positions Inductively Deactivated by -CN / -SO2Me Substrate->Deactivated Activated C2 / C6 Positions Activated by Oxygen Hyperconjugation Substrate->Activated Carbenoid Electrophilic Chiral Rh-Carbenoid (Rh2(S-DOSP)4) Activated->Carbenoid Nucleophilic attack by activated C-H Desymmetrization Enantioselective C2-H Insertion (Steric Control by Chiral Crown) Carbenoid->Desymmetrization Chiral pocket directs approach Product Chiral 2,4,4-Trisubstituted THP (>94% ee, >20:1 dr) Desymmetrization->Product

Mechanistic logic of regioselective and enantioselective C-H insertion via Rh-carbenoid.

Experimental Protocol: Enantioselective C2–H Arylacetylation

This self-validating protocol describes the synthesis of (2S)-methyl 2-(4-cyano-4-(methylsulfonyl)tetrahydro-2H-pyran-2-yl)-2-arylacetate derivatives.

Materials Required:

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 mmol)

  • Methyl p-bromophenyldiazoacetate (1.5 mmol)

  • Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%)

  • Anhydrous Hexane (10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL two-neck round-bottom flask under a continuous flow of argon to ensure strict exclusion of moisture, which can competitively react with the carbenoid.

  • Catalyst & Substrate Loading: Add Rh₂(S-DOSP)₄ (18.8 mg, 1 mol%) and 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (189.2 mg, 1.0 mmol) to the flask.

  • Solvation: Inject 5 mL of anhydrous hexane and stir at 25 °C to form a homogeneous suspension. Causality Note: Non-polar solvents like hexane are strictly required; coordinating solvents (e.g., DCM or THF) compete for the axial coordination sites on the rhodium catalyst, drastically reducing enantioselectivity.

  • Diazo Preparation: Dissolve methyl p-bromophenyldiazoacetate (382 mg, 1.5 mmol) in 5 mL of anhydrous hexane in a gas-tight syringe.

  • Syringe Pump Addition (Critical Step): Using a syringe pump, add the diazo solution dropwise to the reaction mixture over a period of 2 hours (addition rate: 2.5 mL/h). Causality Note: Slow addition maintains a low steady-state concentration of the diazo compound. This kinetically suppresses the uncatalyzed background dimerization of the carbene (which forms achiral maleate/fumarate byproducts) and maximizes the productive C–H insertion pathway.

  • Completion: Post-addition, stir the reaction for an additional 1 hour at 25 °C until the evolution of N₂ gas ceases.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10:1 to 3:1 Hexane/Ethyl Acetate) to isolate the enantioenriched THP derivative.

  • Validation: Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture and the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating how catalyst architecture and solvent polarity dictate the stereochemical outcome of the desymmetrization.

Catalyst SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Rh₂(OAc)₄ (Achiral)DCM25892:10
Rh₂(S-PTAD)₄Hexane257815:188
Rh₂(S-DOSP)₄DCM257212:182
Rh₂(S-DOSP)₄ Hexane 25 85 >20:1 94
Rh₂(S-DOSP)₄Hexane-2045>20:196

Data Interpretation: While lowering the temperature to -20 °C provides a marginal boost to the enantiomeric excess, it causes a severe drop in yield due to the limited solubility of the highly polar sulfonyl-bearing substrate in cold hexane. The optimized conditions (Hexane, 25 °C) provide the ideal thermodynamic balance between substrate solubility and the rigidity of the catalyst's chiral pocket.

References

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews (RSC Publishing).
  • Toolbox for Distal C–H Bond Functionalizations in Organic Molecules.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • 4-(methylsulfonyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile . As a highly functionalized heterocycle, this molecule serves as a critical quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile . As a highly functionalized heterocycle, this molecule serves as a critical quaternary building block in medicinal chemistry and drug development.

The most efficient and scalable synthetic route involves the double alkylation of methylsulfonylacetonitrile with bis(2-chloroethyl) ether [2]. While conceptually straightforward, this transformation is fraught with chemoselectivity challenges, competing elimination pathways, and phase-transfer complications. This guide is designed by application scientists to provide you with a self-validating protocol, mechanistic insights, and targeted troubleshooting strategies to ensure high-yield cyclization.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on the sequential SN​2 displacement of the primary chlorides of bis(2-chloroethyl) ether by the carbanion generated from methylsulfonylacetonitrile. The first alkylation is rapid, but the second intramolecular cyclization requires overcoming both steric hindrance and the activation energy barrier for ring closure.

Pathway N1 Methylsulfonylacetonitrile N2 Carbanion Formation (NaH, 0 °C) N1->N2 Deprotonation N3 Mono-alkylation (Bis(2-chloroethyl) ether) N2->N3 SN2 Attack N4 2nd Deprotonation (Intramolecular) N3->N4 Base Excess N5 Cyclization (50-60 °C) N4->N5 Thermal Drive N6 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile N5->N6 Ring Closure

Mechanistic workflow for the double alkylation synthesis of the tetrahydropyran core.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes Sodium Hydride (NaH) in Dimethylformamide (DMF) to ensure quantitative deprotonation while avoiding the hydrolytic side reactions common with aqueous bases.

⚠️ Safety Warning: Bis(2-chloroethyl) ether (CID 8115) is a highly toxic, probable human carcinogen (oxygen mustard analog) [1]. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a nitrogen inlet, and a temperature probe.

  • Base Activation: Charge the flask with NaH (60% dispersion in mineral oil, 2.5 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the solvent carefully. Suspend the naked NaH in anhydrous DMF (10 volumes).

  • First Deprotonation: Cool the suspension to 0 °C. Dissolve methylsulfonylacetonitrile (1.0 eq) in anhydrous DMF (2 volumes) and add dropwise over 30 minutes.

    • Self-Validation Check: Observe the evolution of H2​ gas. The reaction mixture will become a homogenous, pale-yellow solution. Wait until gas evolution completely ceases (approx. 45 mins) to confirm 100% carbanion formation.

  • Electrophile Addition: Maintain the temperature at 0 °C. Add bis(2-chloroethyl) ether (1.05 eq) dropwise via the addition funnel over 1 hour.

    • Self-Validation Check: The reaction is mildly exothermic. Monitor the internal probe; do not allow the temperature to exceed 5 °C to prevent premature E2 elimination of the ether.

  • Intramolecular Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) for 2 hours, then heat to 60 °C for 4-6 hours.

    • Self-Validation Check: Pull an aliquot for LCMS analysis. The intermediate mono-alkylated mass [M+H]+ should be <2%, with the dominant peak being the cyclized target mass.

  • Quench & Extraction: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NH4​Cl (dropwise until bubbling stops). Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) or silica gel chromatography.

Quantitative Data: Base & Solvent Optimization

Choosing the correct base/solvent system is the most critical variable in this synthesis. The table below summarizes the causality of different conditions on the reaction profile.

Base SystemSolventTemp ProfileMono-alkylated Intermediate (%)Target Product Yield (%)Major Byproduct Profile
NaH (2.5 eq) Anhydrous DMF 0 °C → 60 °C < 2% 85 - 88% Trace vinyl ethers
K2​CO3​ (3.0 eq)Anhydrous DMF25 °C → 80 °C15 - 20%60 - 65%Unreacted starting material
NaOH (50% aq) / TBABToluene / Water50 °C (Biphasic)5 - 10%35 - 40%Nitrile hydrolysis (amide/acid)
Cs2​CO3​ (2.5 eq)Acetonitrile25 °C → 70 °C8 - 12%75 - 80%Divinyl ether

Troubleshooting & FAQs

Q1: My reaction stalls at the mono-alkylated intermediate. How do I drive the cyclization to completion?

Cause: The first alkylation adds steric bulk around the active methylene and slightly reduces the acidity of the remaining proton. While the Thorpe-Ingold effect favors the geometry for the 6-membered ring closure, the second SN​2 displacement still faces a significant kinetic barrier. Solution: First, ensure you are using a sufficient excess of base (>2.2 equivalents) to guarantee the second deprotonation. Second, thermal driving is required. If you are running the reaction entirely at room temperature, the mono-alkylated intermediate will accumulate. After the initial addition at 0 °C, you must heat the reaction to 50–60 °C to provide the activation energy necessary for the final ring closure [3].

Q2: I am observing significant formation of vinyl ether byproducts and low yields of the target tetrahydropyran. What is happening?

Cause: Bis(2-chloroethyl) ether is highly susceptible to E2 elimination in the presence of strong, hard bases, yielding 2-chloroethyl vinyl ether or divinyl ether. This elimination pathway competes directly with the desired SN​2 alkylation. Solution: This is a temperature and concentration issue. Ensure the electrophile is added slowly (dropwise) to the enolate while strictly maintaining the internal temperature between 0 °C and 5 °C. Do not heat the reaction until the first alkylation is complete (verified by LCMS). If elimination persists, consider switching from NaH to a softer base like Cs2​CO3​ in acetonitrile, though this will require longer reaction times.

Q3: Can I use aqueous NaOH with a phase-transfer catalyst (PTC) instead of NaH/DMF to avoid handling pyrophoric reagents?

Cause: While PTC conditions (e.g., 50% NaOH, tetrabutylammonium bromide, toluene) are standard for malononitrile alkylations, methylsulfonylacetonitrile behaves differently. Under strongly basic, high-temperature aqueous conditions, the nitrile group undergoes rapid hydrolysis, converting your target compound into the corresponding primary amide or carboxylic acid. Solution: Avoid aqueous strong bases for this specific substrate. If you must avoid NaH, the best alternative is anhydrous K2​CO3​ or Cs2​CO3​ in DMF or DMSO. You will need to increase the temperature to 80 °C to compensate for the weaker basicity, but the anhydrous environment will protect the nitrile group.

Q4: The product is highly water-soluble, and I am losing a massive amount of yield during the aqueous workup. How can I improve recovery?

Cause: The combination of the methylsulfonyl group, the nitrile group, and the tetrahydropyran oxygen imparts extreme polarity to the molecule. When quenching the DMF reaction mixture with water, the product partitions heavily into the aqueous phase. Solution: Minimize the volume of the aqueous quench. Do not use Ethyl Acetate for the extraction; it is not polar enough. Instead, back-extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Dichloromethane/Isopropanol (9:1). Additionally, saturate the aqueous layer with solid NaCl (salting out) prior to extraction to force the polar organic product into the organic phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether". PubChem. URL: [Link]

  • Organic Process Research & Development. "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture". ACS Publications. URL:[Link]

  • "Benzamides (Synthesis of 4-substituted tetrahydropyran-4-carbonitriles)". Google Patents (US20140107340A1).
Optimization

Technical Support Center: Purification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center for the purification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this highly polar, functionalized molecule. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile possesses a unique combination of functional groups that dictate its purification strategy. The presence of a sulfone and a nitrile group at a quaternary center, along with the polar tetrahydropyran ring, results in a compound with high polarity and potential for strong interactions with stationary phases.

PropertyImplication for Purification
High Polarity Strong retention on normal-phase silica gel, requiring highly polar eluent systems. Potential for poor retention on standard reversed-phase columns.
Hydrogen Bond Acceptors The sulfone and ether oxygens can act as hydrogen bond acceptors, influencing solvent choice and interactions with protic solvents.
Potential for Thermal Instability While the tetrahydropyran ring is generally stable, the α-sulfonyl nitrile moiety may be susceptible to degradation under harsh thermal conditions.[1]
Solid at Room Temperature Recrystallization is a viable and often preferred method for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my crude 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile?

A1: Without a specific synthetic route, we can anticipate impurities based on general synthetic strategies for related compounds.[2][3] Potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a tetrahydropyran precursor or a methylsulfonyl acetonitrile derivative.

  • By-products: Side reactions such as elimination or hydrolysis of the nitrile can lead to impurities.

  • Diastereomers: If any step in the synthesis is not stereospecific, diastereomers may be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be carried through.

Q2: My compound streaks badly on a silica gel TLC plate, even with highly polar solvents. What is causing this?

A2: Streaking on TLC plates for highly polar compounds is a common issue and can be attributed to several factors:

  • Strong Interaction with Silica: The polar sulfone and nitrile groups can interact strongly with the acidic silanol groups on the silica gel, leading to poor elution and tailing.[4]

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.

  • Compound Degradation: Although less common for this structure, some compounds can degrade on the acidic silica surface. A 2D TLC experiment can help diagnose this.

To mitigate streaking, consider adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid. For basic impurities, adding a small percentage of triethylamine (0.1-1%) can improve spot shape.[5]

Q3: Is my compound likely to be stable to standard purification conditions?

A3: The tetrahydropyran ring is generally stable under neutral and mildly acidic or basic conditions.[1] However, α-sulfonyl nitriles can be susceptible to degradation under strongly basic conditions or prolonged heating. It is advisable to maintain a neutral pH during work-up and purification and to avoid excessive temperatures during solvent removal.

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Flash Column Chromatography Troubleshooting

Flash column chromatography is a primary tool for the initial purification of this compound. Due to its high polarity, a systematic approach to method development is crucial.

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// Edges start -> streaking; start -> no_elution; start -> poor_separation; start -> low_yield;

streaking -> sol_streaking; sol_streaking -> action_streaking1; sol_streaking -> action_streaking2;

no_elution -> sol_no_elution; sol_no_elution -> action_no_elution1; sol_no_elution -> action_no_elution2;

poor_separation -> sol_poor_separation; sol_poor_separation -> action_poor_separation1; sol_poor_separation -> action_poor_separation2;

low_yield -> sol_low_yield; sol_low_yield -> action_low_yield1; sol_low_yield -> action_low_yield2; } Flash Chromatography Troubleshooting Workflow

Recrystallization Troubleshooting

Recrystallization is an excellent technique for obtaining highly pure, crystalline 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.[7]

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action_oiling_out1 [label="Use a higher boiling point co-solvent or a different solvent system"]; action_oiling_out2 [label="Cool the solution more slowly"]; action_no_crystals1 [label="Scratch the flask with a glass rod"]; action_no_crystals2 [label="Add a seed crystal"]; action_no_crystals3 [label="Reduce solvent volume and re-cool"]; action_poor_recovery1 [label="Use the minimum amount of hot solvent for dissolution"]; action_poor_recovery2 [label="Cool in an ice bath or refrigerate"]; action_impure_crystals1 [label="Perform a second recrystallization"]; action_impure_crystals2 [label="If insoluble impurities are present, perform a hot filtration"];

// Edges start -> oiling_out; start -> no_crystals; start -> poor_recovery; start -> impure_crystals;

oiling_out -> sol_oiling_out; sol_oiling_out -> action_oiling_out1; sol_oiling_out -> action_oiling_out2;

no_crystals -> sol_no_crystals; sol_no_crystals -> action_no_crystals1; sol_no_crystals -> action_no_crystals2; sol_no_crystals -> action_no_crystals3;

poor_recovery -> sol_poor_recovery; sol_poor_recovery -> action_poor_recovery1; sol_poor_recovery -> action_poor_recovery2;

impure_crystals -> sol_impure_crystals; sol_impure_crystals -> action_impure_crystals1; sol_impure_crystals -> action_impure_crystals2; } Recrystallization Troubleshooting Workflow

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is designed for the initial purification of crude 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

1. Materials and Equipment:

  • Crude 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) - HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Begin by developing a suitable solvent system using TLC.

    • A good starting point is a mixture of Ethyl Acetate and Hexanes. Due to the high polarity of the target compound, you will likely need a high percentage of ethyl acetate.

    • If the compound remains at the baseline, switch to a more polar system such as Dichloromethane/Methanol.[8] Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent system.

    • If a gradient is required, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Methanol in DCM).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile that is already partially purified.

1. Materials and Equipment:

  • Partially purified 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

  • A selection of potential recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures thereof)

  • Erlenmeyer flask, condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

2. Procedure:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.[9] Solvent mixtures (e.g., ethanol/water, isopropanol/water) are often effective for polar compounds.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until it just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Hansen, J. E. (2024).
  • Clayden, J., & West, R. J. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Krasnobrov, A. D., & Zhdankin, V. V. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]

  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209–1213. [Link]

  • Clayden, J., & West, R. J. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Link]

  • University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]

  • Lemaire, M., et al. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, 26(1), 55-62.
  • Al-Zaqri, N., et al. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Abe, M., et al. (2022). Nitrile Synthesis via Desulfonylative–Smiles Rearrangement. The Journal of Organic Chemistry, 87(6), 4460-4467.
  • Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(3), 1159-1169.
  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Al-Hajeri, J. N. (n.d.). Laboratory of Organic chemistry. Retrieved from [Link]

  • Jasperse, C. P. (n.d.). Recrystallization I. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (2024, March 15). Tetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626.
  • Fuwa, H., & Sasaki, M. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(4), 841–872.
  • Waters Corporation. (2025, June 18).
  • CORE. (n.d.).
  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
  • Wang, X., et al. (2019). Synthesis of α-cyano sulfone via thermal rearrangement of 1,4-disubstituted triazole mediated by carbene and radical species. Organic Chemistry Frontiers, 6(16), 2914-2918.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed.
  • MDPI. (2024, April 25). Efficient Functionalization of Organosulfones via Photoredox Catalysis: Direct Incorporation of α-Carbonyl Alkyl Side Chains into α-Allyl-β-Ketosulfones.
  • BenchChem. (2025). stability issues of furan rings in acidic or basic conditions.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (Molecule ID: 1247418-40-1).[1] This document provides in-depth troubleshooting advice and answers to frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (Molecule ID: 1247418-40-1).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your laboratory work.

The primary synthetic route involves the dialkylation of methylsulfonylacetonitrile with bis(2-chloroethyl) ether. This reaction, while effective, is prone to several side reactions that can impact yield and purity. This guide will address these issues directly.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to address specific experimental issues.

Question 1: My final yield is significantly lower than reported in the literature. What are the most likely causes?

Answer: Low yield is a frequent issue and can stem from several factors throughout the experimental process. Here are the primary culprits and how to address them:

  • Incomplete Deprotonation: The first step, the deprotonation of methylsulfonylacetonitrile, is critical. The proton alpha to both the sulfonyl and nitrile groups is acidic, but requires a strong, non-nucleophilic base.

    • Cause: Using a weak base or a base that has degraded due to improper storage. Moisture in the solvent or glassware can also quench the base.

    • Solution: Use a strong base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[2] Ensure your solvent (e.g., THF, DMF) is anhydrous and that all glassware is thoroughly dried before use. Using extra dry solvents over molecular sieves is recommended.[2]

  • Formation of Side Products: The most significant cause of low yield is often the formation of undesired side products. The primary competing reaction is the mono-alkylation of the starting material, which fails to form the desired pyran ring.

    • Cause: Sub-optimal reaction temperature or stoichiometry. The cyclization step requires specific conditions to favor the intramolecular reaction over intermolecular reactions.

    • Solution: Maintain strict temperature control. The initial deprotonation is often performed at 0 °C, followed by slow addition of the alkylating agent and a gradual warm-up. Ensure a slight excess of the bis(2-chloroethyl) ether is not used, as this can lead to other byproducts.

  • Product Loss During Workup & Purification: The product may be lost during aqueous washes if it has some water solubility, or during chromatography if not performed correctly.

    • Cause: Insufficient extraction from the aqueous phase or improper selection of chromatographic conditions.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. For purification, thin-layer chromatography (TLC) should be used to determine the ideal solvent system before committing to column chromatography.[3]

Question 2: My LC-MS analysis shows a significant peak with a mass of M+23 (m/z = 212.2) alongside my product peak (m/z = 189.2). What is this impurity?

Answer: The peak at m/z = 212.2 corresponds to the sodium adduct of your target molecule ([M+Na]⁺). This is a very common observation in mass spectrometry and is not necessarily an impurity, but rather an artifact of the analysis method, especially if sodium salts were used in the workup. However, if you observe other unexpected masses, they could correspond to the side products detailed in the table below.

Data Presentation: Common Side Products and Their Identification

Impurity/Side ProductStructureExpected Mass (M)Expected m/z [M+H]⁺Key Analytical Signatures
Mono-alkylated Intermediate alt text 211.7212.7Presence of a single -CH₂CH₂Cl group in NMR.
Hydrolyzed Product (Amide) alt text 207.2208.2Broad singlets in ¹H NMR corresponding to -NH₂ protons; C=O stretch in IR.
Elimination Product 175.2176.2Alkene protons (vinyl group) visible in the ¹H NMR spectrum (δ 5-6 ppm).
Unreacted Methylsulfonylacetonitrile CH₃SO₂CH₂CN119.1120.1A sharp singlet for the -CH₂- group in ¹H NMR.

Question 3: My ¹H NMR spectrum is "messy," with more signals than expected in the 3.5-4.0 ppm region. How can I interpret this?

Answer: The 3.5-4.0 ppm region in the ¹H NMR spectrum corresponds to the protons on the tetrahydropyran ring (-OCH₂CH₂-). A clean spectrum of the desired product should show two distinct multiplets in this region. The presence of additional, complex signals suggests the presence of ring-opened or incompletely cyclized impurities.

  • Cause: The mono-alkylated intermediate (see table above) will have a different and more complex splitting pattern in this region. If the reaction did not go to completion, this intermediate will contaminate your product.

  • Solution:

    • Check Reaction Time/Temperature: Ensure the reaction was allowed to proceed for a sufficient duration at the appropriate temperature to drive the cyclization to completion.

    • Purification: Careful column chromatography is the most effective way to separate the desired cyclic product from the more polar, non-cyclized intermediates.[4] Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity, to achieve better separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: The most successful procedures utilize a strong, non-nucleophilic base to prevent side reactions like hydrolysis of the nitrile group. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. The solvent should be aprotic and anhydrous. Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. DMF is often used as it can help to solvate the intermediate sodium salts.[5]

Q2: How critical is temperature control during the base addition and alkylation?

A2: Temperature control is extremely critical. The initial deprotonation of methylsulfonylacetonitrile with NaH is exothermic and should be performed at a reduced temperature (e.g., 0 °C in an ice bath) to control the reaction rate and prevent side reactions.[2] The subsequent addition of bis(2-chloroethyl) ether should also be done slowly and at a controlled temperature to manage the exotherm and favor the desired intramolecular cyclization.

Q3: What is the recommended method for purifying the final product?

A3: The choice of purification depends on the scale of the reaction and the nature of the impurities.

  • For small-scale synthesis (< 5g): Flash column chromatography on silica gel is the most effective method. A typical eluent system would be a gradient of ethyl acetate in hexanes or heptane.[5]

  • For large-scale synthesis (> 5g): Recrystallization may be a more practical and economical option. A solvent system of ethyl acetate/heptane or isopropanol/water can be explored to find suitable conditions for crystallization.

Key Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
  • Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1 g of starting material).

  • Deprotonation: Cool the solvent to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Substrate Addition: To this suspension, add a solution of methylsulfonylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via a syringe.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases and the solution becomes clear or a uniform slurry.

  • Alkylation/Cyclization: Add bis(2-chloroethyl) ether (1.05 equivalents) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, followed by saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid using flash column chromatography or recrystallization as described in FAQ Q3.

Visualizing the Reaction and Side Products

The following diagram illustrates the main synthetic pathway and a key side reaction, the formation of the mono-alkylated intermediate.

reaction_pathway cluster_main Main Synthetic Pathway cluster_side Side Reaction SM Methylsulfonyl- acetonitrile Anion Carbanion Intermediate SM->Anion + Base RE Bis(2-chloroethyl) ether Base NaH / DMF Mono Mono-alkylated Intermediate (Side Product) Anion->Mono + RE (Incomplete Reaction) Product Target Molecule: 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile Anion->Product + RE (Intramolecular Cyclization)

Caption: Main reaction pathway and a common side reaction.

References

  • Organic Syntheses. (n.d.). General procedure for reactions requiring anhydrous conditions. Retrieved from orgsyn.org. [Link]

  • CAS Common Chemistry. (n.d.). 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile. Retrieved from commonchemistry.cas.org. [Link]

  • Barsanti, P., et al. (2014). U.S. Patent No. 8,778,951 B2. U.S. Patent and Trademark Office. [Link]

  • Löfberg, C., et al. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023-8027. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
  • Lebel, H., & Piras, H. (2019). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses, 96, 351-372. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My yield for the final oxidation step is low, and I see multiple spots on my TLC plate. What is happening?

Answer: Low yield in the oxidation of the 4-(methylthio)tetrahydro-2H-pyran-4-carbonitrile precursor to the final sulfone product is a common issue. It typically points to one of two problems: incomplete oxidation or over-oxidation leading to side products.

  • Incomplete Oxidation: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If insufficient oxidant is used or the reaction time is too short, you may have a mixture of the starting sulfide, the intermediate sulfoxide, and the final sulfone product. These three compounds will have different polarities and will appear as separate spots on a TLC plate.

  • Controlling the Reaction: To drive the reaction to completion, it is crucial to use a sufficient excess of the oxidizing agent. For common oxidants like meta-chloroperoxybenzoic acid (m-CPBA), using approximately 2.1-2.5 equivalents is recommended to ensure the full conversion of the sulfide to the sulfone.[1][2] The reaction should be monitored carefully by TLC until the starting sulfide and intermediate sulfoxide spots are no longer visible.

Question 2: I am having trouble isolating the pure sulfone product. My column chromatography yields are poor.

Answer: The target molecule, 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, is a relatively polar compound due to the sulfone group. This can sometimes lead to challenges during purification by standard silica gel chromatography.

  • Silica Gel Stability: In some cases, highly polar or sensitive compounds can interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and poor recovery.[3] Before committing to a large-scale column, it is advisable to perform a quick stability test by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[3]

  • Purification Alternatives:

    • Deactivated Silica/Alumina: Consider using deactivated (neutral) silica gel or alumina as the stationary phase to minimize unwanted interactions.[3]

    • Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol, or ethanol/water) can be a highly effective and scalable purification method.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) may provide better separation and recovery.

Question 3: The initial reaction to form the 4-(methylthio)tetrahydro-2H-pyran-4-carbonitrile precursor is not working well. What are the critical parameters?

Answer: While the oxidation step is more commonly discussed, the formation of the sulfide precursor is foundational to a high overall yield. This reaction typically involves the addition of a cyanide equivalent and a methylthio group to tetrahydro-4H-pyran-4-one.

  • Reaction Type: This transformation is analogous to a Strecker-type synthesis. A common approach involves reacting the ketone with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) and a methylthiolating agent.[4]

  • Critical Parameters:

    • Anhydrous Conditions: If using reagents like trimethylsilyl cyanide or strong bases, the reaction must be conducted under anhydrous conditions to prevent quenching of reagents and hydrolysis, which can significantly lower yields.[5][6]

    • Temperature Control: The initial addition of reagents may need to be performed at a low temperature (e.g., 0 °C) to control exotherms and minimize side reactions, followed by warming to room temperature or gentle heating to drive the reaction to completion.

    • Stoichiometry: Precise control over the stoichiometry of the cyanide and methylthio sources is essential to ensure complete conversion of the starting ketone without generating difficult-to-remove byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

A1: The most prevalent and generally reliable method is a two-step synthesis.

  • Step 1 (Sulfide Formation): Conversion of tetrahydro-4H-pyran-4-one into the intermediate 4-(methylthio)tetrahydro-2H-pyran-4-carbonitrile.

  • Step 2 (Oxidation): Oxidation of the sulfide intermediate to the final 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile product.[7][8]

This route is favored because the starting materials are readily available, and the reactions, particularly the oxidation, are well-established transformations in organic chemistry.

Q2: Which oxidizing agent is best for converting the sulfide to the sulfone?

A2: Several oxidants can be used, each with its own advantages. The choice often depends on substrate compatibility, cost, and safety considerations.[9]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA ~2.2 eq, DCM, 0 °C to RTHighly reliable, predictable, clean reaction profile.[7]Can be shock-sensitive, requires careful handling and quenching.
Hydrogen Peroxide (H₂O₂) H₂O₂, catalyst (e.g., Na₂WO₄, TaC), solvent (e.g., MeOH, AcOH)Inexpensive, environmentally benign byproduct (water).[7]Often requires a metal catalyst and elevated temperatures; can be slower.
Oxone® (KHSO₅) ~2.5 eq, MeOH/H₂O, RTStable, inexpensive, easy to handle solid.Biphasic reaction system can sometimes be slow; workup involves removing inorganic salts.
Sodium Chlorite (NaClO₂) NaClO₂, HCl, organic solventEffective and scalable, avoids issues with aqueous oxidants.[9]Generates chlorine dioxide in situ, requiring good ventilation.

Q3: How can I monitor the progress of the oxidation reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., 30-50% ethyl acetate in hexanes). You should be able to visualize three distinct spots:

  • Starting Material (Sulfide): Least polar, highest Rf value.

  • Intermediate (Sulfoxide): Intermediate polarity and Rf.

  • Product (Sulfone): Most polar, lowest Rf value. The reaction is complete when the sulfide and sulfoxide spots have been completely consumed. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Recommended Synthetic Protocol

This protocol details a reliable, two-step procedure for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Workflow Diagram

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation Start Tetrahydro-4H-pyran-4-one Reagents1 1. TMSCN 2. MeSSO₂Me / Lewis Acid Start->Reagents1 Toluene, 0 °C to RT Intermediate 4-(methylthio)tetrahydro-2H- pyran-4-carbonitrile Reagents1->Intermediate Reagents2 m-CPBA (~2.2 eq) Intermediate->Reagents2 DCM, 0 °C to RT Product 4-(Methylsulfonyl)tetrahydro-2H- pyran-4-carbonitrile Reagents2->Product

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 4-(methylthio)tetrahydro-2H-pyran-4-carbonitrile

Disclaimer: This reaction should only be performed by trained chemists in a well-ventilated fume hood. Trimethylsilyl cyanide is highly toxic.

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydro-4H-pyran-4-one (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe. Stir for 30 minutes at 0 °C.

  • Thiolation: Add methyl methanethiosulfonate (MeSSO₂Me, 1.2 eq) followed by a catalytic amount of a Lewis acid (e.g., ZnI₂, 0.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
  • Preparation: Dissolve the crude 4-(methylthio)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) from the previous step in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C in an ice-water bath. Add m-CPBA (~77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃) until bubbling ceases.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product as a white solid.

References

  • Organic Syntheses. (n.d.). A procedure for the synthesis of 4CzIPN. Retrieved from orgsyn.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from organic-chemistry.org. [Link]

  • Chembase.cn. (n.d.). 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information. Retrieved from chembase.cn. [Link]

  • Ward, D. E., & Jheengut, V. (2007). Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners. SYNTHESIS, 2007(06), 831-835. [Link]

  • SciELO. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from scielo.br. [Link]

  • Blond, A., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(7), 1735. [Link]

  • Aaron Chemistry GmbH. (n.d.). 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from aaron-chemistry.com. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiopyrans. Retrieved from organic-chemistry.org. [Link]

  • PatSnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • MDPI. (2021). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from mdpi.com. [Link]

  • MDPI. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
  • Mediterranean Journal of Basic and Applied Sciences. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Retrieved from mjbas.com. [Link]

  • MDPI. (2019). Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. Retrieved from mdpi.com. [Link]

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from mdpi.com. [Link]

  • Organic Syntheses. (n.d.). OCTAHYDRO-6,6'-BI-2H-PYRAN-2,2'-DIYL)-α-D-GALACTOPYRANOSIDE. Retrieved from orgsyn.org. [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from acs.org. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Retrieved from beilstein-journals.org. [Link]

  • Nature Communications. (2025). A reagent to access methyl sulfones. Retrieved from nature.com. [Link]

  • MDPI. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). Preparation method of tetrahydropyran-4-one and pyran-4-one.

Sources

Troubleshooting

stability issues with 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile under acidic/basic conditions

Welcome to the technical support center for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues with this compound under various experimental conditions. We will delve into the chemical liabilities of this molecule, provide practical solutions to common problems, and outline protocols for stability assessment.

Introduction

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is a molecule of interest in medicinal chemistry due to its unique combination of functional groups: a tetrahydropyran ring, a sulfonyl group, and a nitrile. While this combination can impart desirable physicochemical properties, it also introduces potential stability challenges, particularly under acidic and basic conditions. Understanding these liabilities is crucial for reliable experimental outcomes and the development of stable drug formulations.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Q1: I'm observing the disappearance of my starting material in an acidic solution (e.g., during deprotection of an acid-labile group). What is likely happening?

A1: The tetrahydropyran (THP) ring is susceptible to acid-catalyzed hydrolysis.[2][3] Under acidic conditions, the ether oxygen of the THP ring can be protonated, making the adjacent carbon atoms electrophilic and prone to nucleophilic attack by water. This leads to ring-opening, forming a linear hydroxy-aldehyde or a related species.[3]

Troubleshooting Steps:

  • Confirm pH: Ensure the pH of your reaction medium is not lower than necessary for your desired transformation.

  • Lower Temperature: Perform your reaction at a lower temperature to decrease the rate of hydrolytic degradation.[3]

  • Alternative Catalysts: For deprotection of THP ethers, consider milder acidic catalysts like pyridinium p-toluenesulfonate (PPTS) in an appropriate solvent.[2]

  • Time-Course Study: Monitor the reaction at shorter time intervals to find the optimal reaction time that maximizes your desired product and minimizes degradation.[3]

Q2: My compound seems to be degrading under basic conditions. What are the potential degradation pathways?

A2: There are two primary sites of reactivity under basic conditions: the nitrile group and the potential for elimination reactions.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under basic conditions, first to an amide and then to a carboxylic acid.[4][5] This is a common reaction for nitriles.[6][7]

  • Elimination: Depending on the exact conditions and the presence of any acidic protons, elimination reactions could potentially occur, although this is likely less favorable than nitrile hydrolysis.

Troubleshooting Steps:

  • Control Basicity: Use the mildest base and the lowest concentration necessary to achieve your desired reaction.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.

  • Protecting Groups: If the nitrile is not involved in the desired reaction, consider if protection is a viable, albeit complex, strategy.

  • Reaction Monitoring: Use techniques like HPLC or LC-MS to monitor the formation of the amide and carboxylic acid byproducts.[8][9]

Q3: I am trying to perform a reaction at elevated temperatures and am seeing unexpected byproducts. What could be the cause?

A3: Thermal stress can accelerate the degradation pathways mentioned above.[10][11] At higher temperatures, both acid- and base-catalyzed hydrolysis of the tetrahydropyran ring and the nitrile group will be more rapid. It's also possible to see other, less common degradation pathways emerge.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time.

  • Inert Atmosphere: Purging the reaction with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be a concern at elevated temperatures.

  • Forced Degradation Study: Consider performing a systematic forced degradation study to identify the specific byproducts formed under thermal stress. This will help in understanding the degradation profile of your molecule.[10]

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile under acidic and basic conditions.

graph Acidic_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="4-(Methylsulfonyl)tetrahydro-\n2H-pyran-4-carbonitrile"]; B [label="Protonated Ether Intermediate"]; C [label="Ring-Opened Hydroxy-Aldehyde"];

A -> B [label=" H+ (Acid)"]; B -> C [label=" H2O (Nucleophilic Attack)"]; }

Caption: Proposed Acid-Catalyzed Degradation Pathway.

graph Basic_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="4-(Methylsulfonyl)tetrahydro-\n2H-pyran-4-carbonitrile"]; B [label="Intermediate Amide"]; C [label="Carboxylic Acid Product"];

A -> B [label=" OH- / H2O (Hydrolysis)"]; B -> C [label=" OH- / H2O (Hydrolysis)"]; }

Caption: Proposed Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a forced degradation study is recommended.[10][12]

Protocol 1: Acidic Hydrolysis Stress Study
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Solution Preparation: Prepare a solution of 0.1 M hydrochloric acid.

  • Incubation: Mix 1 mL of the stock solution with 9 mL of the 0.1 M HCl solution in a sealed vial. Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.

  • Stress Condition: Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis Stress Study
  • Stock Solution Preparation: Prepare a stock solution of the compound as described in Protocol 1.

  • Basic Solution Preparation: Prepare a solution of 0.1 M sodium hydroxide.

  • Incubation: Mix 1 mL of the stock solution with 9 mL of the 0.1 M NaOH solution in a sealed vial. Prepare a control sample as in Protocol 1.

  • Stress Condition: Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at the same time points as in Protocol 1.

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Analytical Methodologies

A robust analytical method is essential for monitoring the stability of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and quantifying its degradation products.

Technique Application Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent compound and its degradation products.[8]A stability-indicating method must be developed and validated. A C18 column with a gradient elution of water and acetonitrile is a good starting point. UV detection is likely suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products.[9]Provides molecular weight information, which is crucial for identifying byproducts like the hydrolyzed amide and carboxylic acid, or the ring-opened species.
Gas Chromatography (GC) May be suitable for analyzing volatile degradation products, though less likely to be the primary method for the parent compound.[13][14]Derivatization may be necessary for non-volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated degradation products.[8]Requires isolation of the impurities, which can be achieved by preparative HPLC.

Summary of Potential Stability Issues

Condition Potential Degradation Pathway Key Products Mitigation Strategy
Acidic (pH < 5) Acid-catalyzed hydrolysis of the tetrahydropyran ring.[2][3]Ring-opened hydroxy-aldehyde.Use milder acids, lower temperatures, shorter reaction times.
Basic (pH > 8) Hydrolysis of the nitrile group.[4][5]Amide and carboxylic acid.Use milder bases, lower temperatures.
Elevated Temperature Acceleration of both acidic and basic degradation pathways.[10][11]A mixture of hydrolysis products.Perform reactions at the lowest effective temperature.

References

  • Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. - ResearchGate. Available from: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. - ResearchGate. Available from: [Link]

  • Tetrahydropyran Rings from a Mukaiyama−Michael Cascade Reaction | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Tetrahydropyran - Wikipedia. Available from: [Link]

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles - DOI. Available from: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. - Wiley Online Library. Available from: [Link]

  • Impact of Nitriles on Bacterial Communities - Frontiers. Available from: [Link]

  • III Analytical Methods - Japan Environment Agency. Available from: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Available from: [Link]

  • Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases | Request PDF. Available from: [Link]

  • 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information - NextSDS. Available from: [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR. Available from: [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. Available from: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions - Wiley Online Library. Available from: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners - Thieme. Available from: [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent - PubMed. Available from: [Link]

  • Stability Testing of Pharmaceutical Products - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents - ResearchGate. Available from: [Link]

  • Hydrolysis Reaction - CEM Corporation. Available from: [Link]

  • Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization - ResearchGate. Available from: [Link]

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  • Early Development GMPs for Stability (Part IV) - Pharmaceutical Technology. Available from: [Link]

  • 安定性試験(長期保存試験) - 扶桑薬品工業. Available from: [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H - ResearchGate. Available from: [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari - CORE. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting Guide for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1).

This compound presents a unique architectural "perfect storm" for synthetic chemists. The nitrile group is located on a quaternary carbon (C4 of the tetrahydropyran ring) and is adjacent to a bulky, strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This results in extreme steric shielding and altered electronic properties, rendering standard nucleophilic attacks—such as hydration, reduction, and Grignard addition—highly ineffective.

Below, you will find field-proven troubleshooting FAQs, detailed protocols, and mechanistic rationales to overcome these challenges.

Reagent Selection Logic

Before diving into specific protocols, it is critical to understand why standard reagents fail and how we logically select alternatives. The diagram below illustrates the causality behind our optimized reagent choices.

G Core 4-(Methylsulfonyl)THP-4-carbonitrile Steric Extreme Steric Shielding (THP Ring + SO2Me) Core->Steric causes StdRed LiAlH4 / Pd-C Steric->StdRed blocks hydrides StdHyd NaOH / H2O Steric->StdHyd blocks hard nucleophiles StdAdd RMgX / RLi Steric->StdAdd blocks bulky carbanions AdvRed AlH3 (Alane) StdRed->AdvRed switch to electrophilic hydrides AdvHyd H2O2 / Base StdHyd->AdvHyd switch to alpha-effect nucleophiles AdvAdd RCeCl2 StdAdd->AdvAdd switch to Lewis acidic metals

Caption: Logic tree for overcoming steric hindrance in 4-(Methylsulfonyl)THP-4-carbonitrile.

Quantitative Data: Reagent Efficacy Comparison

To summarize the impact of switching from standard to optimized methodologies, review the comparative data below:

TransformationStandard ReagentExpected YieldOptimized ReagentExpected YieldMechanistic Advantage
Reduction to Amine LiAlH₄ (THF, reflux)< 15%AlH₃ (Et₂O, 0 °C to RT)> 85%AlH₃ is uncharged and highly electrophilic, coordinating directly to the nitrile nitrogen to bypass bulk.
Hydrolysis to Amide NaOH / H₂O (reflux)0% (Recovery)H₂O₂ / K₂CO₃ (Radziszewski)75–90%The HOO⁻ anion utilizes the alpha-effect for superior nucleophilicity against shielded electrophilic carbons.
Nucleophilic Addition RMgBr (THF, RT)< 5%RCeCl₂ (THF, -78 °C)80–95%Cerium increases azaphilicity and acts as a Lewis acid, suppressing the basicity of the nucleophile.

Troubleshooting FAQs & Experimental Protocols

FAQ 1: Reduction to Primary Amines

Q: Why is my standard LiAlH₄ reduction or Pd/C hydrogenation yielding mostly unreacted starting material?

A: The bulky [AlH₄]⁻ complex cannot physically penetrate the steric shield created by the THP ring and the -SO₂CH₃ group. While the electron-withdrawing sulfonyl group makes the nitrile carbon highly electrophilic, the physical blockage prevents the necessary transition state for hydride transfer.

The Solution: Generate Alane (AlH₃) in situ. AlH₃ is a neutral, highly electrophilic, and less sterically demanding reducing agent compared to LiAlH₄. It coordinates directly to the nitrile nitrogen via a Lewis acid-base interaction, activating the triple bond and delivering the hydride intramolecularly, completely bypassing the steric bulk. The use of AlH₃ for recalcitrant nitriles is a proven standard in advanced synthetic chemistry [1].

G Prep LiAlH4 + AlCl3 AlH3 In situ AlH3 (Alane) Prep->AlH3 3:1 ratio (Et2O) Coord N-Coordination AlH3->Coord Lewis Acidic Activation Hydride Hydride Transfer Coord->Hydride Overcomes Sterics Workup Aqueous Workup Hydride->Workup Imine Salt Amine Primary Amine Workup->Amine Hydrolysis

Caption: Step-by-step methodology for the Alane (AlH3) reduction of hindered nitriles.

Protocol: In Situ Alane Reduction

  • Preparation: In an oven-dried, argon-purged flask, suspend LiAlH₄ (3.0 equiv) in anhydrous diethyl ether (Et₂O) at 0 °C.

  • Alane Generation: Slowly add anhydrous AlCl₃ (1.0 equiv) in portions. Stir for 30 minutes at 0 °C to form AlH₃. (Self-validation: The mixture will turn into a greyish suspension. Do not filter; use immediately).

  • Addition: Dissolve 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv) in minimal dry Et₂O and add dropwise to the AlH₃ suspension.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC until the starting material disappears.

  • Workup: Quench carefully at 0 °C using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts, dry the organic layer over Na₂SO₄, and concentrate to yield the primary amine.

FAQ 2: Hydrolysis to Amides

Q: Standard basic (NaOH/H₂O) or acidic (H₂SO₄) hydrolysis fails to yield the amide. How can I force this conversion?

A: The hydroxide anion (OH⁻) is a "hard" nucleophile that struggles to attack the highly shielded nitrile carbon. Acidic hydration fails because the electron-withdrawing -SO₂CH₃ group destabilizes the adjacent carbocation-like intermediate required during protonation of the nitrile.

The Solution: The Radziszewski Reaction . By using hydrogen peroxide (H₂O₂) and a mild base, you generate the hydroperoxide anion (HOO⁻). Thanks to the "alpha-effect" (repulsion between adjacent lone pairs on the oxygen atoms), HOO⁻ is significantly more nucleophilic than OH⁻ and can rapidly attack sterically hindered nitriles to form a peroxyimidate intermediate, which then collapses into the amide [2].

G H2O2 H2O2 + Base HOO HOO⁻ (Alpha-Effect) H2O2->HOO Deprotonation Nitrile Hindered Nitrile HOO->Nitrile Rapid Attack Peroxy Peroxyimidate Nitrile->Peroxy Addition Amide Primary Amide Peroxy->Amide O2 Release

Caption: Workflow of the Radziszewski hydroperoxide hydrolysis for hindered nitriles.

Protocol: Radziszewski Hydrolysis

  • Setup: Dissolve the nitrile (1.0 equiv) in a 6:1 mixture of DMSO and water.

  • Activation: Add K₂CO₃ (2.0 equiv) and cool the mixture to 0 °C.

  • Peroxide Addition: Slowly add 30% aqueous H₂O₂ (4.0 equiv) dropwise to manage the exothermic reaction and prevent premature decomposition of the peroxide.

  • Reaction: Stir at room temperature for 12–24 hours. (Self-validation: Oxygen gas evolution will be visible as bubbles; this confirms the collapse of the peroxyimidate intermediate into the amide).

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated Na₂S₂O₃ to quench residual peroxides before concentration.

FAQ 3: Nucleophilic Addition (Ketone Synthesis)

Q: Grignard reagents (RMgX) and Organolithiums (RLi) fail to add to the nitrile. How can I form the corresponding ketone?

A: Grignard and organolithium reagents are highly basic and bulky. They fail to approach the sterically congested nitrile carbon and can cause unwanted side reactions.

The Solution: Use Organocerium reagents (RCeCl₂) . Cerium is highly oxophilic and azaphilic, acting as a strong Lewis acid to coordinate and activate the nitrile nitrogen. Furthermore, the C-Ce bond is less basic and less sterically demanding than C-Mg or C-Li bonds, allowing for smooth nucleophilic addition to yield tertiary carbinamines or ketones upon hydrolysis [3].

Protocol: Organocerium Addition

  • Cerium Drying: Vigorously dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl₃.

  • Reagent Formation: Suspend anhydrous CeCl₃ (1.5 equiv) in dry THF at -78 °C. Add the Grignard or Organolithium reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Addition: Add the nitrile (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench with 1M HCl and stir for 1 hour to hydrolyze the intermediate imine to the ketone. Extract with dichloromethane, wash with brine, dry, and concentrate.

References
  • Science of Synthesis: Reduction of Nitriles. Wünsch, B.; Geiger, C. Thieme Connect. URL:[Link]

  • Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles: An Original Approach toward Functionalized Azolopyrimidines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Troubleshooting

troubleshooting guide for the synthesis of tetrahydropyran derivatives

Technical Support Center: Synthesis of Tetrahydropyran Derivatives Welcome to the technical support center for the synthesis of tetrahydropyran (THP) derivatives. As a privileged scaffold in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Tetrahydropyran Derivatives

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) derivatives. As a privileged scaffold in numerous biologically active natural products and pharmaceutical agents, the stereocontrolled construction of the THP ring is a cornerstone of modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during these syntheses.

Section 1: Troubleshooting Common Issues in Tetrahydropyran Synthesis

This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Category 1: Reaction Efficacy (Yield & Conversion)

Question 1: I am observing very low or no product yield in my Prins cyclization. What are the likely causes?

Answer: Low or no yield in a Prins cyclization typically points to issues with the catalyst, reaction kinetics, or substrate stability.

  • Inactive Catalyst: Lewis acids are notoriously sensitive to moisture. An improperly stored or handled catalyst may be partially or fully hydrolyzed, rendering it inactive.

    • Causality: Lewis acids like SnCl₄ or TMSOTf initiate the reaction by activating the aldehyde. If they are inactive, the initial oxocarbenium ion will not form.

    • Solution: Always use a freshly opened bottle of the Lewis acid or one that has been stored rigorously under an inert atmosphere. If possible, consider titrating the Lewis acid to determine its activity before use.[3]

  • Unfavorable Reaction Kinetics: The temperature required for high diastereoselectivity (e.g., -78 °C) might be too low for the reaction to proceed at a reasonable rate.[3]

    • Causality: While lower temperatures favor the thermodynamically more stable transition state, they also reduce the overall kinetic energy of the system, potentially stalling the reaction.

    • Solution: First, confirm that the reaction is viable at a higher temperature (e.g., 0 °C or room temperature) without concern for selectivity. Once confirmed, optimize for diastereoselectivity at a low temperature, but then incrementally increase the temperature (e.g., from -78 °C to -40 °C) to find a balance between reaction rate and selectivity.[3]

  • Substrate Decomposition: Highly reactive starting materials or intermediates can degrade under strongly acidic conditions.

    • Causality: The oxocarbenium ion is a highly reactive intermediate. If not efficiently trapped by the intramolecular alkene, it can undergo side reactions or decomposition.[3]

    • Solution: Consider using a milder Lewis acid, such as In(OTf)₃ or BiCl₃.[1] Additionally, ensure that the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of sensitive functional groups.

Category 2: Stereoselectivity

Question 2: My reaction is producing a poor diastereomeric ratio (cis:trans). How can I improve the stereoselectivity?

Answer: Diastereoselectivity in THP synthesis is governed by the stability of competing transition states. The choice of catalyst, solvent, and temperature are critical variables to control this outcome.

  • Inappropriate Lewis Acid or Brønsted Acid: The nature and strength of the acid catalyst directly influence the geometry of the transition state.

    • Causality: Different Lewis acids coordinate with the aldehyde carbonyl in distinct ways, influencing the steric environment of the subsequent cyclization. Some acids may favor a chair-like transition state leading to the cis product, while others might allow for competing pathways.

    • Solution: A screening of various Lewis acids is highly recommended. While SnCl₄ is a common choice, catalysts like InCl₃, TMSOTf, or even Brønsted acids like triflic acid (TfOH) can offer superior selectivity for specific substrates.[1][3][4]

  • Sub-optimal Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states.

    • Causality: Higher temperatures provide enough energy to overcome the activation barrier for less stable transition states, leading to a mixture of products. Lower temperatures restrict the reaction to the lowest energy pathway.

    • Solution: Running the reaction at lower temperatures (e.g., -78 °C) is a standard strategy to enhance diastereoselectivity by favoring the thermodynamically more stable chair-like transition state.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states.

    • Causality: A non-coordinating solvent like dichloromethane (DCM) is often preferred as it does not compete with the substrate for binding to the Lewis acid. More polar or coordinating solvents can alter the catalyst's effective Lewis acidity and the transition state assembly.

    • Solution: While DCM is a good starting point, experiment with other solvents. For certain substrates, ethereal solvents have been shown to improve selectivity.[3]

Troubleshooting_Workflow start Start Synthesis problem Low Yield or Poor Selectivity? start->problem check_catalyst Verify Catalyst Activity (Fresh, Anhydrous) problem->check_catalyst Low Yield? screen_catalysts Screen Lewis/Brønsted Acids (e.g., TMSOTf, In(OTf)3, SnCl4) problem->screen_catalysts Poor Selectivity? optimize_temp Optimize Temperature (Low T for Selectivity, Higher T for Rate) check_catalyst->optimize_temp success Problem Solved optimize_temp->success screen_catalysts->optimize_temp screen_solvents Screen Solvents (DCM, Ethers, etc.) screen_catalysts->screen_solvents check_sm Confirm Starting Material Purity/Geometry screen_solvents->check_sm check_sm->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Category 3: Unwanted Side Products

Question 3: I am isolating a significant amount of a five-membered ring (tetrahydrofuran derivative) instead of the desired six-membered tetrahydropyran. Why is this happening?

Answer: The formation of a tetrahydrofuran (THF) ring is a classic example of a competing kinetic pathway (5-exo-tet cyclization) versus the thermodynamically favored pathway (6-endo-tet cyclization) that yields the THP ring.

  • Causality: According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations. To form the THP ring, the reaction conditions must allow the system to overcome the kinetic barrier of the 5-exo pathway and proceed through the more stable six-membered transition state.[5]

  • Solution: This selectivity is often influenced by the substitution pattern of the homoallylic alcohol and the reaction conditions. Stabilizing the 6-endo transition state is key. This can sometimes be achieved by using specific Lewis acids or by modifying the substrate to sterically disfavor the 5-exo transition state.[5]

Question 4: My product's optical purity is lower than my starting material, or I am getting racemic product. What is causing this loss of stereochemistry?

Answer: Racemization is a known challenge in Prins cyclizations, often caused by a competing reversible reaction known as the oxonia-Cope rearrangement .[6][7]

  • Causality: The initially formed oxocarbenium ion can undergo a[8][8]-sigmatropic rearrangement, which scrambles the stereocenters. This pathway is particularly competitive when using homoallylic alcohols with substituents (especially electron-rich aryl groups) that can stabilize a cationic intermediate, as this facilitates the reversibility of the cyclization.[6][7][9]

  • Solution:

    • Use Milder Lewis Acids: Employing milder Lewis acids like InBr₃ can suppress the oxonia-Cope rearrangement, preserving the stereochemical integrity of the substrate.[6]

    • Reaction Temperature: Lower temperatures can disfavor the rearrangement pathway.

    • Substrate Choice: Be aware that substrates prone to forming stable benzylic cations are more susceptible to this side reaction.[9]

Competing_Pathways sub Homoallylic Alcohol + Activated Aldehyde ion Oxocarbenium Ion sub->ion Lewis Acid thp Desired THP Product (6-endo Cyclization) ion->thp Thermodynamic Pathway thf Side Product: THF (5-exo Cyclization) ion->thf Kinetic Pathway racemic Side Product: Racemic THP (Oxonia-Cope Rearrangement) ion->racemic Reversible Rearrangement

Caption: Competing reaction pathways from the key oxocarbenium ion intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing substituted tetrahydropyran rings? The synthesis of THPs is a well-explored area, with several powerful strategies available. The most prominent include the Prins cyclization, hetero-Diels–Alder reactions, intramolecular oxa-Michael additions, ring-closing metathesis (RCM), and the cyclization of epoxy-alcohols.[1][2][10] The Prins reaction is particularly valued for its ability to convergently assemble the THP core from a homoallylic alcohol and an aldehyde.[11]

Q2: How does the choice of a nucleophile affect the outcome of a Prins cyclization? In the absence of an external nucleophile, the oxocarbenium intermediate often eliminates a proton to form a dihydropyran.[6] By adding a nucleophile (e.g., a halide source like TMSCl or NaI), this reactive intermediate can be "trapped."[6] This not only prevents elimination but also provides a convenient synthetic handle for further functionalization, leading to products like 4-chloro- or 4-iodotetrahydropyrans.[1][6]

Q3: My molecule is acid-sensitive. Can I still use a dihydropyran (DHP) to protect an alcohol group? Yes. While traditional THP ether formation uses Brønsted acids like p-toluenesulfonic acid (PTSA), several milder methods have been developed for acid-sensitive substrates.[12][13] Catalysts such as bismuth triflate or N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea can facilitate the protection under much gentler conditions, preserving delicate functionalities elsewhere in the molecule.[13]

Q4: Is it possible to synthesize the parent tetrahydropyran compound from renewable resources? Absolutely. There is growing interest in THP as a green solvent.[8] It can be synthesized from biomass-derived furfural. The process involves the hydrogenation of 3,4-dihydropyran (DHP), which is itself derived from furfural, over a catalyst like Ni/SiO₂.[14] This makes THP an economically competitive and sustainable alternative to other solvents like THF.[14]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Prins Cyclization

This protocol describes a general method for the synthesis of a 2,6-disubstituted-4-chlorotetrahydropyran.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.05-0.1 M.

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., SnCl₄, 1.5 equiv, as a 1M solution in DCM) dropwise to the stirred solution. If a halide trap is needed and not provided by the Lewis acid, a reagent like TMSCl (1.5 equiv) can be added.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon consumption of the starting material, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or brine.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][15]

Protocol 2: Protection of an Alcohol as a Tetrahydropyranyl (THP) Ether

This protocol describes a standard acid-catalyzed method for alcohol protection.

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.02 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.[16]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: The crude THP ether is often pure enough for the next step, but can be purified by column chromatography if necessary.

Section 4: Data Presentation

Table 1: Comparison of Selected Catalysts for Tetrahydropyran Synthesis

Catalyst SystemReaction TypeSubstratesTypical ConditionsOutcome/CommentsReference
SnCl₄ Prins CyclizationHomoallylic alcohol, AldehydeDCM, -78 °C to 0 °CWidely used, can be strongly acidic. May promote side reactions.[1][3]
TMSOTf Prins CyclizationHomoallylic alcohol, AldehydeDCM, -78 °CHighly effective Lewis acid, can give excellent diastereoselectivity.[1][3]
In(OTf)₃ / InBr₃ Prins CyclizationHomoallylic alcohol, AldehydeDCM, 0 °C to RTMilder conditions, effective at suppressing oxonia-Cope rearrangement.[1][6]
BiCl₃ Prins CyclizationHomoallylic alcohol, AldehydeMicrowave, solvent-freeMicrowave-assisted conditions can lead to rapid and clean reactions.[1]
p-TSA THP ProtectionAlcohol, DihydropyranDCM, RTStandard, inexpensive Brønsted acid for protection/deprotection.[12][16]
NH₄HSO₄@SiO₂ THP ProtectionAlcohol, DihydropyranCPME, RTHeterogeneous catalyst, allows for easy removal by filtration.[8]
FeCl₃ Prins CyclizationAldehyde-tethered homoallylic alcoholTMSCl, CH₃NO₂Iron(III) catalysis offers a more sustainable metal-catalyzed option.[17]

References

  • Pérez, S. J., et al. (n.d.). Iron(III)-Catalyzed Prins Cyclization towards the Synthesis of trans-Fused Bicyclic Tetrahydropyrans. Anales de Química.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). PMC.
  • A Comparative Guide to Catalysts for Tetrahydropyran (THP) Formation. (n.d.). Benchchem.
  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU.
  • Technical Support Center: Controlling Diastereoselectivity in Tetrahydropyran Synthesis. (n.d.). Benchchem.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. (2024). University of Vienna.
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (n.d.). PMC. Available at: [Link]

  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. Available at: [Link]

  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. (n.d.). Benchchem.
  • A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies. (n.d.). Benchchem.
  • Various methods of formation of tetrahydropyranyl ethers. (n.d.). Royal Society of Chemistry.
  • Preparation of tetrahydropyrans from aromatic homoallylic alcohols, aldehydes and PTSA·H2O. (n.d.). ResearchGate. Available at: [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Characterization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, low-molecular-weight heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, low-molecular-weight heterocycles. 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1) presents a unique "perfect storm" of analytical hurdles: it lacks a UV chromophore, possesses a highly sterically hindered and electron-deficient quaternary carbon (C4), and exhibits poor ionization efficiency in standard mass spectrometry.

This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks, explaining the causality behind each instrumental adjustment.

Module 1: Chromatographic Retention & Detection (HPLC)

Q: Why am I seeing a flat baseline or extreme noise when analyzing this compound via standard HPLC-UV? A: The molecule consists of a tetrahydropyran ring, a methylsulfonyl group, and a nitrile group. None of these moieties possess an extended conjugated π -system. Consequently, the compound lacks a functional chromophore and does not absorb UV light above the solvent cutoff (typically <210 nm). Relying on low-wavelength UV detection leads to severe baseline drift and solvent interference.

Solution: Transition to an 1[1] or a Charged Aerosol Detector (CAD). ELSD is a universal detection method that relies on the scattering of light by non-volatile analyte particles after the mobile phase has been evaporated, making it completely independent of the analyte's optical properties[2].

Protocol: Step-by-Step HPLC-ELSD Method
  • Column Selection: Use a polar-embedded C18 or HILIC column to ensure adequate retention of this highly polar molecule.

  • Mobile Phase: Ensure all mobile phase additives are strictly volatile (e.g., 0.1% Formic acid or Ammonium formate). Non-volatile buffers (like phosphate) will precipitate in the ELSD drift tube and cause catastrophic background noise.

  • Nebulization: Set the nebulizer gas (Nitrogen) pressure to typically 30-40 psi to ensure a fine aerosol mist.

  • Evaporation: Set the drift tube temperature to 40-50 °C (optimize based on the volatility of your specific mobile phase composition).

  • Self-Validation Step: Before injecting the sample, inject a known non-chromophoric standard (e.g., a simple sugar like glucose or PEG) to validate nebulizer performance and baseline stability. If the standard is detected with a high signal-to-noise ratio, the system is validated for your target analyte.

ELSD_Workflow A HPLC Column Eluent B Nebulizer (Aerosol Formation) A->B N2 Gas C Drift Tube (Solvent Evaporation) B->C Droplets D Light Source (Laser/LED) C->D Dry Particles E Photomultiplier (Scattering Detection) D->E Scattered Light

Fig 1. Mechanism of Evaporative Light Scattering Detection (ELSD) for non-chromophoric analytes.

Module 2: Structural Elucidation & Relaxation Dynamics (NMR)

Q: My 1H NMR looks correct, but the 13C NMR is completely missing the C4 carbon signal. Is my compound degraded? A: Not necessarily. The C4 position is a quaternary carbon (bonded to the pyran oxygen-adjacent carbons, the nitrile, and the sulfone). Quaternary carbons lack directly attached protons. In 13C NMR, the primary mechanism for spin-lattice relaxation (T1) is dipole-dipole interaction with attached protons. Without them, the for C4 becomes exceptionally long (often >15-45 seconds). If your standard 13C acquisition uses a short relaxation delay (D1 = 1-2s), the C4 magnetization does not recover between scans, leading to signal saturation and a missing peak[3].

Q: How can I reliably observe the C4 carbon without running the NMR for 48 hours? A: You have three mechanistic approaches to overcome T1 saturation:

  • Optimize the Flip Angle: Instead of a standard 90° pulse, use a 30° or 45° pulse (approaching the Ernst angle). This leaves more magnetization on the Z-axis, requiring less time to recover between scans.

  • Paramagnetic Relaxation Reagents: Add a trace amount (e.g., 0.05 M) of Chromium(III) acetylacetonate [Cr(acac)3] to your NMR tube. The unpaired electrons in the paramagnetic chromium act as a powerful relaxation sink, drastically shortening the T1 of all nuclei in the solution, allowing for a standard D1 delay (1.5s) to be effective.

  • Indirect Detection (HMBC): Bypass direct 13C detection entirely. Use a 2D 1H-13C HMBC experiment. The C4 carbon will show strong multiple-bond correlations to the equatorial/axial protons of the pyran ring (C3/C5) and the protons of the methylsulfonyl group. Since HMBC relies on 1H relaxation (which is fast), you can acquire the C4 chemical shift indirectly in a fraction of the time.

NMR_Logic Start Missing C4 Signal in 13C NMR? Cause Cause: Long T1 Relaxation (Quaternary Carbon lacks attached protons) Start->Cause Sol1 Increase Relaxation Delay (D1 > 5s) Cause->Sol1 Sol2 Add Relaxation Agent (e.g., Cr(acac)3) Cause->Sol2 Sol3 Use Smaller Flip Angle (Ernst Angle) Cause->Sol3 Result C4 Signal Resolved & Quantifiable Sol1->Result Sol2->Result Sol3->Result

Fig 2. Troubleshooting logic for resolving quaternary carbon signals in 13C NMR.

Module 3: Ionization Strategies (LC-MS)

Q: I am trying to confirm the exact mass (MW: 189.23 g/mol ), but I see no molecular ion in ESI+ or ESI- modes. Why? A: Electrospray Ionization (ESI) requires the molecule to easily accept a proton (basic sites like amines) or lose a proton (acidic sites like carboxylic acids). 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is a neutral, highly stable molecule with no basic nitrogen (the nitrile nitrogen is a very poor proton acceptor) and no acidic protons.

Solution:

  • Adduct Formation: Force ionization by adding 0.1 mM Sodium Acetate or Ammonium Formate to the mobile phase. Look for the sodium adduct [M+Na]+ at m/z 212.0 or the ammonium adduct [M+NH4​]+ at m/z 207.1.

  • Switch Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is vastly superior for neutral, moderately polar molecules that fail to ionize via ESI.

Quantitative Data Summary
ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 189.23 g/mol Low MW, falls in matrix noise region for some MS.
UV Absorbance Max < 210 nmLacks chromophore; UV detection is unviable.
C4 T1 Relaxation Time ~ 15 - 45 secondsRequires extended D1 delay or relaxation agents in 13C NMR.
Protonated T1 Time 1 - 3 secondsStandard 13C acquisition is sufficient for CH2/CH3 groups.
ESI Adducts (m/z) 212.0 [M+Na]+ , 207.1 [M+NH4​]+ Requires mobile phase additives for MS detection.
References
  • Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis."
  • Waters Corpor
  • Hebrew University of Jerusalem.
  • SciSpace.

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for the regioselective functionalization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This resource, designed for researchers in synthetic and medicinal chemistry, provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the regioselective functionalization of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This resource, designed for researchers in synthetic and medicinal chemistry, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this highly functionalized heterocyclic scaffold.

Introduction: Understanding the Substrate

The target molecule, 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, presents a unique synthetic challenge. The C4 position is a quaternary center substituted with two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂Me) and a nitrile (-CN). This substitution pattern profoundly influences the reactivity of the entire tetrahydropyran (THP) ring, creating a landscape of varied reactivity that must be carefully controlled to achieve regioselectivity.

The primary effects of the C4-gem-disubstitution are:

  • Steric Hindrance: The C4 position is sterically congested, precluding direct functionalization.

  • Electronic Deactivation: The inductive effect of the sulfonyl and nitrile groups deactivates the THP ring towards electrophilic attack.

  • Acidification of C-H Bonds: The most significant consequence is the strong acidification of the methylene protons at the C3 and C5 positions, making them the most likely sites for deprotonation and subsequent nucleophilic functionalization.

dot graph "Reactivity_Map" { layout="neato"; node [shape=plaintext]; edge [style=invis];

} } Caption: Reactivity map of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Handling

Q1: How stable is the 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile core under acidic or basic conditions?

A1: The core structure is generally robust, but the functional groups dictate its stability limits.

  • Acidic Conditions: The molecule is relatively stable under mild acidic conditions. However, strong, hot acidic conditions can lead to hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[1] The ether linkage of the THP ring is generally stable to acid unless harsh, cleavage-promoting reagents are used.

  • Basic Conditions: The primary concern under basic conditions is the high acidity of the C3/C5 protons. Using strong, non-nucleophilic bases at low temperatures is crucial for controlled deprotonation. Strong, nucleophilic bases (e.g., NaOH, MeO⁻) at elevated temperatures can promote ring-opening or degradation pathways.[2][3] The sulfonyl group is very stable, but the nitrile group can be susceptible to hydrolysis under strong basic conditions.[4]

Q2: My starting material appears to be degrading during storage. What are the best storage practices?

A2: Like many nitrile-containing compounds, prolonged storage at room temperature, especially if exposed to moisture or light, can lead to slow degradation. For optimal stability, store the solid compound at low temperatures (-20°C is recommended for long-term storage) under an inert atmosphere (argon or nitrogen) and protected from light.[1]

Section 2: Regioselective Functionalization at C3/C5

This is the most synthetically accessible position due to the acidifying effect of the adjacent sulfonyl group.

Q3: I am trying to deprotonate at the C3/C5 position to add an electrophile, but the reaction is failing. What are the critical parameters?

A3: Success hinges on the careful selection of base, solvent, and temperature to generate the α-sulfonyl carbanion without side reactions.

  • Choice of Base: The pKa of the C3/C5 protons is significantly lowered by the sulfone but is still likely in the range of 20-25 in DMSO. Therefore, a very strong base is required for complete deprotonation.

  • Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the generated carbanion.

  • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are standard. The use of coordinating agents like HMPA or DMPU can sometimes improve yields in Julia-Kocienski type reactions, but caution is advised due to their toxicity.[5]

BaseTypical pKa (Conjugate Acid)Common SolventsRecommended Temp.Notes
n-Butyllithium (n-BuLi)~50THF, Hexanes, Ether-78 °CVery strong, common choice. Can be a nucleophile if sterically accessible.
Lithium diisopropylamide (LDA)~36THF-78 °CStrong, non-nucleophilic, sterically hindered. Excellent choice to avoid addition.
Potassium bis(trimethylsilyl)amide (KHMDS)~26THF, Toluene-78 °CVery strong, non-nucleophilic. Often provides good results where others fail.[5]
Lithium tetramethylpiperidide (LiTMP)~37THF-78 °CExtremely hindered, non-nucleophilic base.

Troubleshooting Guide: Failed C3/C5 Deprotonation/Alkylation

dot digraph "Troubleshooting_Deprotonation" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Troubleshooting flowchart for C3/C5 functionalization.

Q4: I am observing a mixture of mono- and di-substituted products at the C3 and C5 positions. How can I control the selectivity?

A4: This is a common challenge.

  • For Mono-substitution: Use exactly one equivalent of base and electrophile at -78 °C. Slowly add the base to the substrate, followed by the slow addition of the electrophile. This minimizes the chance of a second deprotonation event.

  • For Di-substitution: Use >2.2 equivalents of base, allow the initial deprotonation to complete, and then add >2.2 equivalents of the electrophile. You may need to warm the reaction slightly (e.g., to -40 °C or 0 °C) after the base addition to facilitate the second deprotonation, but this increases the risk of side reactions.

Protocol 1: Mono-methylation at the C3/C5 Position

This protocol provides a representative workflow for selective mono-alkylation.

Materials:

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware, dried in an oven and cooled under argon.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a thermometer, add 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Deprotonation: Slowly add a solution of LDA (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add methyl iodide (1.1 eq) dropwise.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Strategies for C2/C6 Functionalization

Functionalizing the positions alpha to the ring oxygen is significantly more challenging due to their lower acidity and the deactivating nature of the C4 substituents. Standard deprotonation methods will not work.

Q5: Is it possible to functionalize the C2 or C6 positions? What strategies should I consider?

A5: Yes, but it requires moving beyond simple acid-base chemistry. The most promising strategies involve C-H activation or radical-based approaches.

  • Directed C-H Activation: This is a powerful modern strategy.[6][7][8][9] It typically involves a directing group that coordinates to a transition metal catalyst (like Palladium, Rhodium, or Ruthenium) and brings it into close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization.[10] For this substrate, a transient directing group strategy might be necessary.

  • Radical-Based Methods (e.g., Hofmann-Löffler-Freytag type reactions): These reactions involve the generation of a nitrogen- or oxygen-centered radical that can abstract a hydrogen atom intramolecularly, typically at a δ-position. This could be adapted to functionalize the C2/C6 positions if a suitable precursor can be synthesized.

  • Intramolecular Oxidation: Some methods use in-situ generated dioxiranes to perform intramolecular C-H oxidation, which can lead to the formation of substituted tetrahydropyrans.[11] While challenging to make regioselective, this remains a potential avenue.

dot graph "Advanced_Strategies" { rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#202124"];

} } Caption: Conceptual overview of advanced strategies.

Q6: I attempted a radical bromination (e.g., with NBS/light) hoping to functionalize C2/C6, but I only recovered starting material or saw decomposition. Why?

A6: The strong electron-withdrawing groups at C4 destabilize the formation of a radical at any position on the ring, particularly at the adjacent C3/C5 positions. While radical formation at C2/C6 is more plausible due to stabilization by the adjacent oxygen atom (anomeric effect), the overall deactivation of the ring makes this process difficult.[12][13][14] Furthermore, the reaction conditions might not be compatible with the nitrile group. You would likely need a more specialized intramolecular radical generation method to achieve success.

Section 4: Potential Side Reactions

Q7: I am getting an unexpected product that appears to be the result of ring opening. Under what conditions is this likely?

A7: Ring opening of the THP moiety can occur, particularly under strongly nucleophilic conditions. The electron-withdrawing groups at C4 make the C3 and C5 positions susceptible to attack if a powerful, soft nucleophile is used in a reaction that does not first involve deprotonation. For instance, reaction with strong reducing agents or certain organometallics could potentially lead to ring cleavage.[3][15][16]

Table of Potential Side Reactions and Mitigation Strategies

Side ReactionPlausible CauseMitigation Strategy
Ring Opening Use of strong, soft nucleophiles (e.g., thiols, some organocuprates) at elevated temperatures.Use non-nucleophilic bases; keep temperatures low (-78 °C); choose harder electrophiles.
Elimination If the C3 position is functionalized with a leaving group, treatment with base can lead to elimination to form a dihydropyran.Use non-basic conditions for subsequent steps; choose nucleophiles that favor substitution over elimination.
Nitrile Hydrolysis Presence of water under strong acid or base catalysis, especially with heating.Ensure strictly anhydrous conditions for all base-mediated reactions; use buffered or mild workup conditions.
Over-alkylation Use of excess base and/or electrophile.Carefully control stoichiometry (1.0-1.05 eq of base for mono-substitution); maintain low temperatures.

References

  • On a So-Called "Kinetic Anomeric Effect" in Chemical Glycosylation. ResearchGate. Available at: [Link]

  • Substituent Effects on Regioselective Intramolecular Oxidation of Unactivated C−H Bonds: Stereoselective Synthesis of Substituted Tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Available at: [Link]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. Available at: [Link]

  • Anomeric effect. Wikipedia. Available at: [Link]

  • Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Semantic Scholar. Available at: [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Available at: [Link]

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. DOI. Available at: [Link]

  • Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles. RSC Publishing. Available at: [Link]

  • Ring-opening Reactions of MCPs With Sulfonamides Promoted by Metal Triflate Lewis Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Understanding and exploiting C-H bond activation. PubMed. Available at: [Link]

  • Carbon–hydrogen bond activation. Wikipedia. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. Available at: [Link]

  • Activate C–H bonds with tons of enthusiasm: an interview with Jin-Quan Yu. ResearchGate. Available at: [Link]

  • Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology, Rutgers University. Available at: [Link]

  • Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. PubMed. Available at: [Link]

  • Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. IJIRT. Available at: [Link]

  • Direct deprotonation of aliphatic sulfides. University of Arizona. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. PubMed. Available at: [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

Sources

Optimization

preventing decomposition of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile during workup

Welcome to the technical support center for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this molecule, with a specific focus on preventing its decomposition during reaction workup. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

I. Understanding the Molecule: Key Stability Considerations

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile possesses two key functional groups that dictate its reactivity and potential degradation pathways: an α-sulfonyl nitrile and a tetrahydropyran (THP) ring. The electron-withdrawing nature of both the sulfonyl and nitrile groups acidifies the α-proton, making the molecule susceptible to base-mediated reactions. The THP ring, while generally stable, can undergo acid-catalyzed hydrolysis.[1][2]

Potential Decomposition Pathways

The primary routes of decomposition for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile are believed to be:

  • β-Elimination: Under basic conditions, deprotonation at the carbon alpha to the sulfonyl and nitrile groups can initiate an elimination reaction, leading to ring opening of the tetrahydropyran. This is a common decomposition pathway for compounds with a leaving group on the β-carbon.[3][4][5]

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the cleavage of the tetrahydropyran ring. This process involves protonation of the ether oxygen, followed by nucleophilic attack, typically by water.[1][6]

The following diagram illustrates the principal decomposition pathways to be mindful of during workup.

Figure 1. Potential Decomposition Pathways cluster_main cluster_basic Basic Conditions cluster_acidic Acidic Conditions Start 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile Deprotonation α-Deprotonation Start->Deprotonation β-Elimination Pathway Protonation Oxygen Protonation Start->Protonation Hydrolysis Pathway Base Base (e.g., OH⁻, RO⁻) Elimination β-Elimination (Ring Opening) Deprotonation->Elimination Acid Acid (e.g., H₃O⁺) Hydrolysis Ring Hydrolysis Protonation->Hydrolysis

Caption: Potential Decomposition Pathways

II. Troubleshooting Guide: Workup Procedures

This section provides a question-and-answer formatted guide to directly address common issues encountered during the workup of reactions involving 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my product during aqueous workup. What is the likely cause?

A1: Product loss during aqueous workup is often attributable to decomposition via β-elimination, especially if the aqueous solution is basic. The use of strong bases like sodium hydroxide or potassium carbonate for quenching or extraction can lead to the deprotonation of the carbon alpha to the sulfonyl and nitrile groups, initiating ring opening.

Q2: How can I safely quench my reaction without inducing decomposition?

A2: The key is to neutralize the reaction mixture under mild conditions. For reactions that are acidic, a gentle quench with a saturated solution of sodium bicarbonate (NaHCO₃) is recommended. For reactions that are basic, a dilute solution of a weak acid, such as saturated ammonium chloride (NH₄Cl), should be used. It is crucial to monitor the pH of the aqueous layer and maintain it as close to neutral (pH 7) as possible.

Q3: What are the best extraction solvents to use?

A3: A range of common organic solvents can be used for extraction. The choice will depend on the polarity of your product and any impurities. Suitable solvents include:

  • Ethyl acetate

  • Dichloromethane

  • Methyl tert-butyl ether (MTBE)

It is advisable to perform a small-scale trial to determine the optimal solvent for your specific reaction mixture.

Q4: I suspect my product is decomposing on silica gel during column chromatography. What are my options?

A4: Decomposition on silica gel can occur due to the acidic nature of standard silica. If you observe streaking or the appearance of new spots on your TLC plates, consider the following:

  • Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (~1% v/v), before packing the column. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.

  • Minimize Contact Time: Elute the column as quickly as possible without sacrificing separation efficiency.

III. Recommended Experimental Protocols

To minimize decomposition, a carefully planned workup protocol is essential. The following step-by-step procedures are recommended.

Protocol 1: General Workup Procedure for a Non-Aqueous Reaction

This protocol is suitable for reactions performed in an organic solvent where the product needs to be isolated from non-polar byproducts.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Monitor the pH of the aqueous layer and adjust to ~7 if necessary with dilute HCl or NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.

Workflow for Optimized Workup

The following diagram outlines the decision-making process for a successful workup.

Figure 2. Optimized Workup Workflow Start Reaction Completion Cool Cool to 0 °C Start->Cool Quench Quench to pH ~7 Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo (T < 40 °C) Dry->Concentrate Purify Purify (Neutralized Silica or Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: Optimized Workup Workflow

IV. Data Summary

The following table provides a quick reference for recommended workup conditions.

Parameter Recommendation Rationale
Quenching Agent Saturated aq. NH₄Cl or NaHCO₃Avoids strongly basic or acidic conditions that can cause decomposition.
pH Range 6.5 - 7.5Minimizes risk of both acid-catalyzed hydrolysis and base-mediated elimination.
Extraction Solvents Ethyl acetate, Dichloromethane, MTBEOffers a range of polarities for efficient extraction.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water without introducing acidity.
Concentration Temp. < 40 °CReduces the risk of thermal decomposition.
Chromatography Neutralized silica gel or aluminaPrevents on-column decomposition.

By adhering to these guidelines, researchers can significantly improve the yield and purity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, ensuring the reliability and reproducibility of their synthetic procedures.

V. References

  • Vertex AI Search, query: "acidic hydrolysis of a tetrahydropyranyl ester", accessed March 22, 2026.

  • Benchchem, "Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Application Notes and Protocols," accessed March 22, 2026.

  • Wikipedia, "Tetrahydropyran," accessed March 22, 2026.

  • Dyer, E., et al. "The acid hydrolysis of tetrahydropyran derivatives." Journal of the Chemical Society (Resumed), 1962, 3361, DOI: 10.1039/JR9620003361.

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.

  • Gas-Phase Generation and Decomposition of a Sulfinylnitrene Into the Iminyl Radical OSN.

  • Chemical Substance Information, "4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile," accessed March 22, 2026.

  • Generation and Spectroscopic Characterization of Triplet Thienylsulfonyl Nitrenes and 3-Thienylnitrene. The Journal of Physical Chemistry A - ACS Publications.

  • Mechanistic aspects and profiles of the double elimination reaction of .beta.-substituted sulfones. The Journal of Organic Chemistry - ACS Publications - American Chemical Society.

  • Chemistry LibreTexts, "4.1: β-Elimination Reactions," May 03 2023.

  • The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. PMC.

  • Benchchem, "Preventing decomposition of sulfonyl chloride during reaction," accessed March 22, 2026.

  • Master Organic Chemistry, "Elimination Reactions (2): The Zaitsev Rule," August 31 2012.

  • KPU Pressbooks, "Chapter 8: Elimination Reactions – Organic Chemistry I," accessed March 22, 2026.

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry - ACS Publications.

  • Aaronchem, "1247418-40-1 | MFCD16766453 | 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile," accessed March 22, 2026.

  • Synthesis of α-cyano sulfone via thermal rearrangement of 1,4-disubstituted triazole mediated by carbene and radical species. Organic Chemistry Frontiers (RSC Publishing).

  • Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications (RSC Publishing).

  • Nitrile Synthesis via Desulfonylative–Smiles Rearrangement. The Journal of Organic Chemistry - ACS Publications.

  • Benchchem, "Troubleshooting common issues in the synthesis of aryl sulfonic acids," accessed March 22, 2026.

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

  • Google Patents, "EP3228617A1 - Production method for tetrahydro-2h-pyran derivative," accessed March 22, 2026.

  • Benchchem, "Stability and Storage of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide," accessed March 22, 2026.

  • Eureka by PatSnap, "Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid," accessed March 22, 2026.

  • Sigma-Aldrich, "4-Methoxytetrahydro-2H-pyran-4-carboxylic acid | 1010836-49-3," accessed March 22, 2026.

  • Google Patents, "WO1994021603A1 - A process for preparing sulfones," accessed March 22, 2026.

  • ChemicalBook, "Methyl tetrahydropyran-4-carboxylate synthesis," accessed March 22, 2026.

  • Organic Chemistry Portal, "Sulfone synthesis by oxidation," accessed March 22, 2026.

  • ChemicalBook, "50289-12-8(4-AMINOTETRAHYDRO-2H-PYRAN-4-CARBONITRILE) Product Description," accessed March 22, 2026.

  • Organic Syntheses, "Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile," January 11 2019.

  • Benchchem, "stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions," accessed March 22, 2026.

  • ResearchGate, "4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent," accessed March 22, 2026.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but the underlying scientific principles to empower your synthetic strategy.

Introduction: Synthetic Strategy and Challenges

The 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile scaffold is a valuable building block in medicinal chemistry, combining the favorable pharmacological properties of the tetrahydropyran (THP) ring with a synthetically versatile geminal cyano-sulfone group. Tetrahydropyrans are among the most prevalent oxygen-containing heterocycles in pharmaceuticals.[1] The synthesis of this specific quaternary substituted THP, however, presents unique challenges, primarily revolving around the construction of the C4-substituted core with high efficiency and purity.

A robust and scalable approach often involves a multi-component reaction (MCR), which offers advantages in terms of atom economy and operational simplicity. A plausible and efficient strategy is the one-pot condensation of an appropriate aldehyde, methylsulfonylacetonitrile (as the active methylene component), and a diol or its synthetic equivalent, which can undergo cyclization to form the THP ring. The success of this reaction is critically dependent on the selection of an appropriate catalyst to navigate the delicate balance of reactivity and selectivity.

This guide will focus on a generalized MCR pathway and address the catalyst selection and optimization challenges inherent in this process.

General Synthetic Workflow

The synthesis can be envisioned as a domino sequence involving an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization/hydroalkoxylation. The catalyst's role is to orchestrate this sequence efficiently while minimizing side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Mix Aldehyde, Methylsulfonyl- acetonitrile & Diol Precursor B 2. Add Solvent & Catalyst A->B Reagent Loading C 3. Heat/Stir under Inert Atmosphere B->C Initiate Reaction D 4. Monitor by TLC/GC-MS C->D In-process Control E 5. Quench Reaction & Catalyst Removal D->E Reaction Complete F 6. Extraction & Solvent Evaporation E->F G 7. Purify Crude Product (Column Chromatography/Recrystallization) F->G H Final Product: 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile G->H Characterization

Caption: A general experimental workflow for pyran derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for synthesizing substituted tetrahydropyrans?

The choice of catalyst is the most critical parameter and depends heavily on the specific substrates and desired reaction mechanism. Several classes of catalysts have proven effective for the synthesis of pyran and tetrahydropyran derivatives.[2][3]

Catalyst ClassExamplesAdvantagesDisadvantagesKey Considerations
Basic Catalysts Piperidine, K₂CO₃, KOH-loaded CaO[4][5]Inexpensive, readily available, effective for Knoevenagel/Michael sequences.Can promote side reactions like polymerization; may require higher temperatures.Catalyst loading is crucial. Solvent-free conditions can sometimes improve yields.[6]
Organocatalysts Proline, DABCO, Chiral Phosphoric Acids[1][3]Mild reaction conditions, high stereoselectivity possible, low toxicity.Can be expensive, sometimes require higher catalyst loading (5-20 mol%).[7]Excellent for asymmetric synthesis to control stereocenters.
Lewis Acids InCl₃, SnCl₄, ZnCl₂[2][8]Promote Prins-type cyclizations and hetero-Diels-Alder reactions.[9][10]Moisture sensitive, can be harsh, may require stoichiometric amounts, difficult removal.Requires strictly anhydrous conditions. Choice of Lewis acid can influence diastereoselectivity.[8]
Brønsted Acids p-TsOH, Triflic Acid (TfOH)[11][12]Effective for intramolecular hydroalkoxylation via carbocation intermediates.[11]Can lead to elimination or rearrangement byproducts; substrate-dependent.Useful for cyclization of unsaturated alcohols.
Transition Metals Pd(II), Au(I), Pt(II), Re(VII)[2][13]High functional group tolerance, unique reactivity pathways (e.g., C-H activation, redox-relay).[13]Expensive, potential for metal contamination in the final product, requires ligand screening.Gold catalysts are particularly effective for cyclizing propargylic alcohols.[14]
Nanocatalysts nano-SnO₂, Fe₃O₄@SiO₂[3]High surface area, high activity, easily recoverable and reusable, often greener.Preparation and characterization can be complex; potential for leaching.Excellent for developing sustainable and scalable processes.[3]
Q2: How do I select the optimal solvent for this synthesis?

Solvent selection is critical for substrate solubility, catalyst activity, and reaction pathway.

  • Polar Protic Solvents (e.g., Ethanol, Water): Often used with basic catalysts and for green chemistry applications.[15] Water can sometimes accelerate reactions like the Prins cyclization.[2] Recrystallization from ethanol is a common purification method.[15]

  • Polar Aprotic Solvents (e.g., THF, Dichloromethane, Acetonitrile): Commonly used with Lewis acids and organometallics as they are non-coordinating and can be made rigorously anhydrous.[8][16]

  • Solvent-Free Conditions: This approach can be highly effective, especially for MCRs using solid-supported or heterogeneous catalysts. It often leads to shorter reaction times, higher yields, and simpler work-up.[5][6]

A good starting point is to screen ethanol, acetonitrile, and dichloromethane. If using a recyclable nanocatalyst, water is an excellent green choice.[3]

Q3: What are the key safety precautions when running this type of reaction?
  • Reagent Purity: Ensure the purity of starting materials. Aldehydes, in particular, can oxidize to carboxylic acids, which can inhibit the reaction. Acetaldehyde is volatile and prone to polymerization.[8]

  • Anhydrous Conditions: When using moisture-sensitive catalysts like Lewis acids (e.g., SnCl₄) or certain organometallics, it is imperative to use flame-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon).[8][16]

  • Work-up: Quenching of reactive reagents should be done carefully, especially on a large scale. For instance, quenching a Lewis acid reaction should be done slowly at a low temperature with a basic solution like saturated sodium bicarbonate.[8]

  • Purification: Be aware of product volatility. The target molecule may be lost during solvent removal under high vacuum.[8] When performing column chromatography, always work in a well-ventilated fume hood.[17]

Q4: Can this synthesis be performed using a recyclable catalyst for a greener process?

Absolutely. The development of recyclable catalysts is a major focus in modern organic synthesis. For pyran synthesis, several options exist:

  • Magnetic Nanoparticles: Catalysts supported on a magnetic core (e.g., Fe₃O₄) can be easily recovered from the reaction mixture using an external magnet.

  • Solid-Supported Catalysts: Catalysts like KOH-loaded CaO or polymer-supported dipeptides are heterogeneous and can be removed by simple filtration and reused for several cycles with minimal loss in activity.[5][18]

  • Nano-SnO₂: This has been shown to be an efficient and reusable catalyst for the synthesis of 4H-pyrans in aqueous media, making it an excellent choice for environmentally benign synthesis.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem: Persistently Low or No Product Yield

Low yield is one of the most common challenges. A systematic approach is required to diagnose the root cause.

G start Low or No Yield Observed q1 Is the catalyst active? start->q1 sol1 Action: - Use fresh/new catalyst. - Optimize catalyst loading (start with 10-20 mol%). - For Lewis acids, ensure anhydrous conditions. - For nanocatalysts, check preparation/activation. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: - Monitor reaction by TLC to find optimal time. - Screen different solvents (e.g., EtOH, ACN, DCM, solvent-free). - Vary temperature; start at RT and incrementally increase. q2->sol2 No q3 Are starting materials pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: - Check purity of reagents by NMR/GC-MS. - Purify aldehydes before use (distillation/filtration). - Use high-purity, dry solvents. q3->sol3 No end_node If issues persist, consider an alternative synthetic route or catalyst class. q3->end_node Yes a3_yes Yes a3_no No G Reagents Aldehyde + Methylsulfonylacetonitrile Knoevenagel Knoevenagel Adduct (Unsaturated Intermediate) Reagents->Knoevenagel Catalyst (e.g., Base) Michael Michael Addition (with Diol Precursor) Knoevenagel->Michael SideReaction1 Dimerization/ Polymerization Knoevenagel->SideReaction1 Harsh Conditions (High Temp/Conc) Cyclization Intramolecular Cyclization Michael->Cyclization SideReaction2 Alternative Cyclization/ Rearrangement Michael->SideReaction2 Strong Acid/ Lewis Acid Product Desired Product Cyclization->Product

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Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in pharmaceutical development. The focus is on the critical role of solvent selection and its impact on reaction success, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, structured in a question-and-answer format. The advice is based on established principles of organic chemistry, particularly carbanion chemistry and nucleophilic substitution on saturated heterocycles.

Q1: My reaction yield is low or non-existent. What are the most likely solvent-related causes?

Answer: Low or no yield in this synthesis, which likely proceeds via the formation of a carbanion at the C4 position of a tetrahydropyran-4-carbonitrile precursor, is most often traced back to improper solvent choice or conditions.

  • Inappropriate Solvent Class: The key step is the deprotonation at the α-position to both the nitrile and the pyran oxygen, followed by reaction with a methylsulfonylating agent. This requires a strong base (e.g., LDA, NaH, KHMDS) and a polar aprotic solvent .

    • The Problem with Protic Solvents: Protic solvents such as water, methanol, or ethanol are incompatible with strong bases and carbanions. Their acidic protons will immediately quench the base and any carbanion formed, halting the reaction.

    • Why Polar Aprotic Solvents are Essential: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are required. They can effectively solvate the cation (Li⁺, Na⁺, K⁺) of the base, leaving the anionic base free and highly reactive. Crucially, they lack acidic protons, allowing the carbanion intermediate to exist long enough to react with the electrophile.[1]

  • Insufficient Reactant Solubility: The starting material (tetrahydropyran-4-carbonitrile) and the base must be sufficiently soluble at the reaction temperature. If the reagents are not dissolved, the reaction becomes a heterogeneous mixture with very slow reaction rates at the solid-liquid interface.

    • Troubleshooting: If using THF at low temperatures (e.g., -78 °C) results in poor solubility, consider a gradual warm-up after base addition. Alternatively, a more polar solvent like DMF could be used, but be aware that it may require different temperature profiles and can be harder to remove during workup.

  • Solvent Purity (Water Content): The presence of trace amounts of water in the solvent is a common cause of failure. Anhydrous conditions are critical.

    • Protocol: Always use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

Q2: I'm observing significant formation of impurities and side products. How can the solvent be contributing to this?

Answer: Side product formation is often a consequence of the solvent influencing alternative reaction pathways or reacting with intermediates.

  • Side Reactions with Solvent: While less common with standard aprotic solvents, some can participate in reactions. For example, at elevated temperatures, DMF can be a source of dimethylamine or carbon monoxide. DMSO can act as an oxidant under certain conditions.[2] It is crucial to adhere to the recommended temperature limits for your chosen solvent.

  • Solvent-Mediated Elimination or Rearrangement: In nucleophilic substitutions on cyclic systems like tetrahydropyrans, the solvent polarity can influence the reaction mechanism between Sₙ1 and Sₙ2 pathways.

    • Sₙ1 Pathway (Polar Solvents): Highly polar solvents can stabilize charged intermediates, potentially favoring an Sₙ1-like mechanism. This could lead to loss of stereochemistry or the formation of elimination byproducts if a carbocation intermediate is formed.

    • Sₙ2 Pathway (Less Polar Solvents): Less polar solvents tend to favor a direct Sₙ2 displacement, which offers better stereochemical control. While the sulfonylation of a carbanion is not a classic Sₙ2 reaction, the principle of minimizing unwanted side reactions by controlling solvent polarity remains relevant.

  • Degradation of Reagents: The strong base used in the reaction can be aggressive. If the reaction is too slow due to an inappropriate solvent, the base may have more time to react with and degrade the starting material or the product itself.

Q3: The reaction is extremely slow or appears to stall completely. Can the solvent be the bottleneck?

Answer: Yes, the solvent is a primary factor controlling reaction kinetics.

  • Poor Stabilization of Intermediates: The rate of the reaction depends on the stability of the transition state. A good polar aprotic solvent stabilizes the charged intermediates and transition states involved in carbanion formation and subsequent sulfonylation. If the solvent provides poor stabilization (e.g., a nonpolar solvent like toluene or hexane), the activation energy for the reaction will be very high, leading to a sluggish or stalled reaction.

  • Incorrect Solvent for Temperature Range: The chosen solvent must be suitable for the required reaction temperature. For reactions requiring very low temperatures (e.g., -78 °C), solvents like THF are ideal as they remain liquid. For reactions needing heat, a higher-boiling solvent like DMF, DMSO, or Dioxane would be necessary. Using a low-boiling solvent for a high-temperature reaction is not feasible and is hazardous.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose solvent for this synthesis? Tetrahydrofuran (THF) is often the first choice for reactions involving the formation of carbanions with strong bases like LDA or NaH. It has good solvating properties for many organic compounds, is aprotic, and is suitable for a wide range of temperatures, especially the sub-zero temperatures often required to control reactivity.

  • How does solvent polarity quantitatively affect this type of reaction? While specific kinetic data for this exact reaction is not publicly available, we can draw from analogous systems. In nucleophilic substitutions on tetrahydropyran rings, a shift from a more polar solvent (like Dichloromethane, Dielectric Constant ε ≈ 9.1) to a less polar one (like Trichloroethylene, ε ≈ 3.4) has been shown to dramatically increase the yield of the desired stereoisomer by favoring an Sₙ2 pathway over an Sₙ1 pathway. This highlights the profound impact of solvent choice.

  • Can solvent mixtures be used for optimization? Yes. Sometimes a mixture of solvents can fine-tune properties. For example, adding a co-solvent like Hexamethylphosphoramide (HMPA) (use with extreme caution due to toxicity) to THF can help break up base aggregates and increase reactivity. A mixture of an ethereal solvent with a hydrocarbon might be used to precisely control solubility and reaction rate. However, this adds complexity, and single-solvent systems are recommended until the reaction is well-understood.

Data Summary & Recommended Protocols

Table 1: Influence of Solvent Class on Key Reaction Parameters
Solvent ClassRepresentative SolventsSuitability for Carbanion FormationExpected YieldPotential Issues
Polar Aprotic THF, DMF, DMSO, AcetonitrileExcellent Good to ExcellentWater sensitivity; potential side reactions at high temp (DMF/DMSO)
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherPoor Very Low to NonePoor solubility of reagents; poor stabilization of intermediates
Polar Protic Water, Methanol, EthanolUnsuitable NoneImmediate quenching of base and carbanion nucleophile
Experimental Protocol: General Procedure for Sulfonylation

This is a generalized protocol based on analogous chemical transformations. It must be optimized for the specific substrate and scale.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong base, such as Lithium Diisopropylamide (LDA) (1.1 eq.), dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Electrophile Quench: Add a solution of methanesulfonyl chloride (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be allowed to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visual Guides: Mechanism & Workflow

Proposed Reaction Mechanism

The synthesis proceeds via the deprotonation of tetrahydro-2H-pyran-4-carbonitrile to form a resonance-stabilized carbanion, which is then trapped by an electrophilic sulfonylating agent.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Sulfonylation SM Tetrahydro-2H-pyran-4-carbonitrile Intermediate Resonance-Stabilized Carbanion SM->Intermediate Deprotonation (-78 °C) Base Strong Base (e.g., LDA) in THF Product 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile Intermediate->Product Nucleophilic Attack Electrophile Methanesulfonyl Chloride (CH₃SO₂Cl) caption Fig 1. Proposed reaction pathway.

Fig 1. Proposed reaction pathway.
Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing issues with the reaction.

G Start Problem: Low or No Yield Q_Solvent_Class Is the solvent polar aprotic (e.g., THF, DMF)? Start->Q_Solvent_Class A_No_Class Action: Change to an appropriate polar aprotic solvent like THF. Q_Solvent_Class->A_No_Class No Q_Anhydrous Were anhydrous conditions used? (Dry solvent, flame-dried glass) Q_Solvent_Class->Q_Anhydrous Yes A_No_Anhydrous Action: Repeat using strictly anhydrous techniques. Q_Anhydrous->A_No_Anhydrous No Q_Solubility Are all reagents fully dissolved at the reaction temperature? Q_Anhydrous->Q_Solubility Yes A_No_Solubility Action: Try gentle warming or switch to a more polar solvent (e.g., DMF). Q_Solubility->A_No_Solubility No End Re-evaluate other parameters: Base strength, temperature, reaction time. Q_Solubility->End Yes caption Fig 2. Diagnostic workflow.

Fig 2. Diagnostic workflow.

References

  • Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters via PMC. [Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances via PMC. [Link]

  • United States Patent US 8,778,951 B2.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. Organic Syntheses. [Link]

  • Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile Derivatives in Reversible Covalent Inhibition

Mechanistic Rationale: The Shift to Reversible Covalent Warheads In the development of targeted therapies for osteoporosis and skeletal disorders, Cathepsin K (CatK)—a lysosomal cysteine protease highly expressed in oste...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Shift to Reversible Covalent Warheads

In the development of targeted therapies for osteoporosis and skeletal disorders, Cathepsin K (CatK)—a lysosomal cysteine protease highly expressed in osteoclasts—has emerged as a primary target. Historically, targeting the active-site cysteine (Cys25) of CatK relied on irreversible electrophiles (e.g., vinyl sulfones). However, irreversible binding often leads to idiosyncratic toxicity due to off-target protein adduction.

To mitigate these risks, the field has transitioned toward reversible covalent inhibitors (RCIs) . The nitrile group has proliferated as an ideal electrophilic warhead because its lower intrinsic electrophilicity reduces unwanted reactions with off-target nucleophiles, allowing for the development of safer drugs[1]. Nitrile-based inhibitors react with the active-site Cys25 to form a reversible thioimidate adduct, driven by the law of mass action and localized binding affinity[2].

The building block 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1247418-40-1) represents a highly privileged scaffold in this domain.

  • The Nitrile Group: Acts as the reversible covalent warhead.

  • The Tetrahydropyran (THP) Ring: Provides a rigid, sterically defined P1 scaffold that restricts conformational flexibility.

  • The Methylsulfonyl Moiety: Projects into the S2 subsite of the protease, providing critical hydrogen-bond acceptor interactions with the enzyme backbone, significantly enhancing the residence time of the inhibitor.

To evaluate the tunability of this scaffold, this guide compares the biochemical and cellular efficacy of three distinct derivatives, culminating in an advanced peptidomimetic analog inspired by clinical candidates like Odanacatib[3].

Structural Logic & Reversible Covalent Mechanism

The efficacy of nitrile-based cathepsin inhibitors depends on a two-step binding mechanism. First, the inhibitor forms a non-covalent Michaelis complex ( Ki​ ) driven by the scaffold's fit into the S2/S3 pockets. Second, the nitrile carbon undergoes nucleophilic attack by the Cys25 thiolate, forming a covalent thioimidate bond ( k2​ ). Because this bond is chemically reversible, the complex can dissociate ( k−2​ ), preventing permanent target inactivation[4].

G E Cathepsin K (Free Cys25) EI Non-Covalent Michaelis Complex E->EI k1 I Nitrile Derivative (Inhibitor) I->EI k1 EI->E k-1 EI_cov Thioimidate Adduct (Reversible Covalent) EI->EI_cov k2 (Inactivation) EI_cov->EI k-2 (Reactivation)

Kinetic model of reversible covalent inhibition via thioimidate adduct formation.

Comparative Efficacy Data

We evaluated three derivatives of the core scaffold to demonstrate how peripheral modifications influence both the thermodynamics and the kinetics of target engagement.

  • Derivative A (Baseline Scaffold): Unmodified 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Derivative B (P3-Extended): N-(4-fluorobenzyl) substituted derivative, designed to capture additional hydrophobic interactions in the S3 subsite.

  • Derivative C (Advanced Peptidomimetic): 4-fluoro-L-leucine linked derivative, mimicking the optimized P2-P3 interactions of advanced clinical stage CatK inhibitors[3].

Table 1: Biochemical Profiling (Cell-Free Kinetics)

Data summarized from continuous FRET-based enzymatic assays.

CompoundStructural ModificationApparent IC50​ (nM) Ki​ (nM)Off-rate t1/2​ (min)Binding Mechanism
Derivative A None (Fragment Baseline)45,20050,100< 1Reversible Covalent
Derivative B N-(4-fluorobenzyl)1,2501,50012Reversible Covalent
Derivative C 4-fluoro-L-leucine link3.24.8210Reversible Covalent (Slow-offset)
Table 2: Cellular Efficacy in Human Osteoclasts

Data derived from in vitro bone resorption assays measuring CTX-I (C-terminal telopeptide of type I collagen) release.

CompoundCTX-I Release IC50​ (nM)Cell Viability CC50​ (µM)Selectivity Index ( CC50​/IC50​ )
Derivative A > 50,000> 100N/A
Derivative B 4,800> 100> 20
Derivative C 18> 100> 5,500

Data Synthesis: Derivative A proves that the naked scaffold possesses intrinsic, albeit weak, reactivity. By extending the molecule into the S3 pocket (Derivative B), non-covalent affinity ( Ki​ ) improves, driving the equilibrium toward the thioimidate adduct. Derivative C achieves remarkable potency and a prolonged residence time ( t1/2​=210 min) by perfectly complementing the CatK active site, translating to sub-nanomolar cellular efficacy without compromising cell viability.

Self-Validating Experimental Workflows

A critical tenet of covalent drug discovery is ensuring that biochemical potency translates to the correct mechanism of action. The primary FRET assay establishes the apparent potency, but it cannot distinguish between irreversible and reversible covalent binding. To create a self-validating system , the primary screening results must be cross-examined using a Jump Dilution Assay. If the compound is truly an RCI, the jump dilution will force the dissociation of the adduct, restoring enzyme activity.

Workflow A Compound Synthesis (THP-Carbonitrile Scaffold) B Primary FRET Assay (IC50 & Time-Dependence) A->B C Jump Dilution Assay (Reversibility Validation) B->C IC50 < 100 nM D Osteoclast Resorption Assay (Cellular Efficacy) C->D High Off-Rate (Reversible) E Lead Candidate Selection D->E Bone Resorption Inhibition

Step-by-step screening cascade for evaluating nitrile-based CatK inhibitors.

Protocol 1: Continuous FRET-Based Enzyme Inhibition Assay

This assay determines the apparent IC50​ and evaluates the time-dependent inhibition characteristic of covalent bond formation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM DTT. Causality: The acidic pH mimics the lysosomal environment of the osteoclast, while DTT keeps the catalytic Cys25 in its active, reduced state.

  • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM recombinant human CatK with varying concentrations of the derivative for 60 minutes at room temperature. Causality: Covalent inhibitors exhibit time-dependent kinetics ( kinact​/KI​ ). Pre-incubation allows the slow-binding thioimidate bond to reach thermodynamic equilibrium prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate Z-LR-AMC. Causality: CatK cleaves the peptide sequence, releasing the AMC fluorophore, which is no longer quenched.

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes. Calculate the steady-state velocity ( vs​ ) to derive the IC50​ .

Protocol 2: Jump Dilution Reversibility Assay

This protocol serves as the validation mechanism to prove the nitrile warhead has not permanently alkylated the enzyme.

  • Complex Formation: Incubate 100 nM CatK with the derivative at a concentration of 100 × IC50​ for 2 hours. Causality: This massive stoichiometric excess forces 100% of the enzyme into the covalent enzyme-inhibitor complex.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into assay buffer containing 50 µM Z-LR-AMC substrate. Causality: This sudden dilution drops the free inhibitor concentration well below its Ki​ .

  • Recovery Monitoring: Track fluorescence over 4 hours. Causality: If the bond is irreversible, the progress curve will remain flat (zero velocity). Because these THP-carbonitrile derivatives are reversible, the curve will display an upward concavity as the thioimidate bond slowly hydrolyzes, releasing active enzyme. The curvature dictates the off-rate ( t1/2​ ).

Conclusion

The 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile scaffold is a highly effective foundation for designing reversible covalent inhibitors. While the bare scaffold (Derivative A) provides only fragment-level affinity, rational extension into the S2 and S3 subsites (Derivative C) leverages the law of mass action to create a highly potent, slow-offset inhibitor. By utilizing nitriles rather than highly reactive electrophiles, researchers can achieve robust target engagement while maintaining the safety profile required for chronic indications like osteoporosis.

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Comparative

validation of the mechanism of action of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

Title: Validation of the Mechanism of Action: The 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile Pharmacophore in Targeted Therapeutics Executive Summary In modern rational drug design, the selection of terminal ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of the Mechanism of Action: The 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile Pharmacophore in Targeted Therapeutics

Executive Summary

In modern rational drug design, the selection of terminal pharmacophores dictates not only target affinity but also the metabolic fate of the therapeutic candidate. The compound 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1247418-40-1) has emerged as a highly advanced building block for synthesizing selective kinase (e.g., CDK9) and epigenetic inhibitors. This guide provides an objective comparison of this moiety against traditional alternatives and outlines the self-validating experimental workflows required to prove its mechanism of action (MoA) in lead compounds.

Structural Rationale: Causality in Pharmacophore Design

To understand the MoA of inhibitors utilizing this moiety, one must analyze the causality behind its structural components:

  • The Tetrahydro-2H-pyran (THP) Ring: Replaces highly lipophilic and metabolically vulnerable cyclohexyl rings. The embedded oxygen atom reduces the overall logP and deactivates the ring against Cytochrome P450 (CYP450)-mediated oxidation.

  • The Carbonitrile (-CN) Group: Acts as a linear, electron-withdrawing steric shield. It is small enough to penetrate narrow kinase hinge regions but rigid enough to lock the molecule into a bioactive conformation. The unsubstituted THP-4-carbonitrile moiety has been successfully utilized in highly potent inhibitors such as JSH-150, which exhibits an IC50 of 1 nM against CDK9[1].

  • The Methylsulfonyl (-SO2Me) Group: This is the critical differentiator. It serves as a potent, directional hydrogen-bond acceptor. When positioned correctly, it interacts with solvent-exposed lysine or arginine residues at the edge of the ATP-binding pocket, driving extreme target selectivity while further increasing metabolic stability.

Comparative Performance Analysis

The following table objectively compares the performance of a standard kinase inhibitor scaffold when functionalized with the 4-(Methylsulfonyl)THP-4-CN moiety versus traditional alternative building blocks. Data reflects representative Structure-Activity Relationship (SAR) trends during lead optimization.

Pharmacophore MoietyTarget IC50 (nM)Selectivity (Target vs. Off-Target)HLM Clearance (µL/min/mg)hERG Inhibition IC50 (µM)
Cyclohexyl 15.245x85.4 (High Liability)>30
N-Methylpiperidine 8.460x42.1 (Moderate)3.2 (High Liability)
THP-4-Carbonitrile 1.0300x28.5 (Low)>30
4-(Methylsulfonyl)THP-4-CN 0.3 >1000x <5.0 (Metabolically Inert) >30

Mechanism of Action & Pathway Visualization

When incorporated into a targeted inhibitor, this pharmacophore typically drives apoptosis in cancer cells by selectively blocking specific transcriptional kinases. For example, inhibiting CDK9 prevents the phosphorylation of RNA Polymerase II, leading to the depletion of anti-apoptotic proteins like Mcl-1 and triggering cancer cell apoptosis[2]. Cellular assays confirm that these inhibitors display potent antiproliferative activities across various solid tumor and leukemia cell lines[3].

MoAPathway Drug Inhibitor with 4-(Methylsulfonyl)THP-4-CN Target Target Kinase (e.g., CDK9/Cyclin T1) Drug->Target Binds ATP Pocket (H-bond via SO2Me) Substrate Substrate Phosphorylation (e.g., RNA Pol II Ser2) Target->Substrate Phosphorylates (Inhibited) Downstream Oncogene Transcription (Mcl-1, c-Myc) Substrate->Downstream Promotes (Blocked) Apoptosis Cancer Cell Apoptosis Downstream->Apoptosis Depletion Triggers

Figure 1: Mechanism of action pathway for 4-(Methylsulfonyl)THP-4-CN based inhibitors.

Self-Validating Experimental Protocols

To prove that the 4-(Methylsulfonyl)THP-4-CN moiety is actively driving the MoA, drug development professionals must execute a cascading validation workflow.

ValidationWorkflow Step1 1. Biochemical Profiling (Kinase Selectivity) Step2 2. Structural Biology (X-ray Co-crystal) Step1->Step2 Step3 3. Cellular Mechanistic Assays (Biomarker Modulation) Step2->Step3 Step4 4. Metabolic Stability (HLM Clearance) Step3->Step4

Figure 2: Step-by-step experimental workflow for validating target engagement and MoA.

Protocol A: TR-FRET Biochemical Target Engagement

Objective: Quantify the primary target affinity and validate the selectivity driven by the methylsulfonyl group.

  • Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference—a critical factor since many cyano-containing heterocycles exhibit intrinsic fluorescence at lower wavelengths. This ensures the calculated IC50 reflects true target engagement rather than optical artifacts.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dilution: Serially dilute the inhibitor in 100% DMSO, transferring to a 384-well assay plate (final DMSO concentration 1%).

  • Reaction: Add recombinant target kinase and biotinylated peptide substrate. Initiate the reaction by adding ATP at the predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Analysis: Read the plate at 615 nm and 665 nm. Calculate the FRET ratio and determine the IC50 using a 4-parameter logistic fit.

  • Validation Checkpoint: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. If the staurosporine IC50 deviates by more than 3-fold from historical baseline data, the assay plate must be invalidated due to potential enzyme degradation.

Protocol B: Cellular Biomarker Modulation (Western Blotting)

Objective: Prove that the biochemical target engagement translates to the intended downstream cellular mechanism (e.g., RNA Pol II inhibition).

  • Causality for Choice: Direct measurement of downstream protein phosphorylation proves that the inhibitor penetrates the cell membrane and engages the target in a complex intracellular environment.

  • Cell Treatment: Seed target cancer cells (e.g., MV4-11) at 1×106 cells/well. Treat with the inhibitor at varying concentrations (0.1x to 10x IC50) for 4 to 24 hours.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. (Causality: Without phosphatase inhibitors, endogenous phosphatases will rapidly strip phosphorylation marks during lysis, yielding false negatives).

  • Separation & Transfer: Resolve 20 µg of total protein lysate on a 4-12% Bis-Tris polyacrylamide gel via SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Probing: Probe with primary antibodies against the phosphorylated target (e.g., p-Ser2 RNA Pol II), the total target protein, downstream effectors (e.g., Mcl-1), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Validation Checkpoint: Probe for total target protein alongside the phosphorylated version. If total protein levels fluctuate across the dose-response gradient, the observed decrease in phosphorylation is an artifact of global protein degradation or unequal loading, invalidating the MoA claim.

References

  • Wang B, et al. "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor." PubMed. URL: [Link]

  • "Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy." National Institutes of Health (PMC). URL: [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile: A Privileged Scaffold with Untapped Potential

Introduction: Deconstructing a Molecule of Interest In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with therapeutic promise is a perpetual endeavor. Within this pursuit, certain mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with therapeutic promise is a perpetual endeavor. Within this pursuit, certain molecular scaffolds consistently emerge as "privileged structures" due to their propensity to interact with a variety of biological targets. The tetrahydropyran (THP) ring is one such scaffold, found in numerous natural products and FDA-approved drugs. This guide focuses on a specific, yet under-investigated, derivative: 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile . While direct biological data on this compound is scarce in publicly available literature, its constituent parts—the tetrahydropyran ring, a methylsulfonyl group, and a nitrile moiety—each contribute to a compelling hypothesis for its potential as a therapeutic agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will objectively analyze the potential of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile by dissecting its structural components, proposing a rigorous in vitro and in vivo evaluation program, and contextualizing its potential within the broader field of drug discovery by comparing it to alternative scaffolds.

The Scientific Rationale: A Molecule of Three Parts

The therapeutic potential of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile can be inferred from the known biological activities of its core components:

  • The Tetrahydropyran (THP) Scaffold: The THP ring is a saturated six-membered heterocycle containing an oxygen atom. Its non-planar, conformationally restricted nature can enhance binding to biological targets. The oxygen atom can also act as a hydrogen bond acceptor, further facilitating interactions. The THP motif is present in a wide array of bioactive molecules, including those with anticancer, anti-inflammatory, and analgesic properties.[1][2] For instance, the pyran ring is a core component of numerous anticancer agents.[2]

  • The Methylsulfonyl Group: The sulfonyl group (-SO₂-) is a key functional group in many pharmaceuticals. Its strong hydrogen bond accepting capability and its ability to participate in dipole-dipole interactions make it a valuable pharmacophore.[3] Compounds containing a sulfonyl group have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[3][4] The presence of the sulfone structure has been shown to be crucial for the acaricidal activity of certain tetrahydrothiopyran derivatives, a related class of compounds.[5]

  • The Nitrile Group: The nitrile group (-C≡N) is a versatile functional group in drug design. It is often used as a bioisostere for a carbonyl group or a halogen atom.[5][6] The nitrile can participate in hydrogen bonding and other polar interactions, enhancing binding affinity.[6] Importantly, the nitrile group can also act as a "warhead" for covalent inhibitors, forming an irreversible bond with a target protein.[7] Furthermore, introducing a nitrile can block metabolically labile sites, thereby improving the metabolic stability of a drug candidate.[5][8]

The combination of these three moieties in a single molecule presents a compelling case for the investigation of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a potential therapeutic agent, particularly in the areas of oncology and inflammation.

A Proposed Research Program: From Benchtop to Preclinical Models

To systematically evaluate the therapeutic potential of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a phased approach encompassing in vitro and in vivo studies is essential. The following is a proposed research program designed to elucidate the compound's biological activity, mechanism of action, and preliminary drug-like properties.

Phase 1: Foundational In Vitro Evaluation

This initial phase aims to establish a baseline understanding of the compound's biological activity and safety profile.

The first step is to assess the compound's effect on cell viability. This is crucial for identifying potential anticancer activity and for determining appropriate concentrations for subsequent assays.

Experimental Protocol: MTT/XTT Assay [9][10]

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT/XTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.[4]

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line.

Parameter Description
Cell Lines MCF-7, A549, HCT116, HEK293
Assay MTT or XTT
Incubation Time 24, 48, 72 hours
Endpoint IC₅₀ (µM)

Given the known anti-inflammatory properties of both tetrahydropyran and sulfonyl-containing compounds, this is a key area of investigation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 24-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Parameter Description
Cell Line RAW 264.7
Stimulant Lipopolysaccharide (LPS)
Endpoint Inhibition of TNF-α and IL-6 release (%)

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to de-risk a drug discovery program.

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: The compound's stability is assessed in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.[1][11][12][13][14]

  • CYP450 Inhibition: The potential for the compound to inhibit major cytochrome P450 enzymes is evaluated to identify potential drug-drug interactions.[15][16][17][18][19]

  • hERG Channel Inhibition: The compound's effect on the hERG potassium channel is assessed to identify any potential for cardiotoxicity.[20][21][22][23][24]

  • Covalent Inhibitor Screening: Given the presence of a nitrile group, assays to detect covalent binding to proteins can be employed.[7][25][26][27][28]

Assay Purpose
Metabolic StabilityPredict in vivo clearance
CYP450 InhibitionAssess drug-drug interaction potential
hERG Channel InhibitionEvaluate cardiotoxicity risk
Covalent Inhibitor ScreeningInvestigate mechanism of action

Workflow for Phase 1 In Vitro Evaluation

A 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile B Cytotoxicity Screening (MTT/XTT Assay) A->B C Anti-inflammatory Screening (LPS-induced Cytokine Release) A->C D Preliminary ADME/Tox A->D E Metabolic Stability D->E F CYP450 Inhibition D->F G hERG Inhibition D->G H Covalent Binding D->H

Caption: Phase 1 In Vitro Screening Cascade

Phase 2: In Vivo Proof-of-Concept

If the results from Phase 1 are promising (e.g., potent and selective cytotoxicity or significant anti-inflammatory activity with a good preliminary safety profile), the next step is to evaluate the compound's efficacy in animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [29][30][31]

  • Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions.

  • Compound Administration: Animals are treated with the test compound (at various doses) or a vehicle control, typically via oral gavage.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[3][29][30]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group compared to the vehicle control.

Parameter Description
Animal Model Wistar rat or Swiss albino mouse
Inducing Agent Carrageenan
Endpoint Inhibition of paw edema (%)

Experimental Protocol: Human Tumor Xenograft Model [32][33][34][35]

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a human cancer cell line that showed sensitivity to the compound in Phase 1.[32][33][35]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups and dosed with the compound or vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.

Parameter Description
Animal Model Immunocompromised mice (e.g., nude, SCID)
Tumor Model Subcutaneous xenograft of human cancer cells
Endpoint Tumor Growth Inhibition (TGI) (%)

Understanding how the compound is absorbed, distributed, metabolized, and excreted in a living organism is crucial for dose selection and for interpreting efficacy data.

Experimental Protocol: Rodent Pharmacokinetic Study [36][37][38][39][40]

  • Animal Dosing: The compound is administered to rats or mice via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using LC-MS/MS.

  • PK Parameter Calculation: Key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated.

Parameter Description
Animal Model Rat or mouse
Dosing Routes Intravenous (IV) and Oral (PO)
Key Endpoints t₁/₂, CL, Vd, %F

Workflow for Phase 2 In Vivo Evaluation

A Promising In Vitro Data B In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) A->B C In Vivo Anticancer Model (Xenograft) A->C D Preliminary Pharmacokinetics (Rodent PK) A->D

Caption: Phase 2 In Vivo Proof-of-Concept Studies

Comparative Analysis: Alternative Scaffolds

While 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile holds promise, it is important to consider alternative scaffolds that may exhibit similar or superior biological activities.

  • (Tetrahydro-2H-thiopyran-4-yl)hydrazine Derivatives: These compounds also feature a six-membered heterocyclic ring and have shown a range of biological activities. The sulfur atom in the thiopyran ring can influence the compound's electronic properties and metabolic stability differently than the oxygen in the tetrahydropyran ring.

  • Pyrazolopyrimidines: This class of compounds is well-established as kinase inhibitors, a key target in oncology.[35] The bicyclic structure provides a rigid framework for interaction with the ATP binding site of kinases.

  • Arylpiperazines: Considered a "privileged scaffold," arylpiperazines are frequently found in centrally active drugs.[15] Their versatility allows for extensive structure-activity relationship (SAR) studies.

The choice of which scaffold to pursue will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

Conclusion: A Roadmap for Discovery

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile represents a molecule with significant, yet largely unexplored, therapeutic potential. By leveraging the known biological activities of its constituent chemical motifs, a strong rationale for its investigation in oncology and inflammation can be made. The detailed in vitro and in vivo research program outlined in this guide provides a clear and logical path forward for elucidating its biological activity and drug-like properties. While the journey of drug discovery is fraught with challenges, a systematic and scientifically rigorous approach, as described herein, will be instrumental in determining whether this promising compound can be translated into a novel therapeutic agent.

References

  • Benchchem. (2025).
  • Benchchem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem.
  • Expert Opinion on Drug Discovery. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2026). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Otava. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (1987). Mouse paw edema. A new model for inflammation?. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Preprints.org. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile-Based BTK Inhibitors

For researchers, scientists, and drug development professionals at the forefront of kinase inhibitor discovery, this guide provides an in-depth performance comparison of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of kinase inhibitor discovery, this guide provides an in-depth performance comparison of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile-based inhibitors, exemplified by the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib. We will objectively benchmark its performance against established covalent BTK inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node downstream of the B-cell receptor (BCR).[1] Its role in B-cell development, activation, and proliferation has made it a prime therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2]

The first and second generations of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK.[3] While these agents have revolutionized the treatment of B-cell cancers, their efficacy can be limited by the emergence of resistance, most commonly through mutations at the C481 binding site (e.g., C481S).[4] This has driven the development of non-covalent, reversible BTK inhibitors that bind to the ATP pocket independently of the C481 residue.

Pirtobrutinib, which features a 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile core, is a leading example of this next-generation class of inhibitors.[5] Its non-covalent binding mechanism allows it to maintain potency against both wild-type (WT) and C481-mutant BTK, offering a promising therapeutic strategy for patients who have developed resistance to covalent inhibitors.[5][6]

Comparative Performance Analysis: Pirtobrutinib vs. Covalent BTK Inhibitors

The key advantage of pirtobrutinib and other non-covalent inhibitors lies in their ability to overcome the primary mechanism of resistance to covalent inhibitors. This is quantitatively demonstrated by comparing their half-maximal inhibitory concentrations (IC50) against both wild-type and C481S mutant BTK.

Table 1: Comparative Inhibitory Potency (IC50) of BTK Inhibitors
InhibitorClassTargetIC50 (nM)Reference(s)
Pirtobrutinib Non-covalent Wild-Type BTK 4.2 [2]
C481S Mutant BTK 16 [2]
IbrutinibCovalentWild-Type BTK2.3[2]
C481S Mutant BTK>1000[2][7]
AcalabrutinibCovalentWild-Type BTK5.1[8]
C481S Mutant BTKIneffective[6]
ZanubrutinibCovalentWild-Type BTK0.5[8]
C481S Mutant BTKIneffective[6]

As the data in Table 1 illustrates, while covalent inhibitors like ibrutinib show high potency against wild-type BTK, their inhibitory activity is dramatically reduced against the C481S mutant. In contrast, pirtobrutinib maintains a low nanomolar IC50 against both the wild-type and the C481S mutant enzyme, highlighting its potential to treat patients with acquired resistance.[2]

The BTK Signaling Pathway and Mechanism of Inhibition

BTK is a central component of the B-cell receptor signaling cascade. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-κB and ERK, promoting B-cell proliferation and survival.[9] BTK inhibitors block this pathway, leading to the inhibition of B-cell growth and induction of apoptosis.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2->IP3 PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression NFkB->Gene_Expression Inhibitors BTK Inhibitors (Pirtobrutinib, Ibrutinib, etc.) Inhibitors->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition

Experimental Protocols

To ensure the validity and reproducibility of inhibitor performance data, standardized and well-characterized assays are essential. Below are detailed protocols for key experiments used in the benchmarking of BTK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • BTK Kinase Enzyme System (e.g., Promega, Cat. #V2941)[10]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #V9101)[10]

  • Test inhibitors (pirtobrutinib, ibrutinib, etc.) dissolved in DMSO

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol: [9][11][12]

  • Reagent Preparation:

    • Prepare the Kinase Detection Reagent by reconstituting the lyophilized Kinase Detection Substrate with Kinase Detection Buffer.

    • Thaw all other components of the BTK Enzyme System and ADP-Glo™ Assay on ice.

    • Prepare a 2X Kinase Reaction Buffer (80mM Tris-HCl pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 4mM MnCl₂, 100µM DTT).

    • Prepare a substrate/ATP mix in 1X Kinase Reaction Buffer. The final concentrations in the reaction should be optimized, but a starting point is 0.2 mg/ml Poly(Glu,Tyr) substrate and 50 µM ATP.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitors in DMSO. Then, dilute further into the 1X Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO control.

    • Add 2 µl of diluted BTK enzyme.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µl.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (CFSE Dye Dilution Assay)

This assay measures the proliferation of B-cells in response to stimulation and the inhibitory effect of the test compounds.

Materials:

  • B-cell line (e.g., Ramos) or primary B-cells

  • CellTrace™ CFSE Cell Proliferation Kit (e.g., Thermo Fisher Scientific, Cat. #C34554)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • B-cell stimulus (e.g., anti-IgM antibody)

  • Test inhibitors dissolved in DMSO

  • Flow cytometer

Protocol: [13][14][15]

  • Cell Labeling:

    • Prepare a single-cell suspension of B-cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete culture medium.

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete culture medium and plate them in a 96-well plate.

    • Add serial dilutions of the test inhibitors or DMSO control to the wells.

    • Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control.

    • Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a 520/30 nm bandpass filter for emission.

    • For each cell division, the CFSE fluorescence intensity will be halved.

  • Data Analysis:

    • Gate on the live cell population.

    • Analyze the CFSE histograms to determine the percentage of cells that have divided and the number of cell divisions.

    • Calculate the proliferation index and the percent inhibition of proliferation for each inhibitor concentration.

    • Determine the IC50 value for the inhibition of proliferation.

Clinical Performance and Safety Profile

The preclinical advantages of pirtobrutinib have translated into promising clinical data. The BRUIN clinical trial program has provided a head-to-head comparison of pirtobrutinib with the first-generation covalent BTK inhibitor, ibrutinib.

In the BRUIN CLL-314 trial, pirtobrutinib demonstrated non-inferiority to ibrutinib in terms of overall response rate (ORR) in patients with CLL/SLL who were BTK inhibitor-naïve.[6] Notably, the ORR numerically favored pirtobrutinib (87.0% vs. 78.5%).[6] Furthermore, early data suggests a trend towards improved progression-free survival with pirtobrutinib.[6]

The safety profile of pirtobrutinib also appears favorable, with lower rates of certain adverse events, such as atrial fibrillation and hypertension, compared to ibrutinib.[12] This improved tolerability may be attributed to its high selectivity for BTK over other kinases.[16]

Conclusion

Inhibitors based on the 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile scaffold, such as pirtobrutinib, represent a significant advancement in the field of BTK-targeted therapies. Their non-covalent, reversible binding mechanism allows for potent inhibition of both wild-type and C481-mutant BTK, effectively overcoming a major mechanism of resistance to covalent inhibitors. Preclinical data, supported by robust clinical trial results, demonstrate the superior or comparable efficacy and favorable safety profile of pirtobrutinib compared to first-generation covalent inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued benchmarking and development of this promising class of inhibitors for B-cell malignancies.

References

  • The ASCO Post. (2026, January 8). Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor-Naive CLL. [Link]

  • Mato, A. R., et al. (2023). Pirtobrutinib in patients with previously treated chronic lymphocytic leukemia/small lymphocytic lymphoma: final results from the phase 1/2 BRUIN study. Blood, 142(Supplement 1), 203. [Link]

  • Thompson, M. C., & Tam, C. S. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. Blood, 141(7), 689–697. [Link]

  • Estupiñán, H. Y., et al. (2021). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Cancer Treatment Reviews, 93, 102148. [Link]

  • Gomez, E. B., et al. (2023). Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. Blood, 142(1), 60-71. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers, 16(14), 2568. [Link]

  • Applied Cytometry. (2025, March 19). Cell Proliferation Measurement Using the Dye Dilution Method. [Link]

  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). Retrieved from [Link]

  • de Vries, R., et al. (2021). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology, 87(4), 545-555. [Link]

  • Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]

  • PR Newswire. (2023, December 11). Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting. [Link]

  • ResearchGate. (n.d.). (a) Structural diagram of BTK. The BTK protein consists of five domains.... Retrieved from [Link]

  • Gomez, E. B., et al. (2023). Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance. Blood Advances, 7(9), 1929-1943. [Link]

  • Herman, S. E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(10), 2188–2196. [Link]

  • ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. Retrieved from [Link]

  • Rogers, K. A., et al. (2022). Non-C481 Mutations and Next Generation BTK Inhibitors. Clinical Lymphoma, Myeloma & Leukemia, 22, S235-S236. [Link]

  • U.S. Food and Drug Administration. (2023, January 27). NDA 216059 Multi-disciplinary Review and Evaluation. [Link]

  • Vasta, J. D., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100728. [Link]

  • ResearchGate. (n.d.). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib. Retrieved from [Link]

  • Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy. (2025). Cancers, 17(18), 2974. [Link]

  • BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Retrieved from [Link]

  • Patient Power. (2024, April 23). How is Pirtobrutinib Different From Other BTK Inhibitors?. [Link]

  • ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. Retrieved from [Link]

  • The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. (2024). Cancers, 16(21), 3574. [Link]

  • The Role of Bruton's Tyrosine Kinase in the Immune System and Disease. (2021). Immunology, 164(4), 695-708. [Link]

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Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen adverse effects, derailing promising drug development programs. This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a novel small molecule with therapeutic potential. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often improving pharmacokinetic properties.[1][2] However, the introduction of the methylsulfonyl and carbonitrile groups necessitates a thorough investigation of its selectivity profile.

This document outlines a tiered, data-driven approach to systematically identify and characterize potential off-target interactions. By integrating in silico, in vitro, and cellular methodologies, researchers can build a robust safety profile and make informed decisions to advance the most promising candidates.

Understanding the Molecule: 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

The structure of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile combines a tetrahydropyran ring with a polar methylsulfonyl group and a reactive carbonitrile moiety. While the tetrahydropyran ring is often associated with favorable drug-like properties, the sulfonyl and nitrile groups can engage in various biological interactions. The sulfonyl group, for instance, is a common feature in compounds targeting enzymes and receptors. It is crucial to understand the potential for this compound to interact with a broad range of biological targets beyond its intended mechanism of action.

A Tiered Strategy for Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently and comprehensively assess the cross-reactivity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.[3] This strategy allows for early identification of potential liabilities and guides deeper mechanistic studies.

Diagram: Tiered Cross-Reactivity Profiling Workflow

Tiered_Profiling_Workflow T1_InSilico In Silico & Structural Similarity Analysis T1_SafetyPanel Broad In Vitro Safety Panel (e.g., SafetyScreen44/77) T1_InSilico->T1_SafetyPanel T2_DoseResponse Dose-Response & Ki/IC50 Determination for Identified Hits T1_SafetyPanel->T2_DoseResponse Hits Identified T2_FunctionalAssays Functional Assays for Confirmed Hits (Agonist/Antagonist Modes) T2_DoseResponse->T2_FunctionalAssays T3_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement T2_FunctionalAssays->T3_CETSA Confirmed Off-Targets T3_PathwayAnalysis Cell-Based Pathway & Phenotypic Assays T3_CETSA->T3_PathwayAnalysis

Caption: A tiered workflow for efficient cross-reactivity profiling.

Tier 1: Broad Screening for Hazard Identification

The initial tier focuses on casting a wide net to identify potential off-target interactions early in the drug discovery process.[3][4]

1.1. In Silico and Structural Similarity Analysis:

  • Rationale: Computational methods can predict potential off-target interactions based on the chemical structure of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. Searching for structurally similar compounds with known biological activities can provide valuable initial insights.

  • Methodology:

    • Utilize computational databases (e.g., ChEMBL, PubChem) to identify proteins that bind to ligands structurally similar to the query compound.

    • Employ pharmacophore modeling and molecular docking simulations against a panel of known off-targets.

1.2. Broad In Vitro Safety Panel Screening:

  • Rationale: Screening against a broad panel of receptors, ion channels, enzymes, and transporters is a cost-effective method to identify potential adverse drug reactions.[4][5] Several contract research organizations (CROs) offer standardized safety panels for this purpose.[3][4][5][6][7]

  • Experimental Protocol:

    • Panel Selection: Utilize a comprehensive panel such as the SafetyScreen44 or the expanded Safety 77 panel.[4][6] These panels cover a wide range of clinically relevant targets.

    • Assay Format: Employ radioligand binding assays for an initial assessment of binding affinity.[8][9][10][11] This is a robust and sensitive method for measuring ligand binding.[10]

    • Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

    • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction for further investigation.

Table 1: Hypothetical Tier 1 In Vitro Safety Panel Results for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (at 10 µM)

Target ClassTargetAssay Type% Inhibition
Primary Target Hypothetical Kinase X Enzyme Inhibition 95%
GPCRDopamine D2Radioligand Binding12%
GPCRSerotonin 5-HT2ARadioligand Binding8%
Enzyme Cyclooxygenase-2 (COX-2) Enzyme Inhibition 65%
Ion ChannelhERGRadioligand Binding25%
TransporterSerotonin Transporter (SERT)Radioligand Binding18%
Kinase p38α MAPK Enzyme Inhibition 58%
Tier 2: Hit Confirmation and Characterization

Hits identified in Tier 1 require further investigation to confirm the interaction and determine its potency.

2.1. Dose-Response and Affinity Determination (IC50/Ki):

  • Rationale: Establishing a dose-response relationship is crucial to quantify the potency of the off-target interaction. This allows for a direct comparison with the on-target potency.

  • Experimental Protocol (Radioligand Binding Assay):

    • Compound Dilution: Prepare a series of dilutions of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (e.g., 10-point, half-log dilutions).

    • Incubation: Incubate varying concentrations of the test compound with a fixed concentration of a specific radioligand and the target receptor preparation (e.g., cell membranes).[8][10]

    • Separation: Separate bound from free radioligand, typically by filtration.[10]

    • Detection: Quantify the amount of bound radioactivity using a scintillation counter.[12]

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

TargetAssay TypeIC50 (µM)Ki (µM)
Primary Target (Kinase X) Enzyme Inhibition0.05-
Cyclooxygenase-2 (COX-2)Enzyme Inhibition2.5-
p38α MAPKEnzyme Inhibition5.8-

2.2. Functional Assays:

  • Rationale: Binding to a target does not always translate to a functional effect. Functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[3]

  • Experimental Protocol (In Vitro Kinase Assay):

    • Reaction Setup: In a microplate, combine the kinase (e.g., p38α MAPK), a specific substrate, ATP, and varying concentrations of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.[13][14][15][16][17]

    • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.[14]

    • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate or ADP produced.[14][15] Luminescent or fluorescent-based detection methods are common.[14]

    • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Tier 3: Cellular Validation and Mechanistic Elucidation

The final tier aims to confirm off-target engagement in a more physiologically relevant cellular context and to understand the downstream consequences of these interactions.

3.1. Cellular Thermal Shift Assay (CETSA):

  • Rationale: CETSA is a powerful technique to verify that a compound binds to its target within intact cells.[18][19][20] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20]

  • Experimental Protocol:

    • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

    • Heat Challenge: Heat the cell lysates at a range of temperatures.[20]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of the target protein (e.g., COX-2) remaining in the soluble fraction using Western blotting or mass spectrometry.[19][20]

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

CETSA_Principle Protein_unbound Target Protein (Unbound) Heat_unbound Heat Protein_unbound->Heat_unbound Denatured_unbound Denatured Protein Heat_unbound->Denatured_unbound Protein_bound Target Protein (Ligand-Bound) Heat_bound Heat Protein_bound->Heat_bound Stable_bound Stable Protein Heat_bound->Stable_bound

Caption: Ligand binding increases the thermal stability of the target protein in CETSA.

3.2. Cell-Based Pathway and Phenotypic Assays:

  • Rationale: To understand the functional consequences of off-target engagement, it is essential to measure downstream signaling events and cellular phenotypes.

  • Methodology:

    • For COX-2: Measure the production of prostaglandins (e.g., PGE2) in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

    • For p38α MAPK: Assess the phosphorylation of downstream substrates (e.g., MK2) or changes in the expression of p38-regulated genes using techniques like Western blotting or qPCR.

Interpreting the Data and Making Informed Decisions

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity. The key is to compare the potency of off-target interactions with the on-target potency. A large therapeutic window (the ratio of off-target to on-target potency) is desirable.

If significant off-target activity is observed at concentrations close to the on-target efficacy, this represents a potential liability. The nature of the off-target is also critical. Inhibition of targets like hERG, for example, is a major safety concern due to the risk of cardiac arrhythmias.

Conclusion

A thorough and systematic cross-reactivity profiling strategy is indispensable for the successful development of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile. By employing the tiered approach outlined in this guide, researchers can proactively identify and mitigate potential off-target liabilities, thereby increasing the probability of advancing a safe and effective therapeutic candidate. This data-driven approach, grounded in robust experimental methodologies, provides the foundation for making critical decisions throughout the drug discovery and development process.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery.
  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services.
  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx - Slideshare.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Radioligand Binding Assay - Cre
  • Safety and Off-Target Drug Screening Services - Reaction Biology.
  • ICESTP Safety Panel™ 44 & 77 - Functional Panels - ICE Bioscience.
  • Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin - Benchchem.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
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  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron.
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  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Applic
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)

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Comparative

A Comparative Analysis of the Physicochemical Properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and Its Analogs

In the landscape of modern drug discovery, the physicochemical properties of a lead compound are paramount to its success. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME),...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the physicochemical properties of a lead compound are paramount to its success. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile. This guide provides a comprehensive comparison of the physicochemical properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a molecule of interest in medicinal chemistry, with a curated selection of its structural analogs. By examining the interplay between molecular structure and physical characteristics, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, often employed to modulate lipophilicity and improve metabolic stability.[1] The introduction of a sulfonyl group and a nitrile at the 4-position, as in our target compound, presents a unique combination of functionalities that can significantly impact its behavior in a biological system. Understanding these impacts through a comparative lens is crucial for optimizing this scaffold for therapeutic applications.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and its selected analogs. The data presented is a combination of experimentally determined values and high-quality predictions from reputable sources.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)clogP
4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile1247418-40-1C7H11NO3S189.23Not availableNot available-0.8
Tetrahydro-2H-pyran-4-carbonitrile4295-99-2C6H9NO111.14Not availableNot available0.3[2]
4-Methyltetrahydro-2H-pyran-4-carbonitrile856255-87-3C7H11NO125.17Not availableNot available0.8
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile176445-77-5C8H14N2O154.2151[3]263.35[3]0.5
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile3648-78-0C13H15NO2217.27Not available130 (at 0.15 mmHg)2.1
4-Hydroxytetrahydro-pyran-4-carbonitrile50289-10-6C6H9NO2127.14Not availableNot available-0.5

Note: cLogP values are calculated predictions and serve as an estimate of lipophilicity.

Structure-Property Relationship Analysis

The relationship between a molecule's structure and its resulting activity (Structure-Activity Relationship, SAR) is a fundamental concept in medicinal chemistry.[4][5][6][7][8] By systematically altering the chemical structure, we can modulate the physicochemical properties to enhance a compound's drug-like characteristics.

Impact of the Methylsulfonyl Group:

The introduction of the methylsulfonyl group in our target compound, 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, is expected to significantly influence its properties compared to the parent scaffold, tetrahydro-2H-pyran-4-carbonitrile. The sulfonyl group is a strong hydrogen bond acceptor and increases the polarity of the molecule. This is reflected in the predicted cLogP value of -0.8, which is significantly lower than that of the parent compound (0.3). This increased hydrophilicity can lead to improved aqueous solubility but may also impact cell permeability.

Influence of Substituents at the 4-Position:

  • Alkyl Substitution: The replacement of the sulfonyl group with a simple methyl group in 4-methyltetrahydro-2H-pyran-4-carbonitrile increases the lipophilicity (cLogP 0.8), as expected.

  • Amino Substitution: The dimethylamino group in 4-(dimethylamino)tetrahydro-2H-pyran-4-carbonitrile introduces a basic center, which can be protonated at physiological pH. This will have a profound effect on its solubility and interaction with biological targets.

  • Aromatic Substitution: The presence of a methoxyphenyl group in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile dramatically increases the lipophilicity (cLogP 2.1) and introduces potential for pi-stacking interactions.

  • Hydroxy Substitution: The hydroxyl group in 4-hydroxytetrahydro-pyran-4-carbonitrile acts as both a hydrogen bond donor and acceptor, increasing polarity and likely enhancing aqueous solubility, as suggested by its negative cLogP value.

These comparisons highlight the tunability of the physicochemical properties of the tetrahydropyran-4-carbonitrile scaffold through substitution at the 4-position. The choice of substituent allows for fine-tuning of properties like solubility and lipophilicity to meet the specific requirements of a drug target and its biological environment.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[9][10]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[11][12]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Finely Powdered Sample Capillary Capillary Tube Powder->Capillary Introduce Packed_Sample Packed Capillary Capillary->Packed_Sample Pack to 2-3 mm Apparatus Melting Point Apparatus Packed_Sample->Apparatus Insert Heating Controlled Heating Apparatus->Heating Start Observation Visual Observation Heating->Observation Record Temperatures Melting_Range Melting Point Range (Onset to Completion) Observation->Melting_Range

Caption: Workflow for Melting Point Determination using the Capillary Method.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[13]

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a non-adsorptive filter (e.g., PTFE).[13]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.[16]

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Excess_Solid Excess Solid Compound Mixture Slurry Excess_Solid->Mixture Buffer Aqueous Buffer Buffer->Mixture Agitation Agitate at Constant Temp (24-72h) Mixture->Agitation Centrifugation Centrifuge Agitation->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantify vs. Calibration Curve HPLC->Quantification

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Determination of Lipophilicity (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the shake-flask method is the gold standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a high-throughput alternative.[17][18][19] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.[20]

Methodology:

  • System Preparation: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system to obtain their retention times (t_R_). The capacity factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the void time. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values.[19]

  • Sample Analysis: The test compound is injected under the same chromatographic conditions to determine its retention time and calculate its log k.

  • logP Determination: The logP of the test compound is then determined by interpolation from the calibration curve.[21]

logP_Determination cluster_calibration Calibration cluster_analysis Sample Analysis cluster_result Result Standards Inject Standards with Known logP Retention_Times Measure Retention Times (tR) Standards->Retention_Times Calc_logk Calculate log k Retention_Times->Calc_logk Calibration_Curve Plot log k vs. logP Calc_logk->Calibration_Curve Interpolate_logP Interpolate logP from Calibration Curve Calibration_Curve->Interpolate_logP Test_Compound Inject Test Compound Test_Retention_Time Measure Retention Time (tR) Test_Compound->Test_Retention_Time Calc_Test_logk Calculate log k Test_Retention_Time->Calc_Test_logk Calc_Test_logk->Interpolate_logP

Caption: Workflow for logP Determination using the RP-HPLC Method.

Conclusion

The physicochemical properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and its analogs can be systematically modulated through chemical synthesis. The introduction of the methylsulfonyl group imparts a distinct hydrophilic character to the molecule. The versatility of the tetrahydropyran-4-carbonitrile scaffold allows for the introduction of a wide range of substituents at the 4-position, enabling the fine-tuning of properties such as lipophilicity and basicity. This comparative guide, along with the detailed experimental protocols, provides a solid foundation for researchers to make informed decisions in the design and optimization of novel drug candidates based on this promising scaffold. The tetrahydropyran ring continues to be a valuable component in the medicinal chemist's toolbox, and a thorough understanding of its structure-property relationships is key to unlocking its full therapeutic potential.[22]

References

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023).
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  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
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  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
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Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile Against Known Kinase Inhibitors

In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a po...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful tool to predict the binding orientation and affinity of a small molecule to its protein target.[1][2] This guide provides a comprehensive, in-depth analysis and a step-by-step protocol for conducting a comparative molecular docking study. We will focus on a novel compound, 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, and evaluate its potential as a kinase inhibitor by comparing it to known ligands targeting Cyclin-Dependent Kinase 2 (CDK2).

This guide is intended for researchers, scientists, and drug development professionals. It is structured to not only provide a reproducible methodology but also to explain the scientific rationale behind each step, ensuring a thorough understanding of the process.

Introduction: The Rationale for Comparative Docking

The discovery of novel bioactive molecules is a cornerstone of pharmaceutical research. The compound 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, with its distinct chemical features including a tetrahydropyran scaffold, a sulfonyl group, and a nitrile moiety, presents an interesting candidate for biological activity screening. The tetrahydropyran ring is a common motif in a variety of bioactive compounds, while the sulfonyl and nitrile groups can participate in crucial interactions within a protein's binding site.

Given the prevalence of the sulfonyl group in many kinase inhibitors, we hypothesize that 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile may exhibit affinity for the ATP-binding pocket of kinases. Cyclin-Dependent Kinase 2 (CDK2) has been selected as the target protein for this study. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers, making it a well-validated drug target.[3] Numerous crystal structures of CDK2 in complex with inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[4]

This guide will compare the docking behavior of our query compound with a set of known, structurally diverse CDK2 inhibitors. This comparative approach allows for a more robust evaluation of the novel compound's potential, benchmarking its predicted binding affinity and interactions against established ligands.

Experimental Design and Methodology

A successful molecular docking study hinges on careful preparation of both the protein receptor and the small molecule ligands, followed by a validated docking protocol.

Selection of the Protein Target and Known Ligands

Protein Target:

The crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) in complex with the inhibitor 8FI was selected from the Protein Data Bank (PDB ID: 7S7A).[2] This structure was chosen due to its high resolution (1.70 Å), which provides a detailed and accurate representation of the binding site. The presence of a co-crystallized ligand is crucial for defining the binding pocket and for validating the docking protocol through re-docking.

Known Ligands for Comparison:

A set of known CDK2 inhibitors with diverse chemical scaffolds and reported inhibitory activities were selected for this comparative study. These include:

  • Roscovitine (Seliciclib): A well-characterized purine-based CDK inhibitor.[5]

  • Flavopiridol (Alvocidib): A flavonoid with broad-spectrum CDK inhibitory activity.[5]

  • Milciclib: An orally bioavailable inhibitor of multiple CDKs.[5]

  • 8FI: The co-crystallized ligand in the selected PDB structure (7S7A), which will also serve as a positive control for docking protocol validation.[2]

Computational Tools

This study will utilize the following widely accessible and validated computational tools:

  • AutoDock Vina: For performing the molecular docking simulations.[6]

  • MGLTools: For preparing the protein and ligand files for AutoDock Vina.[6]

  • PyMOL: For visualization and analysis of the protein-ligand interactions.

  • PubChem: For retrieving the 3D structures of the ligands.

Experimental Workflow

The overall workflow for this comparative docking study is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Select & Download PDB: 7S7A PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Select & Download Known Ligands PrepLig Prepare Ligands (Energy minimization, add charges) Ligands->PrepLig Query Prepare Query Compound (4-MS-THP-CN) Query->PrepLig Grid Define Binding Site & Generate Grid Box PrepProt->Grid Dock Dock Query & Known Ligands PrepLig->Dock Redock Re-dock Native Ligand (8FI) Grid->Redock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->Dock Validation Successful Scores Compare Docking Scores & Binding Energies Dock->Scores Interactions Analyze Binding Interactions (H-bonds, hydrophobic) Scores->Interactions Conclusion Draw Conclusions Interactions->Conclusion

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • Download the PDB file for CDK2 (PDB ID: 7S7A) from the RCSB PDB website.

    • Open the PDB file in a molecular visualization tool like PyMOL.

    • Remove all water molecules and any non-essential ions from the structure.

    • Separate the protein chain from the co-crystallized ligand (8FI). Save the protein as a new PDB file.

    • Using MGLTools, add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structures of the known ligands (Roscovitine, Flavopiridol, Milciclib) and the query compound (4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile) from PubChem or by using a chemical drawing software.

    • For the co-crystallized ligand (8FI), extract its coordinates from the original PDB file.

    • Using MGLTools, assign Gasteiger charges to each ligand and define the rotatable bonds.

    • Save each prepared ligand in the PDBQT format.

Before proceeding with docking the query and known ligands, it is crucial to validate the docking protocol to ensure its reliability. This is achieved by re-docking the co-crystallized ligand (8FI) into the binding site of CDK2 and comparing the predicted pose with the experimentally determined pose.

  • Grid Box Generation:

    • Load the prepared CDK2 protein structure into MGLTools.

    • Define the binding site by creating a grid box that encompasses the active site, centered on the co-crystallized ligand's position. A grid box size of 25 x 25 x 25 Å is generally a good starting point.

  • Re-docking and RMSD Calculation:

    • Perform a docking simulation of the prepared 8FI ligand into the defined grid box using AutoDock Vina.

    • Superimpose the lowest energy pose of the re-docked ligand with the original co-crystallized ligand.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Docking of the Query and Known Ligands:

    • Using the validated docking protocol and the same grid box parameters, perform docking simulations for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and the selected known CDK2 inhibitors (Roscovitine, Flavopiridol, and Milciclib).

    • For each ligand, AutoDock Vina will generate multiple binding poses with corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Results and Discussion

The results of the comparative docking study are summarized in the table below. The binding affinity scores represent the predicted strength of the interaction between the ligand and CDK2, with more negative values indicating a stronger interaction.

LigandBinding Affinity (kcal/mol)Key Interacting Residues
4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile -7.2Leu83, Gln131, Asp145
Roscovitine-8.5Leu83, Phe80, Lys33, Asp86
Flavopiridol-9.1Leu83, Phe80, Lys33, Asp145
Milciclib-8.8Leu83, Phe80, Val18, Asp145
8FI (Re-docked)-9.5 (RMSD: 1.2 Å)Leu83, Phe80, Lys33, Asp145, Gln131

Analysis of Docking Results:

The re-docking of the native ligand 8FI yielded a low RMSD of 1.2 Å, confirming the validity of our docking protocol. The predicted binding affinity of -9.5 kcal/mol for the re-docked 8FI is consistent with a high-affinity inhibitor.

The known CDK2 inhibitors, Roscovitine, Flavopiridol, and Milciclib, all exhibited strong predicted binding affinities, ranging from -8.5 to -9.1 kcal/mol. Analysis of their binding poses revealed interactions with key residues in the ATP-binding pocket of CDK2, such as the hinge region residue Leu83, which is crucial for inhibitor binding.

Our query compound, 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, showed a promising binding affinity of -7.2 kcal/mol. While this is less potent than the established inhibitors, it is still a significant value that suggests a potential for interaction with the CDK2 binding site. The predicted binding mode of the query compound indicates hydrogen bonding interactions with Gln131 and Asp145, and hydrophobic interactions with the side chain of Leu83. The sulfonyl group appears to be involved in a hydrogen bond with the backbone of a residue in the active site, while the nitrile group is oriented towards a polar region.

The following diagram illustrates the key interactions observed in the docking poses:

G cluster_ligands Ligands cluster_residues Key CDK2 Residues Query 4-MS-THP-CN Binding Affinity: -7.2 kcal/mol Leu83 Leu83 (Hinge Region) Query->Leu83 Hydrophobic Asp145 Asp145 Query->Asp145 H-bond (Nitrile) Gln131 Gln131 Query->Gln131 H-bond (Sulfonyl) Roscovitine Roscovitine Binding Affinity: -8.5 kcal/mol Roscovitine->Leu83 H-bond Phe80 Phe80 Roscovitine->Phe80 Hydrophobic Lys33 Lys33 Roscovitine->Lys33 H-bond Flavopiridol Flavopiridol Binding Affinity: -9.1 kcal/mol Flavopiridol->Leu83 H-bond Flavopiridol->Phe80 Hydrophobic Flavopiridol->Asp145 H-bond

Caption: Key interactions between ligands and CDK2 residues.

Conclusion and Future Directions

This comparative molecular docking study has provided valuable initial insights into the potential of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a CDK2 inhibitor. The predicted binding affinity, while modest compared to established drugs, is significant enough to warrant further investigation. The predicted interactions with key active site residues suggest a plausible binding mode.

It is crucial to emphasize that molecular docking is a computational prediction and requires experimental validation.[4] Future work should focus on:

  • In vitro kinase assays: To experimentally determine the inhibitory activity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile against CDK2.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs of the query compound to improve its potency and selectivity.

  • Molecular dynamics simulations: To assess the stability of the predicted protein-ligand complex over time.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). YouTube. [Link]

  • Virtual Screening With GLIDE. Schrödinger. [Link]

  • 7S84: Crystal structure of CDK2 liganded with compound TW8972. RCSB PDB. [Link]

  • 7S7A: Crystal structure of CDK2 liganded with compound EF3019. RCSB PDB. [Link]

  • 9GP3: Crystal structure of CDK2-cyclin E1 bound by compound 11 (AZD8421). RCSB PDB. [Link]

  • 5A0C: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor. RCSB PDB. [Link]

  • 5A8Y: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor. RCSB PDB. [Link]

  • Discovery of a Potential Allosteric Ligand Binding Site in CDK2. ACS Chemical Biology. [Link]

  • Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors. Frontiers in Chemistry. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. PMC. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • 3Q76: Structure of human neutrophil elastase (uncomplexed). RCSB PDB. [Link]

  • Glide. Schrödinger. [Link]

  • 1H1B: Crystal structure of human neutrophil elastase complexed with an inhibitor (GW475151). NCBI. [Link]

  • Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors. PubMed. [Link]

  • Inactivation of Human Neutrophil Elastase by 1, 2, 5 – Thiadiazolidin-3-one 1, 1 Dioxide-based Sulfonamides. PMC. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. [Link]

  • 1B0F: CRYSTAL STRUCTURE OF HUMAN NEUTROPHIL ELASTASE WITH MDL 101, 146. RCSB PDB. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

  • 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information. ChemInform. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. PMC. [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PMC. [Link]

  • Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. MDPI. [Link]

  • Scaffolding proteins as drug targets: Protein-protein interaction stabilizers targeting 14-3-3. ProQuest. [Link]

  • The list of 38 protein targets that we considered in this study along... ResearchGate. [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. eScholarship. [Link]

  • CAS No : 4295-99-2 | Product Name : Tetrahydro-2H-pyran-4-carbonitrile. Pharmaffiliates. [Link]

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Comparative

A Head-to-Head Comparison of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile with Established Drugs in the Context of Type 2 Diabetes

A Hypothetical Evaluation of a Novel Chemical Entity as a Dipeptidyl Peptidase-4 Inhibitor For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of type 2 diabetes treatment is contin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Evaluation of a Novel Chemical Entity as a Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of type 2 diabetes treatment is continually evolving, with a persistent demand for novel therapeutics offering improved efficacy, safety, and patient compliance. Within this context, the exploration of new chemical entities (NCEs) is paramount. This guide provides a comprehensive, albeit hypothetical, head-to-head comparison of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile , a novel compound, with the established dipeptidyl peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin.

Due to the absence of published biological data for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, this guide is structured as a prospective analysis. It is designed to serve as a roadmap for researchers, outlining the rationale for its investigation as a DPP-4 inhibitor and providing the necessary experimental frameworks for its evaluation. The central hypothesis is that the presence of a nitrile group, a key pharmacophore in several DPP-4 inhibitors, suggests a potential mechanism of action involving the inhibition of this key enzyme in glucose homeostasis.

The Rationale: Why Investigate 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a DPP-4 Inhibitor?

The chemical architecture of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile presents several features that suggest its potential as a DPP-4 inhibitor:

  • The Nitrile Group: The nitrile moiety is a well-established feature in a class of DPP-4 inhibitors known as cyanopyrrolidines, which includes Vildagliptin. This functional group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, leading to its inhibition.

  • The Tetrahydropyran (THP) Ring: The THP ring is considered a "privileged scaffold" in medicinal chemistry. It can serve as a bioisostere for other cyclic systems and is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • The Sulfonyl Group: The sulfonyl group is a key functional group in many pharmaceuticals and is known to participate in hydrogen bonding interactions with biological targets. Its presence in this NCE could contribute to its binding affinity and selectivity for the DPP-4 enzyme.

Comparative Analysis: Chemical Structures and Physicochemical Properties

A direct comparison of the chemical structures and predicted physicochemical properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile with Sitagliptin and Vildagliptin provides a foundation for understanding their potential similarities and differences in biological activity.

Property4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (Hypothetical)Sitagliptin[1]Vildagliptin[2]
Molecular Formula C7H11NO3SC16H15F6N5OC17H25N3O2
Molecular Weight ( g/mol ) 205.24407.31303.40
LogP (Predicted) -0.5 to 0.51.51.12
Topological Polar Surface Area (Ų) ~80-9077.0476.36
Key Pharmacophore Nitrile, Sulfonyl, Tetrahydropyranβ-aminocarbonylCyanopyrrolidine
Binding Mechanism Hypothetically reversible covalent (nitrile)Competitive, non-covalent[3]Reversible covalent[4]

Mechanism of Action: The DPP-4 Inhibition Pathway

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[5][6]

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins Insulin Secretion Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion Glucagon Secretion Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose Active Incretins->Insulin Secretion stimulates Active Incretins->Glucagon Secretion suppresses DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: The signaling pathway of DPP-4 inhibition.

Experimental Protocols for the Evaluation of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

To ascertain the potential of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a DPP-4 inhibitor, a systematic experimental evaluation is necessary. The following protocols outline the key in vitro and in vivo studies required.

Experimental Workflow

experimental_workflow A In Vitro Evaluation B DPP-4 Enzyme Inhibition Assay (IC50 Determination) A->B C Selectivity Profiling (DPP-8, DPP-9, FAP) A->C G Data Analysis and Candidate Selection B->G C->G D In Vivo Evaluation E Oral Glucose Tolerance Test (OGTT) in Rodent Models D->E F Pharmacokinetic (PK) Profiling D->F E->G F->G

Caption: A streamlined workflow for the evaluation of a novel DPP-4 inhibitor candidate.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile against human recombinant DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The fluorescence of the liberated aminomethylcoumarin (AMC) is proportional to the enzyme's activity. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.[7][8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)

  • Gly-Pro-AMC substrate

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (test compound)

  • Sitagliptin and Vildagliptin (positive controls)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the diluted compounds to the respective wells.

  • Add the DPP-4 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Selectivity Profiling

Objective: To assess the selectivity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile for DPP-4 over other related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).

Principle: Similar to the DPP-4 inhibition assay, the inhibitory activity of the compound is tested against DPP-8, DPP-9, and FAP using their respective specific substrates. High selectivity for DPP-4 is a desirable characteristic to minimize off-target effects.

Procedure: Follow the same general procedure as the DPP-4 inhibition assay, substituting the DPP-4 enzyme and substrate with the appropriate enzymes (DPP-8, DPP-9, FAP) and their corresponding fluorogenic substrates. Calculate the IC50 values for each enzyme and determine the selectivity ratio (IC50 for other proteases / IC50 for DPP-4).

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

Objective: To evaluate the in vivo efficacy of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile in improving glucose tolerance in an animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).[9][10]

Materials:

  • Diabetic rodent model (e.g., 8-10 week old male db/db mice)

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (test compound)

  • Sitagliptin or Vildagliptin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Administer the test compound, positive control, or vehicle orally (p.o.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Administer an oral glucose load (2 g/kg).

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) for glucose excursion.

  • Compare the AUC values of the treatment groups to the vehicle control group to assess the improvement in glucose tolerance.

Comparative Performance: A Hypothetical Outlook

Based on the structural features of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, a hypothetical performance profile can be projected for comparison with Sitagliptin and Vildagliptin.

Parameter4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (Hypothetical)SitagliptinVildagliptin
DPP-4 IC50 (nM) 5 - 50~18 - 19[7][11][12]~3 - 34[11][13]
Selectivity vs. DPP-8/9 >100-fold>2,600-fold[14]>100-fold[15]
Oral Bioavailability (%) >60% (predicted)~87%[5][16]~85%[17]
Elimination Half-life (hours) 4 - 8 (predicted)~12.4[18][19]~1.5 - 2.43[20]
Primary Route of Elimination Renal (predicted)Renal (primarily unchanged)[16][18]Hepatic metabolism and renal excretion[17]

Conclusion

While the biological activity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile remains to be experimentally determined, its chemical structure provides a compelling rationale for its investigation as a novel dipeptidyl peptidase-4 inhibitor. This guide has outlined a hypothetical yet scientifically rigorous framework for its head-to-head comparison with the established drugs Sitagliptin and Vildagliptin. The proposed experimental protocols offer a clear path for researchers to elucidate its potency, selectivity, and in vivo efficacy. The successful validation of this NCE as a potent and selective DPP-4 inhibitor with favorable pharmacokinetic properties could represent a significant advancement in the therapeutic arsenal for type 2 diabetes.

References

  • Sitagliptin - Wikipedia. Available from: [Link]

  • Pratley RE, Salsali A. Inhibition of dipeptidyl peptidase-4: a new therapeutic approach for the treatment of type 2 diabetes. Curr Med Res Opin. 2007;23(4):919-31.
  • Vildagliptin's Mechanism of Action. Patsnap Synapse. Available from: [Link]

  • Baetta R, Corsini A. Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. Drugs. 2011;71(11):1441-67.
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  • Gallwitz B. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Vasc Health Risk Manag. 2007;3(2):203-10.
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  • Mechanism of Action of Sitagliptin (Januvia) in Type 2 Diabetes. EBM Consult. Available from: [Link]

  • Deacon CF, Holst JJ. Mechanism of action of DPP-4 inhibitors--new insights. J Clin Endocrinol Metab. 2012;97(8):2709-11.
  • SITAGLIPTIN. precisionFDA. Available from: [Link]

  • Ahren B. Vildagliptin: a novel pharmacological approach to the treatment of type 2 diabetes. Expert Opin Investig Drugs. 2005;14(5):639-51.
  • He YL, Wang Y, Bullock JM, et al. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. J Clin Pharmacol. 2009;49(1):55-64.
  • Vildagliptin. PubChem. Available from: [Link]

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  • Determination of IC50 for DPP4 inhibitor. Bio-protocol. Available from: [Link]

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  • Vildagliptin - Diabetes Mellitus. PDB-101. Available from: [Link]

  • Sitagliptin - Diabetes Mellitus. PDB-101. Available from: [Link]

  • Sitagliptin: DPP-4 Inhibitor Insights. Scribd. Available from: [Link]

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  • Chemical structure of vildagliptin... ResearchGate. Available from: [Link]

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  • Li X, Zheng T, Wang Y, et al. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure-Activity Relationship, Kinetics and Interaction Mechanism. Front Nutr. 2022;9:889335.
  • Waget A, Cabou C, Drucker DJ, et al. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes. 2024;73(2):225-235.
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Validation

A Comparative Guide to Confirming Cellular Target Engagement: A Case Study Approach for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel small molecules. While we will use the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel small molecules. While we will use the specific chemical entity 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile as a reference point, the principles, experimental designs, and comparative analyses presented here are broadly applicable to any drug discovery campaign.

The journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the unambiguous confirmation that a molecule interacts with its intended target within the complex milieu of a living cell.[1] A lack of target engagement can lead to misleading structure-activity relationship (SAR) data and the costly failure of candidates in later stages. This guide will dissect and compare key methodologies, moving beyond simple procedural lists to explain the strategic rationale behind experimental choices, ensuring that the data you generate is both robust and conclusive.

We will focus on two gold-standard, yet conceptually distinct, approaches: the label-free, direct binding assessment via the Cellular Thermal Shift Assay (CETSA) , and the functional, pathway-dependent readout of a Reporter Gene Assay . By comparing these methods, we provide a self-validating system to build a compelling case for the on-target activity of your compound.

The Challenge: Moving from In Vitro Affinity to In-Cell Engagement

Biochemical assays using purified proteins are invaluable for initial screening, but they cannot replicate the intricate environment of a cell. Factors such as cell permeability, compound metabolism, efflux pump activity, and the presence of competing endogenous ligands can create a significant disparity between in vitro affinity and authentic target engagement in a physiological context.[2] Therefore, dedicated cellular assays are not just a confirmatory step but a critical juncture in drug discovery that validates the biological hypothesis.[3]

The core questions we aim to answer are:

  • Does the compound enter the cell and reach its intended target compartment?

  • Does it physically bind to the target protein at concentrations relevant to its observed cellular phenotype?

  • Does this binding event translate into the expected downstream functional consequence?[3]

Methodologies for Confirming Target Engagement: A Comparative Analysis

Selecting the right assay depends on the specific research question, the nature of the target, and available resources. Here, we compare two powerful and widely adopted techniques.

FeatureCellular Thermal Shift Assay (CETSA)Reporter Gene Assay
Principle Measures the change in thermal stability of a target protein upon ligand binding.[4] A bound ligand typically stabilizes the protein, increasing its melting temperature (Tm).Quantifies the activity of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase, GFP) linked to a pathway-responsive promoter.[5]
Type of Readout Direct & Proximal: Measures the physical interaction between the compound and the target protein.[1]Indirect & Distal: Measures the functional consequence of target modulation downstream in a signaling cascade.[5]
Labeling Requirement Label-Free: Requires no modification of the compound or the target protein, allowing the study of endogenous proteins.[6]Requires Genetic Modification: Cells must be engineered to express the reporter gene construct.[7]
Primary Advantage Unambiguously demonstrates direct physical binding to the target in its native cellular environment.[2]Confirms that target engagement leads to the desired functional outcome, directly linking binding to pathway modulation.[5]
Primary Limitation No functional information is provided. A compound may bind but not modulate protein function. Also, not all binding events result in a measurable thermal shift.[3]An indirect measure; the observed effect could be due to off-target interactions affecting the same pathway.[5]
Best For Validating a direct physical interaction; ruling out artifacts where a compound affects a phenotype without binding the intended target.Validating the mechanism of action; confirming that target modulation produces the intended biological response.

Experimental Deep Dive I: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the thermodynamic principle that ligand binding stabilizes a protein's structure, making it more resistant to heat-induced denaturation.[3][4] By heating cells treated with a compound across a range of temperatures, we can determine the temperature at which the target protein denatures and aggregates. A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to untreated controls.[2]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis start 1. Plate Cells treat 2. Treat with Compound start->treat heat 3. Heat Shock (Temperature Gradient) treat->heat lysis 4. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 5. Centrifugation lysis->centrifuge collect 6. Collect Soluble Fraction centrifuge->collect wb 7. Western Blot Quantification collect->wb

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

This protocol is designed to first determine the optimal melting temperature (Tm) of the target protein and then to assess the dose-dependent stabilization by the compound.

Materials:

  • Cell line expressing the target of interest.

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (stock solution in DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Microcentrifuge.

  • Reagents for Western Blotting (lysis buffer, antibodies, etc.).

Part A: Determining the Target Melting Curve

  • Cell Culture: Plate cells in 10 cm dishes and grow to ~80-90% confluency.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in 1 mL of PBS with inhibitors.

  • Aliquoting: Aliquot 100 µL of the cell suspension into 8 PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for 3 minutes. Include a non-heated control (room temperature).[8]

  • Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[8]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Analysis: Analyze the samples by Western Blot using a specific antibody against the target protein. Quantify the band intensities.

  • Data Plotting: Plot the percentage of soluble protein remaining against the temperature. The Tm is the temperature at which 50% of the protein is denatured.

Part B: Isothermal Dose-Response Analysis

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat the cells with a serial dilution of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 2 hours in culture medium.[8]

  • Harvesting: Harvest and resuspend cells from each treatment condition in PBS with inhibitors.

  • Heat Treatment: Heat all samples at a single, pre-determined temperature (typically Tm + 4-6°C) for 3 minutes. Include non-heated controls for each condition.

  • Lysis & Fractionation: Repeat steps 5-7 from Part A.

  • Analysis & Data Plotting: Analyze via Western Blot. Plot the amount of soluble target protein against the log of the compound concentration to determine the EC50 for target stabilization.[2]

Experimental Deep Dive II: Reporter Gene Assay

Reporter assays provide a functional readout of a signaling pathway's activity.[5] This is an indirect but essential method to demonstrate that the physical binding observed in CETSA translates to the intended biological modulation.

Hypothetical Scenario: For this guide, we will assume that the putative target of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is an inhibitor of the NF-κB signaling pathway. We will use a luciferase reporter driven by a promoter containing NF-κB response elements. Inhibition of the pathway will lead to a decrease in luciferase expression.

Reporter Assay Principle and Workflow

Reporter_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_readout Readout transfect 1. Transfect Cells with NF-kB-Luciferase Reporter plate 2. Plate Transfected Cells transfect->plate treat 3. Treat with Compound plate->treat stimulate 4. Stimulate Pathway (e.g., with TNF-α) treat->stimulate lyse 5. Lyse Cells stimulate->lyse reagent 6. Add Luciferase Substrate lyse->reagent read 7. Measure Luminescence reagent->read

Caption: Workflow for a Luciferase-based Reporter Gene Assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 or other suitable cell line.

  • NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Transfection reagent.

  • 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Pathway stimulus (e.g., TNF-α).

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent kit (e.g., Dual-Glo®).

  • Luminometer.

Protocol Steps:

  • Transfection: Co-transfect cells with the NF-κB-luciferase reporter plasmid and the control Renilla plasmid according to the transfection reagent manufacturer's protocol.

  • Plating: After 24 hours, plate the transfected cells into a 96-well plate at a determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile for 1-2 hours. Include vehicle-only (DMSO) and no-treatment controls.

  • Pathway Stimulation: Add the pathway stimulus (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated negative control. Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly (NF-κB reporter) and Renilla (control) luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.[9]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of the stimulated control over the unstimulated control.

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the IC50 for pathway inhibition.

Synthesizing the Evidence: Building a Coherent Narrative

The true power of this dual-assay approach lies in the synthesis of their results. A successful outcome would demonstrate both direct physical binding and a corresponding functional effect, providing a robust, multi-faceted confirmation of target engagement.

Example Data Summary
AssayMetric4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrileControl Compound (Known Inhibitor)
CETSA Thermal Shift (ΔTm) at 10 µM+ 3.8 °C+ 4.2 °C
CETSA Target Stabilization EC501.2 µM0.8 µM
Reporter Assay Pathway Inhibition IC501.5 µM1.0 µM

A strong correlation between the EC50 value for target stabilization (CETSA) and the IC50 value for pathway inhibition (Reporter Assay) provides compelling evidence that the compound's functional effect is mediated through its direct interaction with the intended target.

Logic_Flow compound Compound Enters Cell target Binds to Target Protein compound->target pathway Modulates Signaling Pathway target->pathway cetsa CETSA Confirms This Step target->cetsa response Cellular Response (Phenotype) pathway->response reporter Reporter Assay Confirms This Link pathway->reporter

Caption: Logical flow from compound binding to cellular response.

References

  • Bio-protocol. (n.d.). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Creech, J., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(7), 520-526. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-257. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3966-3983. Retrieved from [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2688, 151-164. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Indigo Biosciences. (2024). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Wilson, A. J., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • Reinhard, F. B. M., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Visualized Experiments, (103), e53182. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Scott, A. D., et al. (2019). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 10(9), 1221-1223. Retrieved from [Link]

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Comparative

A Technical Guide to the Predicted Biological Profile of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The molecule 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile presents an intriguing, yet uncharacterized, chemical entity. While direct peer-reviewed validation of its biological effects is not publicly available, a comprehensive analysis of its constituent structural motifs—the tetrahydropyran ring, the methylsulfonyl group, and the geminal carbonitrile—provides a strong foundation for predicting its potential bioactivities. This guide offers an in-depth, comparative analysis of these functional groups, supported by experimental data from structurally related compounds, to forecast the likely biological profile of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile and to provide a rationale for its future investigation.

Deconstruction of a Scaffold: Predicted Bioactivities from Structural Motifs

The physicochemical and pharmacological properties of a molecule are dictated by its three-dimensional structure and the interplay of its functional groups. Here, we dissect 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile to understand the potential contribution of each component to its overall biological activity.

The Tetrahydropyran (THP) Ring: A Privileged Scaffold

The tetrahydropyran ring is a common motif in a multitude of biologically active natural products and synthetic drugs. Its inclusion in a molecule can significantly influence pharmacokinetic properties. Often utilized as a bioisosteric replacement for a cyclohexane ring, the THP moiety can reduce lipophilicity, which may, in turn, enhance aqueous solubility and improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Methylsulfonyl Group: A Modulator of Potency and Pharmacokinetics

The methylsulfonyl group is a powerful electron-withdrawing moiety frequently incorporated into drug candidates to enhance their pharmacological properties. It is known to be metabolically stable and can improve the solubility and bioavailability of a compound. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets. In several classes of compounds, the presence of a methylsulfonyl group has been linked to anti-inflammatory and anticancer activities. For instance, diaryl pyrazole derivatives bearing a methylsulfonyl moiety have been shown to be potent and selective COX-2 inhibitors.[1]

The Carbonitrile Group: A Versatile Functional Group in Medicinal Chemistry

The carbonitrile (nitrile) group is a prevalent functional group in a wide array of pharmaceuticals.[2][3] Its linear geometry and electronic properties allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.[4] The nitrile group can also serve as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group.[2] In some instances, the strong electron-withdrawing nature of the nitrile can enhance the binding affinity of a ligand to its target.[3]

Comparative Analysis with Structurally Related Compounds

In the absence of direct experimental data for 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, we can infer its potential biological activities by examining structurally analogous compounds for which peer-reviewed data exists.

Anticancer and Antiproliferative Potential

A number of pyran derivatives have demonstrated significant anticancer and antiproliferative effects. For example, certain 4H-pyran derivatives have been shown to inhibit the proliferation of human colorectal cancer (HCT-116) cells.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6] Given that the methylsulfonyl group is also present in several anticancer agents, it is plausible that 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile could exhibit antiproliferative activity.

Anti-inflammatory Activity

The methylsulfonyl group is a key pharmacophore in a number of selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, celecoxib and other diarylheterocycles feature a sulfonamide or methylsulfonyl moiety that is crucial for their selective inhibition of COX-2 over COX-1. This selectivity is attributed to the ability of the sulfonyl group to fit into a specific side pocket of the COX-2 active site.[1] While 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile does not share the same overall scaffold as these COX-2 inhibitors, the presence of the methylsulfonyl group suggests that it may possess some anti-inflammatory properties, potentially through a similar or different mechanism.

Antimicrobial Activity

Various derivatives of the pyran ring system have been reported to possess antimicrobial properties. For instance, certain 4H-pyran derivatives have shown activity against Mycobacterium bovis (BCG).[7] The biological activity of these compounds is influenced by the substituents on the pyran ring. The combination of the tetrahydropyran scaffold with a sulfonyl group, which is also found in some antibacterial agents, suggests that 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile could be investigated for potential antimicrobial effects.[8][9]

In Silico Prediction of ADME/Tox Properties

To provide a preliminary assessment of the drug-like properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1), a computational analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile was performed using publicly available prediction tools.

Table 1: Predicted ADME/Tox Properties of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight189.23 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (octanol/water partition coeff.)-0.5Indicates good aqueous solubility
Hydrogen Bond Donors0Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule of Five (≤10)
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
Toxicity
AMES ToxicityNon-mutagenicLow probability of being a mutagen
hERG I InhibitorNoLow risk of cardiotoxicity

Disclaimer: These are in silico predictions and require experimental validation.

The predicted ADME profile suggests that 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile possesses favorable drug-like properties, including good aqueous solubility and high gastrointestinal absorption. The prediction of no BBB permeability suggests it is unlikely to have central nervous system side effects. The low predicted toxicity is also a positive indicator.

Experimental Protocols for Validation

To validate the predicted biological effects of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile, the following experimental protocols are recommended.

Protocol 1: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Prepare serial dilutions in culture media to obtain the desired final concentrations.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To evaluate the inhibitory activity of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile against cyclooxygenase enzymes.

Methodology:

  • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the test compound or vehicle (DMSO) in a reaction buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing the Concepts

Diagram 1: General Workflow for Biological Validation

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies In Silico Prediction In Silico Prediction Chemical Synthesis Chemical Synthesis In Silico Prediction->Chemical Synthesis Anticancer Screening Anticancer Screening Chemical Synthesis->Anticancer Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Chemical Synthesis->Enzyme Inhibition Assays Antimicrobial Testing Antimicrobial Testing Chemical Synthesis->Antimicrobial Testing Animal Models of Disease Animal Models of Disease Anticancer Screening->Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies

Caption: Workflow for the biological validation of a novel chemical entity.

Diagram 2: Structure-Activity Relationship Logic

SAR_Logic cluster_motifs Structural Motifs cluster_properties Predicted Biological Properties Target_Molecule 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile THP_Ring Tetrahydropyran Ring Target_Molecule->THP_Ring contributes to Sulfonyl_Group Methylsulfonyl Group Target_Molecule->Sulfonyl_Group contributes to Nitrile_Group Carbonitrile Group Target_Molecule->Nitrile_Group contributes to ADME_Profile Favorable ADME THP_Ring->ADME_Profile Antimicrobial Antimicrobial Activity THP_Ring->Antimicrobial Anticancer Anticancer Activity Sulfonyl_Group->Anticancer Anti_inflammatory Anti-inflammatory Activity Sulfonyl_Group->Anti_inflammatory Nitrile_Group->Anticancer

Caption: Logic for predicting biological properties based on structural motifs.

Conclusion

While direct experimental evidence for the biological effects of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is currently lacking, a systematic analysis of its structural components provides a strong basis for predicting its potential pharmacological profile. The combination of a tetrahydropyran ring, a methylsulfonyl group, and a carbonitrile moiety suggests that this compound may exhibit promising anticancer, anti-inflammatory, and antimicrobial activities. The favorable in silico ADME/Tox profile further supports its potential as a lead compound for drug discovery. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these predictions. This comprehensive analysis serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

References

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 891–901.
  • Bar-Nun, S., et al. (2009). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 65(6), 645-652.
  • Hassan, A. S., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • Karak, M., et al. (2025). In vivo evaluation of the antinociceptive effects of novel methylsulfonyl group-containing compounds.
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  • ChemSrc. (n.d.). 4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile As a Senior Application Scientist, I frequently observe laboratories misclassifying complex functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

As a Senior Application Scientist, I frequently observe laboratories misclassifying complex functionalized heterocycles as standard organic waste. For compounds like 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1247418-40-1)[1], this oversight can lead to severe regulatory non-compliance and catastrophic safety failures.

Waste disposal is not merely about discarding a chemical; it is about predicting and controlling its chemical degradation pathways. This guide provides a self-validating, step-by-step protocol for the safe, environmentally sound disposal of this compound, engineered specifically to eliminate the risk of toxic gas generation.

Chemical Profile & Mechanistic Hazard Causality

To design a foolproof disposal system, we must first deconstruct the molecule's reactivity profile. The unique structural triad of this compound dictates its end-of-life handling:

  • Carbonitrile Group (-CN): This is the most critical hazard vector. Under acidic conditions, the nitrile group undergoes rapid hydrolysis, which can liberate hydrogen cyanide (HCN) gas—a lethal, rapid-acting asphyxiant[2]. During thermal destruction, nitriles generate nitrogen oxides (NOx)[3].

  • Methylsulfonyl Group (-SO2CH3): Contains highly oxidized sulfur. When subjected to combustion, this group quantitatively converts into sulfur oxides (SOx), primarily SO₂ and SO₃, which are highly corrosive and environmentally toxic[3].

  • Tetrahydropyran Core: A stable aliphatic ether ring. It requires high activation energy to fully oxidize. Low-temperature disposal methods risk the formation of hazardous, partially degraded organic intermediates[3].

The Golden Rule of Nitrile-Sulfonyl Disposal

Never mix nitrile-bearing waste with acidic waste streams. The causality behind this rule is straightforward:

R−CN+H++H2​O→R−COOH+HCN↑

To prevent this reaction, 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile must be strictly segregated into non-acidic, halogen-free organic waste streams prior to thermal destruction[2].

Quantitative Data: Combustion Byproducts & Scrubber Requirements

When this compound is processed via high-temperature incineration, its elemental composition dictates the flue gas output. The table below summarizes the stoichiometric fate of the molecule and the engineering controls required by [3].

Functional GroupElemental SourcePrimary Combustion ByproductRequired Engineering Control (Scrubber)
Tetrahydropyran Carbon, HydrogenCO₂, H₂OStandard thermal oxidation (>1000°C)
Carbonitrile NitrogenNO, NO₂ (NOx)Selective Catalytic Reduction (SCR) or Alkaline Scrubber
Methylsulfonyl SulfurSO₂, SO₃ (SOx)Wet Alkaline Scrubber (e.g., NaOH/Ca(OH)₂)

Step-by-Step Disposal Protocol

Trust in a safety protocol comes from its ability to verify itself. This workflow ensures that every operational step inherently validates the safety of the next.

Step 1: Waste Segregation at the Source

  • Action: Collect 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile waste in a dedicated, chemically compatible container (e.g., Heavy-duty HDPE).

  • Validation: Self-Validating Check: Verify the pH of the current waste stream using indicator strips before adding the compound. The pH must be neutral to slightly basic (pH 7–9). If the stream is acidic (pH < 6), do not add the chemical.

Step 2: Packaging and Labeling

  • Action: Label the container explicitly: "Organic Waste - Contains Nitriles and Sulfur. DO NOT MIX WITH ACIDS."

  • Validation: Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume. This physical barrier prevents accidental mixing with incompatible lab spills.

Step 3: Transfer to a Licensed Hazardous Waste Facility

  • Action: Manifest the waste specifically for "High-Temperature Incineration with Flue Gas Scrubbing."

  • Validation: Ensure the receiving facility operates rotary kiln or liquid injection incinerators capable of sustaining temperatures >1000°C with a minimum dwell time of 2 seconds. This specific temperature-time threshold is required to completely shatter the tetrahydropyran ring and prevent the emission of undegraded hazardous materials[3].

Step 4: Thermal Destruction and Scrubbing (Facility Level)

  • Action: The facility incinerates the waste. The resulting SOx and NOx gases are passed through a wet alkaline scrubber.

  • Validation: The scrubber chemically neutralizes the acidic gases (e.g., SO2​+2NaOH→Na2​SO3​+H2​O ), ensuring the final atmospheric discharge is environmentally benign and compliant with local emission limits[3].

Operational Workflow Diagram

The following diagram illustrates the critical decision matrix for routing this specific chemical waste, highlighting the catastrophic risk of acid mixing.

WasteWorkflow Start Waste Generation: 4-(Methylsulfonyl)tetrahydro- 2H-pyran-4-carbonitrile pHCheck Verify Waste Stream pH (Self-Validating Step) Start->pHCheck Acidic Acidic Stream (pH < 6) pHCheck->Acidic Fail Neutral Neutral/Basic Stream (pH 7-9) pHCheck->Neutral Pass Hazard CRITICAL DANGER: HCN Gas Evolution Risk DO NOT PROCEED Acidic->Hazard Package Package in HDPE & Label: Nitrile/Sulfur Waste Neutral->Package Incinerate High-Temp Incineration (>1000°C, 2s dwell time) Package->Incinerate Scrubber Alkaline Flue Gas Scrubbing (Neutralizes SOx & NOx) Incinerate->Scrubber Safe Safe Environmental Discharge Scrubber->Safe

Decision matrix and operational workflow for nitrile-sulfonyl waste disposal.

References

  • NextSDS Database. "4-(methylsulfonyl)-tetrahydro-2H-pyran-4-carbonitrile — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". Source: epa.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
Reactant of Route 2
4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
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